Osimertinib Impurity N
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N7O3/c1-8-29(39)33-24-18-27(28(41-7)19-26(24)36(5)17-16-35(3)4)38(30(40)9-2)31-32-15-14-23(34-31)22-20-37(6)25-13-11-10-12-21(22)25/h8-15,18-20H,1-2,16-17H2,3-7H3,(H,33,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGIJXFKPBAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Osimertinib Impurity N chemical structure and properties
Introduction: The Critical Role of Impurity Profiling in Targeted Cancer Therapy
Osimertinib, marketed as Tagrisso, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC). As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), it is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation.[1][2] The chemical name for Osimertinib is N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide.[1] Its efficacy and safety profile have made it a cornerstone of therapy for many patients.
However, the manufacturing and stability of any active pharmaceutical ingredient (API) like Osimertinib are complex processes. During synthesis or upon storage, impurities can arise from starting materials, intermediates, side reactions, or degradation.[3] These impurities, even in trace amounts, can potentially impact the drug's efficacy, safety, and stability. Therefore, rigorous impurity profiling—the identification, quantification, and control of these related substances—is a non-negotiable aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. This guide provides a detailed technical overview of a specific process-related impurity, Osimertinib Impurity N, offering insights for researchers and professionals in pharmaceutical development and quality control.
Core Characterization of Osimertinib Impurity N
Osimertinib Impurity N, also known by its synonym N-Acryloyl Osimertinib, is a significant process-related impurity that requires careful monitoring.[4] Its formation is indicative of a potential side reaction during the synthesis of the parent drug.
Chemical Identity and Structure
The definitive structure of Impurity N reveals the addition of a second acrylamide group to the Osimertinib molecule. This di-acylation highlights a potential reactivity site that must be controlled during the manufacturing process.
-
IUPAC Name: N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide[4]
-
Synonyms: N-Acryloyl Osimertinib[4]
Physicochemical Properties
A summary of the key physicochemical properties of Osimertinib Impurity N is essential for developing analytical methods and for understanding its behavior.
| Property | Value | Source(s) |
| CAS Number | 1932710-29-6 | [1][4][5] |
| Molecular Formula | C₃₁H₃₅N₇O₃ | [1][4][5] |
| Molecular Weight | 553.67 g/mol | [1][5] |
| Solubility | Soluble in Methanol | [5] |
| Storage Condition | 2-8°C | [5] |
Formation Pathways and Synthesis Context
Osimertinib Impurity N, or N-Acryloyl Osimertinib, is structurally distinct due to the presence of a second acryloyl group compared to the parent Osimertinib molecule. This suggests its formation is likely a process-related impurity stemming from a di-acylation reaction during the synthesis process. The final step in many Osimertinib syntheses involves the acylation of an aniline intermediate with acryloyl chloride. If the reaction conditions are not precisely controlled, over-acylation can occur at the secondary amine, leading to the formation of Impurity N.
Factors that could promote the formation of this impurity include:
-
Excess Acylating Agent: An overabundance of acryloyl chloride or a related activated acrylic acid derivative.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or pH can influence the selectivity of the acylation reaction.
-
Base Selection: The choice and stoichiometry of the base used to scavenge the HCl byproduct can impact the reactivity of the amine groups.
Controlling the formation of Impurity N is therefore a critical process parameter. This involves meticulous optimization of the final acylation step to ensure mono-acylation and minimize the di-acylated byproduct.
Analytical Methodologies for Detection and Control
A robust, stability-indicating analytical method is paramount for accurately quantifying Osimertinib Impurity N and ensuring the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorse techniques for this purpose.[1][6]
Forced degradation studies are crucial in developing such methods, as they demonstrate that the analytical procedure can effectively separate the API from any potential degradation products or process impurities that might arise under stress conditions such as acid, base, oxidation, heat, or light.[7][8] Studies have shown that Osimertinib is particularly labile under acidic, basic, and oxidative conditions, underscoring the need for a method that can resolve Impurity N from these potential degradants.[9][10][11]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol outlines a representative reversed-phase HPLC (RP-HPLC) method for the analysis of Osimertinib and its related impurities, including Impurity N.
1. Instrumentation:
-
HPLC or UHPLC system with a PDA or UV detector.
2. Chromatographic Conditions:
-
Column: InertSustain C18 (250 mm x 4.6 mm, 3 µm) or equivalent.[11]
-
Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 6.5 with ammonium hydroxide.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Elution: A gradient program is necessary to resolve the main component from various impurities with different polarities. A typical gradient might run from a low to a high percentage of Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 268 nm.[11]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Osimertinib Impurity N reference standard in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B).
-
Test Sample: Accurately weigh and dissolve the Osimertinib drug substance or product in the diluent to a known concentration.
4. Analysis and Quantification:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak corresponding to Osimertinib Impurity N by comparing its retention time with that of the reference standard.
-
Quantify the impurity using the peak area response against the reference standard, typically employing an external standard method.
Method Validation (as per ICH Guidelines)
To be considered reliable, the analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated through forced degradation studies.[11]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Structural Confirmation
While HPLC provides quantitative data, definitive structural confirmation of the impurity relies on mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS/MS: Provides molecular weight information and fragmentation patterns that help elucidate the chemical structure, confirming the addition of the second acryloyl group.[7]
-
NMR: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis of an isolated reference standard provides unambiguous structural confirmation.[10][12]
Regulatory Perspective and Control Strategy
The control of impurities is a central tenet of pharmaceutical quality. Regulatory agencies require that impurities in drug substances and products be identified, reported, and qualified. The acceptable limit for any given impurity is determined by its potential toxicity and the maximum daily dose of the drug.
Control Strategy for Osimertinib Impurity N:
-
Process Optimization: The primary control strategy is to minimize the formation of Impurity N during the synthesis of Osimertinib. This involves carefully controlling the stoichiometry of reactants, temperature, and reaction time during the acylation step.
-
Raw Material Control: Ensuring the quality and purity of starting materials and reagents is crucial.
-
Specification Setting: Establishing a stringent acceptance criterion (limit) for Osimertinib Impurity N in the final drug substance specification based on batch data, stability data, and toxicological assessments.
-
Stability Testing: Monitoring the levels of Impurity N during long-term and accelerated stability studies to ensure it does not increase significantly over the shelf life of the product.
Conclusion
Osimertinib Impurity N (N-Acryloyl Osimertinib) is a critical process-related impurity that demands rigorous control and monitoring to ensure the quality, safety, and efficacy of Osimertinib. A thorough understanding of its chemical structure, formation pathways, and the implementation of a validated, stability-indicating analytical method are essential for any organization involved in the development, manufacturing, or quality control of this life-saving medication. By integrating robust process controls and advanced analytical science, pharmaceutical professionals can ensure that the benefits of Osimertinib therapy are delivered to patients without compromise.
References
-
Pharmaffiliates. (n.d.). Osimertinib-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Osimertinib Impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Osimertinib Impurity N | CAS 1932710-29-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate. Retrieved from [Link]
-
AACR Journals. (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Retrieved from [Link]
-
SynZeal. (n.d.). Osimertinib N-Oxide Impurity 1 | 2411395-22-5. Retrieved from [Link]
-
PubChem. (n.d.). Osimertinib Impurity 35. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate. Retrieved from [Link]
-
Veeprho. (n.d.). Osimertinib Impurities and Related Compound. Retrieved from [Link]
-
PubMed. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. Retrieved from [Link]
-
SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Retrieved from [Link]
-
Axios Research. (n.d.). Osimertinib N-Nitroso N Desmethyl Impurity. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Osimertinib-N-Desmethyl Impurity. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of osimertinib mesylate process impurity.
-
Research Square. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. Retrieved from [Link]
-
SCIRP. (n.d.). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Retrieved from [Link]
-
NIH. (2019). The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations. Retrieved from [Link]
-
PubChem. (n.d.). Osimertinib Mesylate. Retrieved from [Link]
Sources
- 1. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. Osimertinib Impurity N - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. veeprho.com [veeprho.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
Topic: Synthesis and Isolation of Osimertinib Impurity N
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Targeted Cancer Therapy
Osimertinib (marketed as Tagrisso) represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC) harboring specific epidermal growth factor receptor (EGFR) mutations.[1] As a third-generation tyrosine kinase inhibitor (TKI), its high efficacy and specificity are paramount. In the landscape of pharmaceutical manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a fundamental component of patient safety and drug efficacy. Impurities, which can arise from synthesis, degradation, or storage, must be meticulously identified, quantified, and controlled.[2][3]
This guide provides a detailed technical overview of the synthesis, isolation, and characterization of a specific process-related impurity: Osimertinib Impurity N . This impurity, also known as N-Acryloyl Osimertinib, is a di-acrylated derivative of an Osimertinib precursor.[4] Understanding its formation is crucial for developing robust manufacturing processes that minimize its presence in the final drug substance. We will explore the chemical causality behind its formation and present field-proven methodologies for its isolation and characterization, empowering researchers to control this critical process variable.
Part 1: Chemical Identity and Formation of Osimertinib Impurity N
Osimertinib Impurity N is a classic example of a process-related impurity generated through an over-reaction during the final synthesis step of the API. It is formed when the secondary amine on the pyrimidine ring of the Osimertinib precursor undergoes acylation in addition to the desired acylation of the primary aniline amine.
| Identifier | Information | Source |
| IUPAC Name | N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide | [4] |
| Synonym | N-Acryloyl Osimertinib | [4] |
| CAS Number | 1932710-29-6 | [1][4] |
| Molecular Formula | C₃₁H₃₅N₇O₃ | [1] |
| Molecular Weight | 553.67 g/mol | [1] |
| Classification | Process-Related Impurity | [3] |
The formation of this impurity is a direct consequence of the reaction conditions during the coupling of the diamine precursor with acryloyl chloride. The nucleophilicity of both the primary and secondary amino groups makes them susceptible to acylation. While the primary amine is more reactive, forcing conditions such as excess acryloyl chloride, elevated temperatures, or prolonged reaction times can drive the secondary amine to react as well, leading to the di-substituted product.
Sources
Whitepaper: Structural Elucidation of Osimertinib Impurity N – A Synergistic Approach Using High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The safety and efficacy of targeted cancer therapies like Osimertinib, a third-generation EGFR tyrosine kinase inhibitor, are directly linked to the purity of the active pharmaceutical ingredient (API). Unidentified impurities can pose significant risks, including altered efficacy, increased toxicity, or the introduction of new pharmacological activities. This technical guide provides an in-depth, field-proven methodology for the comprehensive characterization of a critical process-related impurity, designated herein as "Osimertinib Impurity N." We will detail a synergistic workflow that leverages the strengths of both High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and fragmentation analysis, and advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable protocols for impurity profiling in complex pharmaceutical molecules.
Introduction: The Criticality of Impurity Profiling in Targeted Therapy
Osimertinib (marketed as Tagrisso®) has revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients with specific epidermal growth factor receptor (EGFR) mutations. Its complex chemical structure, featuring an indole core, a pyrimidine ring, and a dimethylamino-acryloyl side chain, presents multiple potential pathways for the formation of impurities during synthesis, storage, or degradation.
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances. Identifying and characterizing any impurity present at a concentration of 0.10% or higher is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety. The case of "Osimertinib Impurity N," a recurring impurity observed during process development, highlights the necessity of a multi-technique analytical approach. Its presence necessitates a full structural confirmation to assess its potential impact and to refine the synthetic process to minimize its formation.
The Analytical Strategy: A Dual-Pronged Approach
A single analytical technique is rarely sufficient to unambiguously determine the structure of a novel impurity. Our strategy is built on the orthogonal and complementary nature of Mass Spectrometry and NMR Spectroscopy.
-
Mass Spectrometry (MS): Provides high-sensitivity detection, accurate molecular weight determination, and crucial fragmentation information that offers initial structural hypotheses.
-
Nuclear Magnetic Resonance (NMR): Delivers definitive, atom-level structural information, including proton and carbon environments, connectivity through covalent bonds, and through-space correlations, which are essential for confirming the exact isomeric structure.
Caption: Workflow for Impurity N identification and confirmation.
Phase 1: High-Resolution Mass Spectrometry – The Investigative Tool
The first step in characterizing an unknown impurity is to gain rapid, high-sensitivity insights into its molecular formula and key structural motifs. High-Resolution Mass Spectrometry, particularly Quadrupole Time-of-Flight (QTOF-MS), is the ideal technology for this purpose.[1][2]
Rationale for HRMS (QTOF)
-
Mass Accuracy: Unlike nominal mass instruments, HRMS provides mass measurements with errors typically below 5 ppm. This accuracy is critical for calculating the elemental composition (molecular formula) of the impurity, drastically narrowing down potential structures.
-
Sensitivity: Modern MS instruments can detect impurities at very low levels, often without the need for extensive isolation, making it perfect for initial screening.[2]
-
MS/MS Fragmentation: By isolating the impurity ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern. This pattern is a structural fingerprint, providing direct evidence of the molecule's core components and how they are connected.[1][3]
Experimental Protocol: UPLC-QTOF-MS/MS Analysis
-
Sample Preparation: Dissolve the Osimertinib API sample containing Impurity N in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.[1]
-
Chromatographic Separation:
-
System: Waters ACQUITY UPLC System.
-
Column: Waters X-Bridge C18 (e.g., 250 mm x 4.6 mm, 5 µm) is a robust choice for separating Osimertinib and its related substances.[1][4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might run from 20% to 90% Mobile Phase B over 20-30 minutes to ensure good resolution between the API and all impurities.[1]
-
Flow Rate: 0.8-1.0 mL/min.
-
-
Mass Spectrometry Detection:
-
System: Waters Xevo Q-TOF or similar HRMS instrument.[1]
-
Ionization Mode: Electrospray Ionization Positive (ESI+), as the nitrogen atoms in Osimertinib are readily protonated.
-
Full Scan (MS1): Acquire data from m/z 100-1000 to detect the protonated molecular ions ([M+H]+) of Osimertinib and any impurities.
-
Tandem MS (MS/MS): Perform product ion scans on the m/z corresponding to Impurity N. Use a collision energy ramp (e.g., 15-45 eV) to generate a rich fragmentation spectrum.
-
Data Interpretation: Building a Hypothesis for Impurity N
Let's hypothesize a common process-related impurity where the acryloyl group has been modified. For instance, a Michael addition of methanol (a common process solvent) across the double bond.
-
Osimertinib: C₂₈H₃₃N₇O₂ - Exact Mass: 499.2696
-
Hypothetical Impurity N (Methoxy-addition product): C₂₉H₃₇N₇O₃ - Exact Mass: 531.2958
Table 1: HRMS Data Summary for Osimertinib and Impurity N
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Proposed Formula |
| Osimertinib | 500.2769 | 500.2765 | -0.8 | C₂₈H₃₄N₇O₂⁺ |
| Impurity N | 532.3031 | 532.3025 | -1.1 | C₂₉H₃₈N₇O₃⁺ |
The MS/MS fragmentation of Impurity N would be compared to that of Osimertinib. Key fragments corresponding to the indole-pyrimidine core would likely remain the same, while fragments containing the modified side chain would show a mass shift corresponding to the addition of a methoxy group (CH₃O-), strongly supporting our hypothesis.
Phase 2: NMR Spectroscopy – The Definitive Confirmation
While MS provides a compelling hypothesis, it cannot definitively distinguish between isomers or pinpoint the exact location of a modification. For this, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for molecular structure elucidation.[6] The first crucial step is to isolate a sufficient quantity (typically 5-10 mg) of the impurity with high purity (>95%) using semi-preparative HPLC.[1][7]
Rationale for Multi-dimensional NMR
-
¹H NMR (Proton): Provides information on the number of different proton environments and their neighboring protons (through spin-spin coupling). The absence of the characteristic vinyl protons of the acryloyl group and the appearance of new aliphatic and methoxy signals would be the first key indicator.
-
¹³C NMR (Carbon): Shows the number of unique carbon environments. DEPT-135 experiments can further distinguish between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, allowing us to trace proton connectivity through adjacent bonds, for example, confirming the new -CH₂-CH- moiety in the side chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This is essential for assigning each proton signal to its corresponding carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for piecing the molecular puzzle together. For Impurity N, a key HMBC correlation would be from the new methoxy protons (~3.3 ppm) to the carbon atom where it has been added on the side chain, providing unambiguous proof of its location.
Caption: Synergistic use of NMR experiments for structural proof.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the isolated, lyophilized Impurity N in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.[8]
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C spectrum with proton decoupling.
-
Acquire DEPT-135, COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs. Ensure sufficient scans are acquired for good signal-to-noise, especially for the ¹³C and 2D experiments.
-
Data Synthesis: Confirming the Structure of Impurity N
The combined NMR data would provide irrefutable evidence for the proposed structure.
Table 2: Key NMR Signal Comparison (Hypothetical Data)
| Group | Osimertinib (API) | Impurity N (Methoxy-addition) | 2D NMR Evidence for Impurity N |
| Acryloyl Vinyl Protons | δ 6.2-6.8 ppm (3H, complex multiplet) | Absent | Absence of these signals is primary evidence of reaction at the double bond. |
| New Methoxy Group | Absent | δ ~3.3 ppm (3H, singlet) | HMBC correlation from this ¹H singlet to the new C-3' carbon (~75 ppm). |
| New Aliphatic Chain | Absent | δ ~2.8 ppm (2H, triplet), δ ~4.1 ppm (1H, triplet) | COSY correlation between these two new proton signals. HSQC correlation to new carbons at ~35 ppm and ~75 ppm. |
The final structure is confirmed by systematically assigning every proton and carbon signal using the full suite of 1D and 2D NMR data, ensuring complete consistency with the proposed methoxy-addition product. This level of detail is essential for regulatory submissions and for informing process chemists on how to prevent its formation.[1][7]
Conclusion and Best Practices
The structural characterization of "Osimertinib Impurity N" serves as a paradigm for modern pharmaceutical impurity profiling. The strategy outlined in this guide—employing HRMS for rapid hypothesis generation followed by definitive NMR analysis of an isolated sample—represents a robust, self-validating system. This dual-pronged approach ensures the highest degree of scientific certainty, satisfying stringent regulatory requirements and, most importantly, safeguarding patient safety.
Key Best Practices:
-
Orthogonal Techniques: Always use complementary analytical techniques (like MS and NMR) to corroborate findings.
-
Isolation is Key: For unambiguous structural proof by NMR, isolating the impurity with high purity is non-negotiable.
-
Full Suite of Experiments: Do not rely on a single NMR experiment. The synergy between COSY, HSQC, and HMBC is required to solve complex structures confidently.
-
Reference Standards: Once identified and characterized, the isolated impurity should be used to create a qualified reference standard for routine quality control testing by HPLC.
By adhering to these principles, pharmaceutical development teams can confidently identify, characterize, and control impurities, ensuring the quality and safety of life-saving medicines like Osimertinib.
References
-
Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Advances in Biological Chemistry, 11(1). Available at: [Link]
-
Bhutnar, A. D., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Analytical Chemistry Letters, 12(1). Available at: [Link]
-
Semantic Scholar. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Available at: [Link]
-
PreScouter. (2022). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Available at: [Link]
-
Veeprho. Osimertinib Impurities and Related Compound. Available at: [Link]
-
Daicel Pharma Standards. Osimertinib Impurities Manufacturers & Suppliers. Available at: [Link]
-
ResearchGate. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Available at: [Link]
-
AMRI. Impurity Isolation and Identification. Available at: [Link]
-
Dhiman, V., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR. European Journal of Mass Spectrometry, 29(2). Available at: [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
Gil, R. R., & Giraudo, A. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 118. Available at: [Link]
Sources
- 1. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. [PDF] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) | Semantic Scholar [semanticscholar.org]
- 8. ijprajournal.com [ijprajournal.com]
The Genesis of a Trace Contaminant: An In-depth Technical Guide to the Formation Pathways and Mechanisms of Osimertinib Impurity N
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osimertinib, a cornerstone in the treatment of non-small cell lung cancer, is a testament to the advancements in targeted molecular therapy. However, the efficacy and safety of this potent third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor are intrinsically linked to its purity. This technical guide provides a comprehensive exploration of the formation pathways and mechanisms of a critical process-related impurity, Osimertinib Impurity N, also known as N-Acryloyl Osimertinib. Furthermore, this guide delves into the formation of N-oxide impurities, which arise from the oxidative degradation of the parent molecule. Understanding the genesis of these impurities is paramount for the development of robust manufacturing processes and stable formulations, ensuring the delivery of a safe and effective therapeutic agent to patients.
Introduction to Osimertinib and the Imperative of Impurity Profiling
Osimertinib (marketed as Tagrisso®) has revolutionized the treatment landscape for patients with non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Its mechanism of action involves the irreversible inhibition of both sensitizing and resistance mutations in the EGFR gene, notably the T790M mutation.[1] The chemical structure of Osimertinib, N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide, features several reactive moieties that, while crucial for its therapeutic activity, also render it susceptible to the formation of impurities during synthesis and storage.
Pharmaceutical impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of a drug product.[2] Regulatory bodies worldwide mandate stringent control over impurity levels.[2] Therefore, a thorough understanding of the potential impurities, their formation mechanisms, and robust analytical methods for their detection and quantification are critical components of drug development and manufacturing.[2][3]
This guide will focus on two key types of impurities associated with Osimertinib:
-
Osimertinib Impurity N (N-Acryloyl Osimertinib): A process-related impurity formed during the synthesis of the active pharmaceutical ingredient (API).
-
Osimertinib N-Oxide Impurities: Degradation products resulting from the oxidation of the Osimertinib molecule.
Formation Pathway and Mechanism of Osimertinib Impurity N (N-Acryloyl Osimertinib)
Osimertinib Impurity N, chemically identified as N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide, is characterized by the presence of a second acryloyl group attached to the secondary amine of the pyrimidine ring.[4][5] This impurity is primarily considered a process-related impurity, arising during the final step of Osimertinib synthesis.
The Final Step of Osimertinib Synthesis: A Critical Juncture
The synthesis of Osimertinib typically culminates in the acylation of the precursor aniline derivative, N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,4-diamine, with acryloyl chloride in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[6][7] This reaction introduces the critical acrylamide "warhead" that enables covalent bonding to the EGFR protein.[8]
Proposed Mechanism of N-Acryloyl Osimertinib Formation
The formation of Impurity N is a consequence of over-acylation, where the secondary amine on the pyrimidine ring, in addition to the primary aniline amine, reacts with acryloyl chloride. The proposed mechanism is as follows:
-
Intended Acylation: The primary amine of the aniline precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride to form Osimertinib. This reaction is facilitated by the base, which neutralizes the hydrochloric acid byproduct.
-
Unintended Diacylation: Under certain reaction conditions, such as an excess of acryloyl chloride, elevated temperatures, or prolonged reaction times, the secondary amine attached to the pyrimidine ring can also undergo acylation. Although this amine is less nucleophilic than the primary aniline amine due to steric hindrance and electronic effects, it can still react to form the di-acylated product, Osimertinib Impurity N.
The reactivity of acryloyl chloride as a potent acylating agent is a key factor in this process.[9][10] The control of stoichiometry and reaction parameters is therefore critical to minimize the formation of this impurity.
Figure 1: Formation of Osimertinib and Impurity N.
Formation Pathways and Mechanisms of Osimertinib N-Oxide Impurities
Osimertinib is susceptible to oxidative degradation, leading to the formation of N-oxide impurities.[11][12] These impurities are typically formed under conditions of oxidative stress, such as exposure to oxidizing agents (e.g., hydrogen peroxide), light, or atmospheric oxygen over extended periods.[12][13] The tertiary amine moieties in the Osimertinib molecule are the primary sites of oxidation.
Forced degradation studies have been instrumental in identifying the conditions that promote the formation of N-oxide impurities and in elucidating their structures.[3][12]
Sites of N-Oxidation
The Osimertinib molecule contains two tertiary amine groups that are susceptible to oxidation:
-
The dimethylamino group on the ethylamino side chain.
-
The methylamino group on the ethylamino side chain.
Oxidation at these sites can lead to the formation of a mono-N-oxide or a di-N-oxide derivative.[14][15]
Mechanism of N-Oxide Formation
The formation of N-oxides proceeds via the oxidation of the lone pair of electrons on the nitrogen atom of the tertiary amine. The general mechanism involves the reaction of the amine with an oxidizing agent, such as hydrogen peroxide or a hydroperoxide, to form the N-oxide.
Figure 2: Oxidative degradation pathway of Osimertinib.
Studies have identified several oxidative degradation products, including a di-N-oxide where one oxygen is inserted at the N-methylaniline position and the second at the terminal tertiary nitrogen.[14] Another identified N-oxide involves the addition of an oxygen atom at the N-methylaniline position.[14] A third involves oxidation at the terminal tertiary nitrogen of the dimethylamino group.[14]
Experimental Protocols for Impurity Analysis
The detection and quantification of Osimertinib impurities require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose.
HPLC Method for Impurity Profiling
A robust stability-indicating HPLC method is essential for separating Osimertinib from its impurities. A typical method would involve:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[11]
-
Detection: UV detection at a wavelength where both Osimertinib and its impurities have significant absorbance.
-
Forced Degradation: To validate the stability-indicating nature of the method, Osimertinib is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[12][13]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Table 1: Example HPLC parameters for Osimertinib impurity profiling.
UPLC-MS/MS for Structural Elucidation
For the identification and structural characterization of unknown impurities, UPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), is invaluable.[16] This technique provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that help in elucidating the chemical structure.[16]
Conclusion
A comprehensive understanding of the formation pathways of Osimertinib Impurity N (N-Acryloyl Osimertinib) and N-oxide impurities is fundamental to ensuring the quality, safety, and efficacy of this life-saving medication. The formation of N-Acryloyl Osimertinib as a process-related impurity underscores the importance of stringent control over the final acylation step in the synthesis of Osimertinib. The susceptibility of Osimertinib to oxidative degradation highlights the need for appropriate formulation strategies and storage conditions to maintain the stability of the drug product. The implementation of robust analytical methods is critical for the monitoring and control of these impurities, ultimately safeguarding patient health.
References
- BenchChem. (2025). A High-Yield Synthesis Protocol for Osimertinib (AZD9291).
- Voulgari, P., Alivertis, D., & Skobridis, K. (2020). Optimized synthetic protocol for the preparation of osimertinib.
- MDPI. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib.
- Bhutnar, A. D., Sapale, S. R., & Vaidya, V. V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry, 11, 15-29.
- Dhiman, V., Chavan, B. B., Ramarapu, N., & Samanthula, G. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry, 29(2), 123-131.
- Veeprho. (n.d.). Osimertinib N'-Oxide.
- Bhutnar, A. D., Sapale, S. R., & Vaidya, V. V. (2020). Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS/MS and Evaluation of their in-silico safety assessment.
- SynThink. (n.d.).
- ResearchGate. (n.d.).
- Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics, 9(2-s), 391-395.
- Bhutnar, A. D., Sapale, S. R., Vaidya, V. V., & Desai, A. (2023). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets.
- MedKoo Biosciences. (n.d.). Osimertinib Synthetic Routes.
- PubMed. (2020).
- Pharmaffili
- SynZeal. (n.d.). Osimertinib Impurities.
- Veeprho. (n.d.). Osimertinib Impurity N | CAS 1932710-29-6.
- Tianming Pharmaceutical. (n.d.).
- Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.
- SynZeal. (n.d.). Osimertinib N-Oxide Impurity 1.
- BOC Sciences. (n.d.). Osimertinib and Impurities.
- Stevens, C., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed.
- Wikipedia. (n.d.). Acryloyl chloride.
- Cossy, J., et al. (2009). Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis.
- R Discovery. (2008). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides.
- Google Patents. (n.d.). CN104402703A - Synthetic method of acryloyl chloride.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 10. Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives [organic-chemistry.org]
- 11. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
A Systematic Approach to the Identification of Unknown Peaks in the HPLC Analysis of Osimertinib
An In-Depth Technical Guide for Drug Development Professionals
As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (marketed as Tagrisso) represents a critical therapy for non-small-cell lung carcinoma. Ensuring its purity, efficacy, and safety is paramount, making the analytical characterization of the drug substance and product a cornerstone of quality control. The appearance of unknown peaks during High-Performance Liquid Chromatography (HPLC) analysis is a common yet critical challenge that demands a rigorous and systematic investigation.
This guide provides a comprehensive framework for researchers and analytical scientists to navigate the complex process of identifying unknown peaks in Osimertinib HPLC analysis. We will move beyond rote procedures to explain the underlying scientific rationale, grounding our approach in regulatory expectations and field-proven methodologies.
The Regulatory Landscape: Why Every Peak Matters
The presence of impurities in pharmaceuticals is strictly regulated to ensure patient safety.[1] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the control of impurities.[1][2] Specifically, the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines are central to this process.[2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Understanding these thresholds is the first step in any investigation, as they dictate the level of effort required for characterization.
| Threshold | Typical Level (ICH Q3A/B) | Action Required |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions. |
| Identification Threshold | > 0.10% or > 1.0 mg/day intake | The structure of the impurity must be determined.[4] |
| Qualification Threshold | > 0.15% or > 1.0 mg/day intake | Toxicological data is required to demonstrate the safety of the impurity at the specified level.[2] |
Note: Thresholds can vary based on the maximum daily dose. Always consult the latest ICH guidelines for specific values.
Understanding Osimertinib: Potential Sources of Impurities
A foundational understanding of Osimertinib's chemistry is crucial for predicting and identifying potential impurities. Impurities can be broadly categorized as process-related or degradation products.[5][6]
-
Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, by-products, or residual reagents and catalysts.[1][5]
-
Degradation Products: These result from the chemical breakdown of the Osimertinib molecule during storage or manufacturing due to factors like hydrolysis, oxidation, or photolysis.[5]
Known impurities of Osimertinib include compounds like N-desmethyl Osimertinib and various N-oxide derivatives.[7]
The Investigative Workflow: A Step-by-Step Strategy
A systematic approach is essential for efficiently and accurately identifying an unknown peak. The following workflow outlines a logical progression from initial detection to final structural confirmation.
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jocpr.com [jocpr.com]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
A Technical Guide to the Potential Sources of Osimertinib Impurity N in the Drug Substance
An In-Depth Technical Guide
Abstract
Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The manufacturing of any active pharmaceutical ingredient (API) necessitates rigorous control over impurities to ensure the safety, efficacy, and quality of the final drug product.[2] This guide provides an in-depth technical analysis of the potential sources of Osimertinib Impurity N, a process-related impurity identified as N-Acryloyl Osimertinib.[3] We will explore the primary formation mechanism, which is hypothesized to be a diacylation event during the final amide bond formation step in the synthesis of Osimertinib. This document will detail the underlying chemical principles, critical process parameters influencing its formation, and robust analytical strategies for its detection and control, providing essential insights for researchers, process chemists, and quality control professionals in the field of drug development.
Introduction
Osimertinib: Mechanism of Action and Therapeutic Importance
Osimertinib is designed to selectively inhibit both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[4][5] Its molecular structure includes an acrylamide moiety that forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.[4][6] This targeted approach spares wild-type EGFR, resulting in a more favorable side-effect profile compared to earlier-generation inhibitors.[7]
The Critical Role of Impurity Profiling in Pharmaceutical Manufacturing
Impurity profiling is a mandatory aspect of drug development and manufacturing, as stipulated by regulatory bodies worldwide.[8] Impurities, even at trace levels, can impact the safety and efficacy of a drug. They can originate from various sources, including starting materials, intermediates, byproducts of side reactions, or degradation of the API.[2][9] Therefore, a thorough understanding of potential impurities and their formation pathways is crucial for developing a robust manufacturing process that consistently produces high-purity API.
Chemical Identification of Osimertinib and Impurity N
A precise understanding of the structures of the API and its related impurity is fundamental to investigating its origin.
Structure of Osimertinib
-
IUPAC Name: N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide[10]
-
Molecular Formula: C₂₈H₃₃N₇O₂[11]
-
Key Feature: A single acrylamide group attached to the primary aniline nitrogen.
Structure of Osimertinib Impurity N (N-Acryloyl Osimertinib)
-
IUPAC Name: N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide[3]
-
Molecular Formula: C₃₁H₃₅N₇O₃[1]
-
Key Feature: Two acrylamide groups. One is in the same position as in Osimertinib, and a second is attached to the secondary amine nitrogen that links the phenyl and pyrimidine rings.
Comparative Structural Analysis
The defining structural difference is the presence of an additional acryloyl group on Impurity N. This strongly suggests that the impurity arises from an "over-acylation" or diacylation reaction event during synthesis.
| Property | Osimertinib | Osimertinib Impurity N |
| CAS Number | 1421373-65-0 | 1932710-29-6 |
| Molecular Formula | C₂₈H₃₃N₇O₂ | C₃₁H₃₅N₇O₃ |
| Molecular Weight | 499.62 g/mol [11] | 553.67 g/mol [1] |
| Structural Difference | Mono-acylated | Di-acylated |
Overview of a Representative Osimertinib Synthesis Pathway
While multiple synthetic routes to Osimertinib exist, they generally converge on a final step involving the formation of the acrylamide functional group. A representative pathway involves the synthesis of a key aniline intermediate, N¹-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-aminophenyl)-N⁴-(1-methyl-1H-indol-3-yl)pyrimidine-2,4-diamine, which is then acylated.[12][13]
Primary Formation Pathway of Impurity N: Diacylation during Amide Bond Formation
The most chemically plausible origin of Impurity N is a competitive side reaction occurring during the final acylation step.
The Final Acylation Step: A Critical Juncture
The final step in the synthesis is the reaction of the key aniline intermediate with an acylating agent, typically acryloyl chloride, in the presence of a base. The intended reaction is the selective acylation of the primary aromatic amine (at the C5 position of the phenyl ring) to form the desired acrylamide moiety of Osimertinib.[13][14]
Mechanism of Impurity N Formation
The key aniline intermediate possesses two nucleophilic nitrogen atoms capable of reacting with acryloyl chloride:
-
The primary aromatic amine (-NH₂): This is the intended target. Its nucleophilicity is relatively high, and its reaction leads to the formation of Osimertinib.
-
The secondary amine (-NH-): This nitrogen links the phenyl and pyrimidine rings. While its nucleophilicity is sterically hindered and potentially reduced by resonance effects, it can still react with a strong acylating agent under forcing conditions, leading to the formation of Impurity N.
The formation of Impurity N is therefore a classic example of a competitive side reaction.
Several critical process parameters (CPPs) can influence the rate of this side reaction:
-
Stoichiometry: Using a significant excess of acryloyl chloride is the most direct cause of diacylation. Once the primary amine is consumed, the excess reagent will react with the next most nucleophilic site, the secondary amine.
-
Reaction Temperature: Higher temperatures increase the reaction rates of both pathways but may disproportionately favor the less-selective diacylation reaction by overcoming the higher activation energy associated with the sterically hindered secondary amine.
-
Mode of Addition: A slow, controlled addition of the acylating agent can maintain its low instantaneous concentration, favoring the more reactive primary amine and minimizing the side reaction. A rapid, bulk addition can lead to localized high concentrations, promoting diacylation.
-
Choice of Base: The base used to scavenge the HCl byproduct can influence the nucleophilicity of the secondary amine. A very strong base could potentially deprotonate the secondary amine, significantly increasing its reactivity and promoting the formation of Impurity N.
Other Potential Sources (Less Probable)
-
Starting Material Impurities: It is theoretically possible that an impurity in a starting material could carry through the synthesis. However, it is highly improbable that a complex di-acylated impurity would be present in an early-stage raw material and survive multiple reaction steps.
-
Degradation: The formation of Impurity N from Osimertinib would require the addition of an acryloyl group. This is not a typical degradation pathway; degradation usually involves hydrolysis, oxidation, photolysis, or fragmentation.[15][16] Studies on Osimertinib degradation do not report the formation of Impurity N.[17]
Analytical Strategies for Detection and Control
Effective control of Impurity N requires a validated, stability-indicating analytical method capable of separating it from the API and other potential impurities.
Chromatographic Separation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for impurity profiling of Osimertinib.[17] Due to the structural similarity and polarity difference between Osimertinib and Impurity N (Impurity N is less polar due to the additional non-polar acryloyl group), a well-developed gradient method on a C18 stationary phase is typically sufficient for achieving baseline separation.[18][19]
Model Experimental Protocol for RP-HPLC Analysis
This protocol is a representative model based on published methods and should be fully validated before implementation.[17][18][19]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Waters XBridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[18]
-
Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 5.5 with ammonia solution.[18]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 10-20% B
-
10-30 min: 20-45% B
-
30-40 min: 45-80% B
-
40-45 min: Hold at 80% B
-
45.1-50 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 268 nm.[18]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v).
-
Standard Solution: Prepare a solution of Osimertinib reference standard and a qualified reference standard of Impurity N in the diluent.
-
Test Solution: Prepare a solution of the Osimertinib drug substance in the diluent to a target concentration (e.g., 1.0 mg/mL).
4. System Suitability:
-
Inject the standard solution and verify parameters such as resolution between Osimertinib and Impurity N (>2.0), tailing factor for the Osimertinib peak (<1.5), and theoretical plates.
Control Strategies and Mitigation
Based on the primary formation mechanism, the following control strategies are essential to minimize the level of Impurity N in the final drug substance.
| Process Parameter | Control Strategy | Rationale |
| Stoichiometry of Acylating Agent | Use a minimal excess of acryloyl chloride (e.g., 1.05-1.10 equivalents). | Minimizes the availability of the reagent to react with the less nucleophilic secondary amine after the primary amine is consumed. |
| Mode of Addition | Implement slow, subsurface, or controlled dropwise addition of acryloyl chloride. | Maintains a low instantaneous concentration of the reagent, favoring the kinetically preferred reaction at the primary amine. |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during addition and reaction. | Reduces the overall reaction rate, providing greater selectivity for the more reactive primary amine. |
| Base Selection | Use a non-nucleophilic, hindered organic base (e.g., DIPEA) rather than a very strong base. | Effectively scavenges HCl without significantly increasing the nucleophilicity of the secondary amine linker. |
| Reaction Time | Monitor the reaction closely (e.g., by in-process control HPLC) and quench promptly upon completion. | Prevents prolonged exposure of the product to excess reagents, which could lead to further acylation. |
Conclusion
Osimertinib Impurity N (N-Acryloyl Osimertinib) is a process-related impurity whose formation is intrinsically linked to the synthesis of the parent molecule. The overwhelming evidence points to its origin as a byproduct of a competitive diacylation reaction during the final amide bond formation step. The key to controlling this impurity lies not in downstream purification challenges, but in a fundamental, quality-by-design (QbD) approach to process chemistry. By meticulously controlling critical process parameters—specifically the stoichiometry of the acylating agent, reaction temperature, and mode of addition—manufacturers can effectively suppress this side reaction and ensure the consistent production of high-purity Osimertinib drug substance, meeting the stringent safety and quality standards required for pharmaceuticals.
References
- AACR Journals. (n.d.). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy.
- Veeprho. (n.d.). Osimertinib Impurities and Related Compound.
- Daicel Pharma Standards. (n.d.). Osimertinib Impurities Manufacturers & Suppliers.
- SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds.
- Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate.
- PubMed. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product.
- SCIRP. (n.d.). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP).
- JOCPR. (n.d.). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) -.
- Patsnap. (n.d.). Preparation method of osimertinib mesylate process impurity.
- ResearchGate. (2023). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets.
- Veeprho. (n.d.). Osimertinib Impurity N | CAS 1932710-29-6.
- MedKoo Biosciences. (n.d.). Osimertinib Synthetic Routes.
- Patsnap Synapse. (2026). What is the mechanism of action of Osimertinib mesylate?.
- NIH. (2019). The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations.
- IJPSDR. (n.d.). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation.
- Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?.
- Benchchem. (n.d.). A High-Yield Synthesis Protocol for Osimertinib (AZD9291).
- Pharmaffiliates. (n.d.). N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide.
- Oncolines B.V. (2024). Compound profiling on EGFR mutants and osimertinib-resistant cell lines.
- Oncotarget. (2016). Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line.
- ChEMBL. (n.d.). Compound: OSIMERTINIB (CHEMBL3353410).
Sources
- 1. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 3. veeprho.com [veeprho.com]
- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Compound profiling on EGFR mutants and osimertinib-resistant cell lines - Oncolines B.V. [oncolines.com]
- 7. medkoo.com [medkoo.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. veeprho.com [veeprho.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Compound: OSIMERTINIB (CHEMBL3353410) - ChEMBL [ebi.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 19. ijpsdronline.com [ijpsdronline.com]
Navigating the Degradation Landscape of Osimertinib: An In-depth Technical Guide
This guide provides a comprehensive exploration of the degradation pathways of osimertinib, a cornerstone therapy in the treatment of non-small cell lung cancer. For researchers, analytical scientists, and drug development professionals, a deep understanding of a drug's stability and degradation profile is paramount for ensuring its quality, safety, and efficacy. This document will delve into the scientific rationale and practical execution of forced degradation studies for osimertinib, detailing the identification and characterization of its degradation products.
The Imperative of Forced Degradation Studies: A Regulatory and Scientific Perspective
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] The core objective is to intentionally degrade the drug substance and drug product using a variety of stressors that mimic potential storage and handling conditions. This process is not merely about destruction; it is a controlled investigation to:
-
Elucidate Degradation Pathways: Identify the likely degradation products that could form under various environmental influences.[4]
-
Establish Intrinsic Stability: Understand the inherent susceptibility of the drug molecule to different degradation mechanisms.[4]
-
Develop and Validate Stability-Indicating Methods: Ensure that the analytical methods used for routine quality control can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][4][5]
According to ICH Q1A(R2) guidelines, stress testing should include exposure to acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without completely destroying the molecule.[1][6]
Osimertinib: A Profile of Stability and Lability
Osimertinib mesylate, chemically known as N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[7][8][9] Its complex structure presents multiple sites susceptible to chemical modification under stress conditions.
Forced degradation studies have consistently shown that osimertinib is relatively stable under neutral, thermal, and photolytic conditions.[10][11][12] However, it demonstrates significant lability under acidic, basic, and oxidative stress.[9][10][11][12][13][14] This differential stability underscores the importance of carefully controlled storage and handling conditions for the drug product.
Visualizing the Core Structure
Caption: Chemical structure of Osimertinib.
Key Degradation Pathways and Identified Products
Intensive research utilizing advanced analytical techniques such as high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry (UHPLC-IMS-Q-TOF-MS), and nuclear magnetic resonance (NMR) spectroscopy has led to the identification and characterization of several key degradation products of osimertinib.[7][10][11]
Acidic Hydrolysis
Under acidic conditions, osimertinib undergoes significant degradation, leading to the formation of at least four major degradation products (DPs).[11][15] These have been identified as:
-
DP-1: Hydroxy Osimertinib Impurity
-
DP-2: Des-acryl Osimertinib Impurity
-
DP-3: Chloro Osimertinib Impurity
-
DP-4: Osimertinib Dimer Impurity
The formation of these impurities highlights the susceptibility of the acrylamide moiety and other functional groups to acid-catalyzed reactions.[11] Notably, in-silico toxicity assessments have suggested that DP-2 and DP-3 may have genotoxic potential, emphasizing the critical need for their control in the final drug product.[11][15]
Basic Hydrolysis
In alkaline environments, osimertinib also degrades, yielding a primary degradation product.[7][8] This has been structurally elucidated as N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide .[7][8] The formation of this product suggests a reaction involving the acrylamide group.
Oxidative Degradation
Oxidative stress is another critical degradation pathway for osimertinib.[9] Studies have identified several oxidative degradation products, with the formation of an N-oxide being a prominent reaction.[9] The exact position of the N-oxide has been a subject of investigation, with advanced analytical techniques like Meisenheimer rearrangement reaction in atmospheric pressure chemical ionization mode being employed for its confirmation.[9]
Summary of Major Degradation Products
| Degradation Condition | Degradation Product (DP) Name | Notes |
| Acidic Hydrolysis | DP-1: Hydroxy Osimertinib Impurity | - |
| DP-2: Des-acryl Osimertinib Impurity | Potential for genotoxicity[11][15] | |
| DP-3: Chloro Osimertinib Impurity | Potential for genotoxicity[11][15] | |
| DP-4: Osimertinib Dimer Impurity | - | |
| Basic Hydrolysis | N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide | Major degradation product under alkaline conditions[7][8] |
| Oxidative Degradation | N-oxide derivatives and other oxidative products | Multiple products formed[9] |
Methodologies for Forced Degradation and Analysis
The following sections provide a detailed, step-by-step overview of the experimental protocols for conducting forced degradation studies on osimertinib and the analytical methods for characterizing the resulting degradation products.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of Osimertinib.
Detailed Experimental Protocols
-
Osimertinib Stock Solution: Accurately weigh and dissolve osimertinib mesylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1000 µg/mL).[16][17] This stock solution will be used for all stress conditions.
-
Acidic Hydrolysis:
-
Transfer a known volume of the osimertinib stock solution into a volumetric flask.
-
Add an equal volume of an appropriate acid solution (e.g., 0.1 M HCl).
-
Heat the mixture in a water bath at a specified temperature (e.g., 60°C) for a defined period.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of a suitable base (e.g., 0.1 M NaOH).
-
Dilute to the final volume with the mobile phase diluent.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use a base (e.g., 0.1 M NaOH) for degradation and an acid (e.g., 0.1 M HCl) for neutralization.
-
-
Oxidative Degradation:
-
Transfer a known volume of the osimertinib stock solution into a volumetric flask.
-
Add an appropriate volume of an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified duration.
-
Dilute to the final volume with the mobile phase diluent.
-
-
Thermal Degradation:
-
For solid-state studies, place a known amount of osimertinib powder in a controlled temperature environment (e.g., an oven at 80°C) for a specified period.[16]
-
For solution-state studies, reflux the osimertinib solution at a high temperature for a defined time.
-
After exposure, dissolve the solid sample or cool the solution and dilute to the final concentration with the mobile phase diluent.
-
-
Photolytic Degradation:
-
Expose the osimertinib drug substance (solid) and solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[2][4]
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
After exposure, prepare the samples for analysis by dissolving and diluting to the final concentration.
-
Analytical Method: Stability-Indicating RP-HPLC
A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for resolving osimertinib from its degradation products.
-
Chromatographic Conditions (Example):
-
Column: A C18 column, such as a Waters X-bridge (250 mm × 4.6 mm, 5 µm), is commonly used.[7][11]
-
Mobile Phase: A gradient elution is typically employed. For instance, Mobile Phase A could be a buffer like 0.1% formic acid in water (pH adjusted with ammonia solution), and Mobile Phase B could be acetonitrile.[7]
-
Detection Wavelength: Detection is often carried out at a wavelength where both the parent drug and the degradation products have significant absorbance, for example, 211 nm or 268 nm.[5][7]
-
Column Temperature: The column is usually maintained at ambient temperature.[7]
-
Advanced Characterization Techniques
While HPLC provides separation and quantification, more sophisticated techniques are required for the definitive identification and structural elucidation of unknown degradation products.
LC-MS/MS for Mass Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for determining the molecular weight and fragmentation patterns of degradation products. By comparing the mass spectra of the parent drug and the degradants, plausible structures can be proposed.[7][8]
NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. Techniques such as 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC are employed to piece together the complete chemical structure of the isolated degradation products.[7][8]
Conclusion and Future Perspectives
The degradation of osimertinib is a multifaceted process that is highly dependent on the environmental conditions to which it is exposed. A thorough understanding of its degradation pathways, primarily through acidic, basic, and oxidative hydrolysis, is crucial for the development of a stable and safe drug product. The methodologies outlined in this guide, from forced degradation protocols to advanced analytical characterization, provide a robust framework for scientists working with this important therapeutic agent. Future research may focus on the development of even more sensitive analytical methods, the investigation of potential interactions between degradation products and excipients, and the further refinement of in-silico models to predict degradation pathways and toxicological profiles.
References
-
Forced degradation studies of Osimertinib Mesylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. V. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Analytical Chemistry Letters, 12(1), 1-15. Retrieved January 15, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Pharmastate. Retrieved January 15, 2026, from [Link]
-
Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MedCrave Online, 2(4). Retrieved January 15, 2026, from [Link]
-
Bhutnar, A., Saple, S., & Vaidya, V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry, 11, 15-29. Retrieved January 15, 2026, from [Link]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics, 9(2-s), 391-395. Retrieved January 15, 2026, from [Link]
-
Lopes, A. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 15, 2026, from [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Retrieved January 15, 2026, from [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Forced degradation studies of Osimertinib Mesylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. Scirp.org. Retrieved January 15, 2026, from [Link]
-
Dhiman, V., Chavan, B. B., Ramarapu, N., & Samanthula, G. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry, 29(2), 123-131. Retrieved January 15, 2026, from [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. (2022). Research Square. Retrieved January 15, 2026, from [Link]
-
Chen, H., et al. (2019). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Molecular Cancer Therapeutics, 18(10), 1767-1777. Retrieved January 15, 2026, from [Link]
-
Analysis of Osimertinib Mesylate commercial formulation (Tablets). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. Retrieved January 15, 2026, from [Link]
-
A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib in. (2025, July 21). AKJournals. Retrieved January 15, 2026, from [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. (2019, April 15). Journal of Drug Delivery and Therapeutics. Retrieved January 15, 2026, from [Link]
-
Wang, Y., et al. (2022). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. Frontiers in Pharmacology, 13, 928983. Retrieved January 15, 2026, from [Link]
-
Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. (2022, July 22). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations. (2019, March 9). NIH. Retrieved January 15, 2026, from [Link]
-
HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. (2025, February 14). Journal of Chemical Health Risks. Retrieved January 15, 2026, from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 8. scirp.org [scirp.org]
- 9. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. tandfonline.com [tandfonline.com]
- 16. jddtonline.info [jddtonline.info]
- 17. jchr.org [jchr.org]
Stability of Osimertinib Under Stress: An In-depth Technical Guide
This guide provides an in-depth technical exploration into the stability of Osimertinib (marketed as Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), under various stress conditions. For researchers, scientists, and drug development professionals, understanding the degradation pathways and developing robust, stability-indicating analytical methods is paramount for ensuring drug safety, efficacy, and quality. This document offers a synthesis of field-proven insights and experimental methodologies to navigate the complexities of Osimertinib's stability profile.
Introduction: The Imperative of Stability Testing for a Targeted Therapy
Osimertinib is a cornerstone in the treatment of non-small-cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Its chemical structure, N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide, features several moieties susceptible to chemical transformation under stress.[1][3] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are a regulatory necessity and a scientific tool to proactively identify potential degradation products (DPs) and elucidate degradation pathways.[4] This proactive approach, guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, is fundamental to developing and validating stability-indicating analytical methods.[1][5]
The primary objective of these studies is to generate a degradation profile that mimics potential long-term storage and shipping instabilities, thereby ensuring that any developed analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants. A target degradation of 5-20% is generally considered optimal to provide meaningful data without overly degrading the sample.[1][5]
Degradation Pathways of Osimertinib
Forced degradation studies have revealed that Osimertinib is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, with slight instability under photolytic conditions. It is relatively stable under thermal stress.[2][6][7][8]
Acidic Hydrolysis
Under acidic conditions, Osimertinib undergoes significant degradation, leading to the formation of several degradation products.[2][6] The primary sites of acid-catalyzed hydrolysis are the acrylamide and amine functionalities.
Identified Degradation Products:
-
DP-1 (Hydroxy Osimertinib Impurity): This involves the hydration of the acrylamide group.
-
DP-2 (Des-acryl Osimertinib Impurity): This results from the cleavage of the acrylamide group.
-
DP-3 (Chloro Osimertinib Impurity): This is likely formed by the addition of hydrochloric acid across the acrylamide double bond when HCl is used as the stressor.
-
DP-4 (Osimertinib Dimer Impurity): Dimerization can occur under acidic conditions.
Alkaline Hydrolysis
In alkaline environments, Osimertinib also demonstrates significant instability.[2][7] The acrylamide moiety is a primary target for base-catalyzed hydrolysis. A notable degradation product involves the addition of a methoxy group to the propanamide side chain.
Identified Degradation Product:
-
N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide: This structure suggests a Michael addition of methanol (if present as a solvent) or rearrangement facilitated by the basic conditions.[9][10]
Oxidative Degradation
Osimertinib is highly susceptible to oxidative stress, leading to the formation of multiple N-oxide degradation products.[2][11] The nitrogen atoms in the dimethylaminoethyl-methylamino side chain and the aniline nitrogen are prone to oxidation.
Identified Degradation Products:
-
DP-1 (di-N-oxide): Oxidation at both the N-methylaniline and the terminal tertiary amine.
-
DP-2 (N-methylaniline oxide): Oxidation at the N-methylaniline position.
-
DP-3 (tertiary amine N-oxide): Oxidation at the terminal tertiary amine of the side chain.
Photolytic and Thermal Degradation
Studies indicate that Osimertinib is relatively stable under thermal stress.[8][12] Slight degradation has been observed under photolytic conditions, though this is less significant than hydrolytic and oxidative degradation.[7]
Quantitative Analysis of Degradation
The extent of Osimertinib degradation varies depending on the stressor and the conditions applied. The following table summarizes typical degradation percentages observed in forced degradation studies.
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 2 hours | ~0.62% | [12] |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 2 hours | ~1.76% | [12] |
| Oxidative Degradation | 30% H₂O₂, 60°C, 2 hours | ~7.37% | [12] |
| Thermal Degradation | 60°C, 2 hours | ~1.83% | [12] |
Note: The extent of degradation can be manipulated by adjusting the duration and temperature of the stress to achieve the target 5-20% degradation for method validation purposes.
Experimental Protocols
A robust, stability-indicating analytical method is crucial for the accurate assessment of Osimertinib's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique, often coupled with mass spectrometry (MS) for the identification of degradation products.
Forced Degradation Study Workflow
Stability-Indicating RP-HPLC Method
Objective: To separate Osimertinib from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector (e.g., Shimadzu, Agilent).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[7][9]
-
Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 6.5 with ammonium hydroxide.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection Wavelength: 268 nm.[13]
-
Injection Volume: 10 µL.
UPLC-QTOF-MS/MS for Degradant Characterization
Objective: To elucidate the structures of the degradation products.
Instrumentation:
-
UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
UPLC Conditions:
-
(Similar to HPLC method, but with a UPLC column, e.g., Acquity UPLC BEH C18, and adjusted gradient for faster analysis).
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 50-1000.
-
MS/MS: Collision-induced dissociation (CID) with argon, varying collision energies (e.g., 10-40 eV) to obtain fragment ions.
Causality and Trustworthiness in Experimental Design
The choice of a C18 reversed-phase column is logical due to the non-polar nature of Osimertinib. A gradient elution is necessary to effectively separate the parent drug from its more polar degradation products within a reasonable timeframe. The use of a formic acid/ammonium acetate buffer system in the mobile phase is compatible with mass spectrometry and helps to achieve good peak shapes.
For trustworthiness, the analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve the parent drug from degradants), linearity, accuracy, precision, and robustness. The forced degradation study itself is a critical component of validating the specificity of the method.
Conclusion
Osimertinib is a relatively stable molecule but exhibits predictable degradation under hydrolytic (acidic and basic) and oxidative stress. The primary sites of degradation are the acrylamide moiety and the nitrogen-containing functional groups. A well-developed and validated stability-indicating RP-HPLC method is essential for monitoring the stability of Osimertinib in pharmaceutical formulations. For in-depth structural elucidation of degradation products, advanced techniques such as high-resolution mass spectrometry and NMR are indispensable. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and stability of this vital anti-cancer therapeutic.
References
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Dhiman, V., Chavan, B. B., Ramarapu, N., & Samanthula, G. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry, 29(2), 123-131. [Link]
-
Bhutnar, A. D., Saple, S. R., Vaidya, V. V., & Desai, A. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Polycyclic Aromatic Compounds, 1-15. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. [Link]
-
Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics, 9(2-s), 391-395. [Link]
-
Dhiman, V., Chavan, B. B., Ramarapu, N., & Samanthula, G. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. PubMed. [Link]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. V. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. ResearchGate. [Link]
-
Wikipedia. (n.d.). Osimertinib. [Link]
-
PubChem. (n.d.). Osimertinib. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry, 11(1), 15-29. [Link]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. Scirp.org. [Link]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. V. (2020). Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS/MS and Evaluation of their in-silico Safety Assessment. ResearchGate. [Link]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Scirp.org. [Link]
-
Bhutnar, A. D., Saple, S. R., Vaidya, V. V., & Desai, A. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. Journal of Pharmaceutical Research International, 1-13. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. ijpsdronline.com [ijpsdronline.com]
An In-depth Technical Guide to the Physicochemical Properties of Osimertinib Process-Related Impurities
Introduction
Osimertinib, commercially known as Tagrisso, represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] As a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), it is specifically designed to target both EGFR-sensitizing and T790M resistance mutations.[2][3] The journey of a potent molecule like Osimertinib from laboratory synthesis to a life-saving pharmaceutical product is paved with rigorous quality control. A critical aspect of this process is the identification, characterization, and control of process-related impurities.
Impurities in an active pharmaceutical ingredient (API) can arise from the manufacturing process, degradation of the drug substance, or interaction with storage container-closure systems.[4][5][6] These extraneous substances, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product.[7] Therefore, regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks, such as the ICH Q3A and Q3B guidelines, for the control of impurities in new drug substances and products.[7][8]
This technical guide provides a comprehensive exploration of the physicochemical properties of Osimertinib and its key process-related impurities. From the perspective of a senior application scientist, this document will not only present the data but also delve into the causality behind the analytical strategies employed for their characterization. We will examine the core properties that influence behavior, separation, and detection, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of pharmaceutical quality.
Part 1: Osimertinib - A Physicochemical Benchmark
A thorough understanding of the parent molecule is the foundation upon which all impurity profiling is built. The physicochemical properties of Osimertinib dictate its solubility, absorption, and stability, and provide a crucial reference point for comparing and identifying its related impurities.
The chemical name for Osimertinib is N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide.[3] Its structure contains several functional groups that influence its properties, including basic amine functions and an acrylamide group capable of covalent bonding.
Caption: Chemical structure of Osimertinib.
The key physicochemical parameters of Osimertinib are summarized below. These values serve as a baseline for developing analytical methods, as even minor structural modifications in impurities will lead to shifts in these properties, enabling their separation and identification.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₃N₇O₂ | [3] |
| Molecular Weight | 499.6 g/mol | [3] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [9] |
| Aqueous Solubility | Slightly soluble (3.1 mg/mL at 37°C) | [9] |
| Crystal Form (Mesylate Salt) | Form B, Space Group P-1 (#2) | [10][11] |
Osimertinib's solubility is pH-dependent, a characteristic leveraged in analytical method development. A study on its solubility in physiological buffers found that it exhibited maximum solubility in simulated gastric fluid (pH 1.2), which was approximately 2.3 times higher than in distilled water.[12] This highlights the importance of pH control in chromatographic separations.
Part 2: A Deep Dive into Key Process-Related Impurities
Impurities in Osimertinib can be broadly categorized as process-related impurities (unreacted intermediates, by-products) and degradation impurities (formed by hydrolysis, oxidation, etc.).[4] Below is an analysis of several common impurities, their origins, and their structural differences from the parent compound.
Osimertinib N-Oxide
-
Origin: This is a common degradation impurity, often formed through oxidation of the tertiary amine groups (dimethylamino or the N-methyl) during synthesis or storage, especially under oxidative stress conditions.[4][13]
-
Impact: The introduction of an oxygen atom increases the molecule's polarity, which significantly alters its chromatographic retention time compared to Osimertinib. This change can also affect the molecule's stability and pharmacological profile.
Caption: Structure of N-Desmethyl Osimertinib.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₁N₇O₂ | [3][14] |
| Molecular Weight | 485.6 g/mol | [3][14] |
| CAS Number | 1421373-99-0 | [14] |
Methoxy Impurity (from Base Hydrolysis)
-
Origin: Forced degradation studies have shown that Osimertinib is labile under basic conditions. [15][16]One major degradation product identified results from the reaction with residual methanol (a common solvent) under basic hydrolysis, leading to the formation of a methoxypropanamide derivative. [16][17]* Impact: This impurity represents a significant structural modification where the reactive acrylamide group is converted. This would eliminate the covalent binding mechanism of Osimertinib, rendering it inactive. Its characterization is a prime example of a stability-indicating method's power.
Caption: Structure of the Methoxy degradation product.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₇N₇O₃ | [18] |
| Molecular Weight | 531.66 g/mol | [18] |
| IUPAC Name | N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide | [16][17] |
Chloro Impurity (Genotoxic Impurity)
-
Origin: This impurity, 3-Chloro-N-(...)-propanamide, can be generated at a penultimate stage in the manufacturing process. [19]Due to its chemical structure (an alkyl halide), it is classified as a potential genotoxic impurity.
-
Impact: Genotoxic impurities are of high concern due to their potential to damage DNA and cause cancer. [8]Regulatory guidelines, such as ICH M7, mandate strict control of these impurities at parts-per-million (ppm) levels, requiring highly sensitive analytical methods for their quantification. [8][19]
Part 3: The Analytical Scientist's Toolkit: Methodologies for Characterization
The characterization of impurities is a multi-step process that relies on a suite of orthogonal analytical techniques. The goal is to first separate the impurities from the API and each other, then identify their structures, and finally, quantify them accurately.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. uspnf.com [uspnf.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. tga.gov.au [tga.gov.au]
- 10. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) (2021) | James A. Kaduk [scispace.com]
- 12. oaji.net [oaji.net]
- 13. researchgate.net [researchgate.net]
- 14. Osimertinib Impurities | SynZeal [synzeal.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 17. [PDF] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) | Semantic Scholar [semanticscholar.org]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. jocpr.com [jocpr.com]
Methodological & Application
HPLC method development for Osimertinib Impurity N quantification
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Osimertinib Impurity N
Abstract
This document provides a comprehensive guide for the development, validation, and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Impurity N in Osimertinib. Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, requires stringent purity control to ensure its safety and efficacy. This application note details a systematic approach, from the scientific rationale behind chromatographic parameter selection to a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The methodologies described herein are designed to be directly applicable by researchers and quality control analysts in the pharmaceutical industry, ensuring reliable and accurate monitoring of this critical impurity.
Scientific Rationale: A Foundation for Robust Method Development
The primary objective is to develop a highly specific and sensitive HPLC method capable of separating and quantifying Osimertinib Impurity N from the active pharmaceutical ingredient (API) and other potential degradation products. The strategic choices in method development are dictated by the physicochemical properties of Osimertinib and its related substances.
-
Column Chemistry Selection : A reversed-phase C18 column is selected as the stationary phase. This choice is based on the non-polar to moderately polar nature of Osimertinib and its known impurities. The C18 stationary phase provides excellent hydrophobic interactions, which is the primary mechanism for separation in this class of compounds. An end-capped column is preferred to minimize peak tailing caused by interactions between basic amine groups on the analytes and acidic silanol groups on the silica support.
-
Mobile Phase Optimization : The mobile phase composition is critical for achieving the desired resolution.
-
Aqueous Phase & pH Control : A buffer is necessary to maintain a consistent pH and control the ionization state of the analytes. Osimertinib contains multiple basic nitrogen atoms, making its retention highly sensitive to pH. A buffer of 0.1% formic acid in water is chosen to maintain the pH in the acidic range (around 2.7-3.0). At this pH, the amine functionalities are protonated, leading to sharper, more symmetrical peaks and consistent retention times.
-
Organic Modifier : Acetonitrile is selected as the organic modifier due to its low viscosity, which allows for higher efficiency, and its lower UV cutoff, which reduces baseline noise at the desired detection wavelength.
-
Gradient Elution : Due to the presence of multiple impurities with varying polarities alongside the main API, an isocratic elution is unlikely to provide adequate separation within a reasonable runtime. Therefore, a gradient elution program, starting with a lower concentration of acetonitrile and gradually increasing it, is employed. This ensures that more polar impurities (like potential early-eluting degradants) are resolved, while the main, more hydrophobic Osimertinib peak and other non-polar impurities are eluted efficiently with sharp peaks.
-
-
Wavelength Selection : The selection of a detection wavelength is based on the UV-Visible spectra of both Osimertinib and Impurity N. A wavelength of 268 nm is chosen as it offers a suitable chromophoric response for both the API and its related substances, ensuring high sensitivity for impurity quantification.[4][5]
Instrumentation and Finalized Chromatographic Conditions
The method was developed and validated using a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
| Parameter | Specification |
| HPLC Column | InertSustain C18 (4.6 x 250 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 268 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (Osimertinib & Impurity N) : Accurately weigh and transfer about 10 mg of Osimertinib and 10 mg of Impurity N reference standards into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
Spiked Sample Solution (for Validation) : Accurately weigh about 25 mg of the Osimertinib sample into a 50 mL volumetric flask. Add a known volume of the Impurity N stock solution to achieve the desired impurity concentration (e.g., 0.15% with respect to the sample concentration). Dilute to volume with the diluent.
-
Test Sample Preparation : Accurately weigh and transfer about 25 mg of the Osimertinib sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved through System Suitability Testing (SST), which ensures the system is fit for the intended purpose on the day of analysis.[6][7]
Protocol
-
Prepare a system suitability solution containing Osimertinib (e.g., 500 µg/mL) and Impurity N at its specification limit (e.g., 0.75 µg/mL).
-
Inject this solution six replicate times into the HPLC system.
-
Evaluate the resulting chromatograms against the acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Osimertinib peak | Ensures peak symmetry, which is critical for accurate integration.[6] |
| Theoretical Plates (N) | ≥ 2000 for the Osimertinib peak | Measures column efficiency and performance. |
| % RSD for Peak Area | ≤ 2.0% for replicate injections of Osimertinib | Demonstrates the precision of the autosampler and pump.[6] |
| Resolution (Rs) | ≥ 2.0 between Impurity N and the nearest peak | Confirms that the impurity is adequately separated for accurate quantification. |
Forced Degradation Studies: Establishing Method Specificity
Forced degradation, or stress testing, is essential to demonstrate the stability-indicating nature of the method.[8][9][10] It ensures that the method can separate the API from any degradation products that may form under various stress conditions, thus proving specificity. Studies have shown that Osimertinib is labile under acidic, basic, and oxidative conditions.[4][5][11]
dot
Caption: Workflow for Forced Degradation Studies.
Protocols
For each condition, a control sample (API in diluent, unstressed) should be analyzed alongside the stressed sample. The target degradation is 5-20% of the active ingredient.[12]
-
Acid Hydrolysis : To 1 mL of a stock solution of Osimertinib, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with diluent.[12]
-
Base Hydrolysis : To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C. Cool, neutralize with 0.1 M HCl, and dilute.[12]
-
Oxidative Degradation : To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Dilute when the target degradation is achieved.[12]
-
Thermal Degradation : Store the solid Osimertinib powder in an oven at 80°C. Periodically withdraw samples, dissolve in diluent, and analyze.
-
Photolytic Degradation : Expose the solid powder or a solution of Osimertinib to a light source that complies with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[13]
The results should demonstrate that the Impurity N peak is free from co-eluting peaks, confirming the method's specificity.
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to prove its suitability for its intended purpose.[3][14]
dot
Caption: Interrelation of Method Validation Parameters.
Validation Parameters & Protocols
-
Linearity :
-
Protocol : Prepare a series of at least five solutions of Impurity N ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.15%, the range could be 0.05% to 0.225%).
-
Acceptance Criteria : The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
-
-
Accuracy :
-
Protocol : Prepare spiked samples of Osimertinib with Impurity N at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate. Calculate the percentage recovery of the impurity.
-
Acceptance Criteria : The mean recovery should be within 90.0% to 110.0% for each level.
-
-
Precision :
-
Repeatability (Intra-assay) : Analyze six replicate preparations of a spiked sample containing Impurity N at 100% of the specification limit on the same day.
-
Intermediate Precision (Inter-assay) : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria : The %RSD for the area of Impurity N should be ≤ 5.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) :
-
Protocol : Determine based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions of Impurity N.
-
Acceptance Criteria : LOD is the concentration that yields an S/N ratio of approximately 3:1. LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10.0%.
-
-
Robustness :
-
Protocol : Intentionally make small variations to the method parameters and assess the impact on the results (e.g., resolution, tailing factor).
-
Parameters to Vary :
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria : The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
-
Protocol for Quantification of Impurity N in an Osimertinib Sample
-
System Suitability Check : Perform the SST protocol as described in Section 4. Proceed only if all criteria are met.
-
Standard Preparation : Prepare a standard solution of Impurity N at a known concentration (e.g., 0.75 µg/mL).
-
Sample Preparation : Prepare the Osimertinib test sample as described in Section 3 (e.g., at 500 µg/mL).
-
Chromatographic Analysis : Inject the standard solution and the sample solution into the HPLC system.
-
Calculation : Calculate the percentage of Impurity N in the sample using the external standard method:
% Impurity N = (Area_Impurity_Sample / Area_Impurity_Std) * (Conc_Std / Conc_Sample) * 100
-
Area_Impurity_Sample : Peak area of Impurity N in the sample chromatogram.
-
Area_Impurity_Std : Average peak area of Impurity N from the standard injections.
-
Conc_Std : Concentration of Impurity N in the standard solution (in mg/mL).
-
Conc_Sample : Concentration of the Osimertinib sample (in mg/mL).
-
Conclusion
The HPLC method detailed in this application note is specific, accurate, precise, and robust for the quantification of Impurity N in Osimertinib. The comprehensive validation according to ICH guidelines confirms its suitability for use in a regulated quality control environment. The stability-indicating nature of the method, proven through rigorous forced degradation studies, ensures that it can reliably monitor the purity of Osimertinib throughout its shelf life.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
-
Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery and Technology, 10(5), 56-59. [Link][8]
-
Lalitha, K., & Ramalingam, R. (2019). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals, 1(1). [Link][9]
-
MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link][6]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link][10]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
-
Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link][14]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][15]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link][16]
-
ECA Academy. (2014). System Suitability for USP Chromatographic Methods. [Link][7]
-
Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research, 14(6), 663-673. [Link][4][5]
-
Dhiman, V., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry, 29(2), 123-131. [Link][11]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link][17]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. researchgate.net [researchgate.net]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. onyxipca.com [onyxipca.com]
- 11. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. starodub.nl [starodub.nl]
- 16. m.youtube.com [m.youtube.com]
- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Sensitive UPLC-MS/MS Method for the Detection of Osimertinib Impurity N: An Application Note
Abstract
This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Osimertinib Impurity N. Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor pivotal in the treatment of non-small cell lung cancer (NSCLC).[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product.[1][2] This protocol provides a comprehensive workflow, from sample preparation to data analysis, tailored for researchers, quality control analysts, and drug development professionals. The method demonstrates excellent sensitivity, specificity, and linearity, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Rationale for Monitoring Osimertinib Impurity N
Osimertinib is a potent kinase inhibitor that selectively targets mutated forms of EGFR.[1] During its synthesis and storage, various process-related and degradation impurities can arise.[2][6] Osimertinib Impurity N, chemically known as N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide, is a potential impurity that requires stringent control.[7] The presence of impurities, even at trace levels, can impact the safety and efficacy of the drug product. Regulatory bodies worldwide, guided by ICH principles, mandate the identification, reporting, and qualification of impurities.[3][4][5][8] Therefore, a highly sensitive and specific analytical method is imperative for the accurate quantification of Impurity N in Osimertinib drug substance and product.
UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the technique of choice for trace-level impurity analysis.[9] The coupling of the high-resolution separation power of UPLC with the specific and sensitive detection of tandem mass spectrometry allows for the confident detection of impurities, even in complex matrices. This application note leverages these advantages to provide a reliable method for the quality control of Osimertinib.
Experimental
Materials and Reagents
-
Osimertinib Reference Standard (≥99% purity)
-
Osimertinib Impurity N Reference Standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
A high-performance UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The specific instrumentation used for the development of this method is outlined below:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Standard and Sample Preparation
Causality behind the choice of diluent: A mixture of acetonitrile and water is chosen as the diluent to ensure the solubility of both the polar and non-polar analytes, Osimertinib and its impurity, and to be compatible with the mobile phase, preventing peak distortion.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Osimertinib and Osimertinib Impurity N in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (for Drug Substance): Accurately weigh approximately 10 mg of the Osimertinib drug substance, dissolve it in the diluent to a final concentration of 1 mg/mL.
UPLC-MS/MS Method Protocol
UPLC Method
Rationale for Method Parameters: A C18 stationary phase is selected for its excellent retention of the relatively non-polar Osimertinib and its impurity. A gradient elution is employed to achieve optimal separation and resolution from the main API peak and any other potential impurities within a short analytical run time. The use of formic acid and ammonium acetate in the mobile phase aids in protonation of the analytes for enhanced ESI+ sensitivity and improves peak shape.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium acetate in water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 1.5 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 5.0 | 20 |
MS/MS Method
Justification of MS Parameters: Electrospray ionization in positive mode (ESI+) is selected as both Osimertinib and Impurity N contain multiple basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. The collision energy and other parameters are optimized for each analyte to achieve the most stable and intense signal.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Osimertinib | 500.3 | 72.1 | 40 | 35 |
| Osimertinib Impurity N | 554.3 | 72.1 | 45 | 40 |
Proposed Fragmentation Pathway for Osimertinib Impurity N:
Osimertinib Impurity N has a molecular weight of 553.67 g/mol .[5] In positive ESI, it is expected to form a protonated molecule [M+H]⁺ at m/z 554.3. The proposed major product ion at m/z 72.1 corresponds to the dimethylaminoethyl fragment, which is also a characteristic fragment of the parent Osimertinib molecule.[10][11] This fragmentation is highly specific and provides a stable signal for quantification.
Caption: UPLC-MS/MS Analytical Workflow.
Results and Discussion
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes multiple injections of a standard solution to evaluate parameters such as peak area precision, retention time stability, and signal-to-noise ratio.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Peak Area Precision (n=6) | RSD ≤ 5.0% |
| Retention Time Precision (n=6) | RSD ≤ 2.0% |
| Signal-to-Noise (S/N) Ratio (at LLOQ) | ≥ 10 |
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
The method was validated for linearity over a concentration range of 0.1 ng/mL to 100 ng/mL for Osimertinib Impurity N. The calibration curve demonstrated excellent linearity with a correlation coefficient (r²) of >0.999. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio and were found to be approximately 0.03 ng/mL and 0.1 ng/mL, respectively, showcasing the high sensitivity of the method.
Caption: Key Method Validation Parameters.
Specificity
The specificity of the method was evaluated by analyzing a blank sample (diluent) and a sample of the Osimertinib API spiked with Impurity N. No interfering peaks were observed at the retention time of Osimertinib Impurity N in the blank chromatogram. The high selectivity of the MRM detection ensures that the method is specific for the target analyte.
Conclusion
This application note presents a highly sensitive, specific, and robust UPLC-MS/MS method for the detection and quantification of Osimertinib Impurity N. The detailed protocol and validated performance characteristics demonstrate its suitability for routine quality control in pharmaceutical development and manufacturing. The method's low detection limits are critical for ensuring that this potential impurity is controlled well below the thresholds mandated by regulatory guidelines, thereby safeguarding patient safety.
References
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
European Medicines Agency. Quality: impurities. [Link]
-
Scribd. ICH Guidelines & Impurity Detection Methods. [Link]
-
YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]
-
Scientific Research Publishing. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. [Link]
-
SynThink. Osimertinib EP Impurities & USP Related Compounds. [Link]
-
Veeprho. Osimertinib Impurity N | CAS 1932710-29-6. [Link]
-
ResearchGate. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and. [Link]
-
Veeprho. Osimertinib Impurities and Related Compound. [Link]
-
ResearchGate. Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors | Request PDF. [Link]
-
National Center for Biotechnology Information. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib. [Link]
-
ResearchGate. Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. [Link]
-
Scientific Research Publishing. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. [Link]
-
MDPI. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS. [Link]
-
National Center for Biotechnology Information. Determination of osimertinib concentration in rat plasma and lung/brain tissues. [Link]
Sources
- 1. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Osimertinib N-Oxide Impurity 1 | 2411395-22-5 | SynZeal [synzeal.com]
- 8. scribd.com [scribd.com]
- 9. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS [mdpi.com]
- 11. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Reference standard preparation for Osimertinib Impurity N
An Application Note and Protocol for the Preparation of an Osimertinib Impurity N Reference Standard
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of a reference standard for Osimertinib Impurity N. Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor pivotal in the treatment of non-small cell lung cancer (NSCLC).[1] The control of impurities in active pharmaceutical ingredients (APIs) is mandated by global regulatory bodies to ensure the safety and efficacy of the final drug product.[2][3] Osimertinib Impurity N, identified as N-Acryloyl Osimertinib, is a potential process-related impurity. The availability of a highly characterized reference standard for this impurity is essential for the validation of analytical methods used in quality control and stability studies. This guide details a robust methodology, from chemical synthesis to full analytical characterization, designed for researchers, analytical scientists, and drug development professionals.
Introduction: The Imperative for Impurity Reference Standards
In pharmaceutical manufacturing, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, quality, and strength of an API and its formulations.[4] Regulatory frameworks, such as those established by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP), necessitate the rigorous control of impurities.[2][5] An impurity reference standard allows for the accurate quantification of impurities in drug batches, ensuring they remain below established safety thresholds.
Osimertinib (Tagrisso®) irreversibly binds to mutant forms of EGFR, making it a critical therapy for NSCLC patients.[1] Its synthesis is a multi-step process where process-related impurities can arise. Osimertinib Impurity N (CAS: 1932710-29-6) is the N-acryloyl derivative of Osimertinib, likely formed by an over-acylation reaction during the final synthetic step.[6] Establishing a reliable in-house reference standard for this impurity is a critical step for any manufacturer to ensure product quality and regulatory compliance.
Characterization of Osimertinib Impurity N
A thorough understanding of the impurity's structure is the foundation for developing a preparation strategy.
-
IUPAC Name: N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide[6]
-
Molecular Formula: C₃₁H₃₅N₇O₃
-
Molecular Weight: 553.66 g/mol
-
Structure: (Image of the chemical structure of Osimertinib Impurity N would be placed here in a formal document)
-
Origin: Process-related impurity. It is the di-acylated product resulting from the acylation of both the primary aniline amine (intended reaction to form Osimertinib) and the secondary amine linker attached to the pyrimidine ring. This can occur if reaction conditions, such as stoichiometry of the acylating agent or reaction time, are not strictly controlled.
Strategic Approach to Preparation
The preparation of a reference standard involves a systematic workflow encompassing synthesis, purification, and comprehensive characterization. The goal is to produce a material of the highest possible purity, typically ≥99.5%, to serve as a reliable analytical standard.[7]
Caption: Overall workflow for Reference Standard preparation.
Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of Osimertinib Impurity N
This protocol employs a direct synthesis approach, which offers better control and yield compared to isolation from a forced degradation mixture. The strategy involves the di-acylation of the key diamine intermediate used in Osimertinib synthesis.
Rationale: By using a slight excess of the acylating agent (acryloyl chloride) and a suitable base, we can drive the reaction to form the di-acylated product, Impurity N. Dichloromethane (DCM) is chosen as a common, relatively inert solvent for such reactions.
Materials:
-
N¹-(5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2-diamine (Precursor)
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve the diamine precursor (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add TEA or DIPEA (2.5 eq) to the solution and stir for 10 minutes. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add acryloyl chloride (2.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C. The slight excess of acryloyl chloride ensures di-acylation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Osimertinib Impurity N.
Protocol 2: Purification by Column Chromatography
Rationale: Column chromatography is a standard and effective technique for purifying small organic molecules.[1] Silica gel is used as the stationary phase, and a gradient of solvents (e.g., DCM and methanol) is used as the mobile phase to separate the desired product from unreacted starting materials and other by-products based on polarity.
Materials:
-
Crude Osimertinib Impurity N
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in DCM and carefully pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM).
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC, using an appropriate mobile phase (e.g., 95:5 DCM:MeOH) and visualizing under UV light.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to yield the purified Osimertinib Impurity N as a solid.
Protocol 3: Characterization and Purity Assessment
Rationale: A reference standard must be rigorously characterized using orthogonal analytical techniques to unambiguously confirm its structure and purity.[8][9] This multi-faceted approach ensures the trustworthiness and validity of the standard.[10]
Caption: Orthogonal analytical techniques for characterization.
1. Structural Elucidation:
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A molecular ion peak [M+H]⁺ corresponding to the calculated mass of Impurity N (554.66). Fragmentation patterns can provide further structural confirmation.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Result: The ¹H NMR spectrum will show characteristic peaks for the vinyl protons of the two acrylamide groups, aromatic protons, and aliphatic protons. Crucially, the disappearance of the N-H proton signal associated with the secondary amine on the pyrimidine linker (present in Osimertinib) and the appearance of a new set of acryloyl signals will confirm the di-acylation. ¹³C NMR will confirm the total carbon count and the presence of carbonyl carbons.
-
2. Purity and Assay Determination:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A stability-indicating reverse-phase HPLC method is essential.[12][13]
-
Sample Conditions:
-
Column: C18 column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-gradient program, for example, starting at 20% B and increasing to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.[13]
-
-
Acceptance Criteria: Purity should be ≥99.5%, with no single impurity >0.15%.
-
-
Water Content:
-
Method: Karl Fischer titration.
-
Importance: To accurately determine the amount of anhydrous material when preparing solutions.
-
-
Residual Solvents:
-
Method: Headspace Gas Chromatography (GC-HS).
-
Importance: To ensure that solvents used during synthesis and purification are below ICH-specified limits.
-
Data Summary and Interpretation
All analytical data should be compiled into a Certificate of Analysis (CoA). This document serves as the official record for the reference standard.
| Test | Method | Specification | Example Result |
| Appearance | Visual | White to Off-White Solid | Conforms |
| Identity by ¹H NMR | 400 MHz NMR | Structure Conforms | Conforms |
| Identity by Mass Spec | ESI-MS | [M+H]⁺ = 554.66 ± 0.2 | 554.65 |
| Purity by HPLC | RP-HPLC (UV, 268 nm) | ≥ 99.5% | 99.7% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.2% |
| Residual Solvents | GC-HS | Meets ICH Limits | Conforms |
| Assay (as-is basis) | Mass Balance/qNMR | Report Value | 99.5% |
Preparation and Handling of Reference Standard Solutions
Accurate preparation of stock and working solutions is paramount for their use in quantitative analysis.[15]
Protocol: Stock Solution Preparation (e.g., 1.0 mg/mL)
-
Allow the reference standard container to equilibrate to room temperature before opening to prevent moisture uptake.
-
Accurately weigh approximately 10 mg of the Osimertinib Impurity N reference standard into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Add a portion of the diluent (e.g., 50:50 Acetonitrile:Water) and sonicate briefly to dissolve the material completely.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent.
-
Cap and invert the flask several times to ensure homogeneity.
-
Calculate the exact concentration based on the weighed amount and the purity/assay value from the CoA.
-
Transfer the solution to a labeled, amber vial for storage.
Storage and Stability:
-
Solid Standard: Store in a tightly sealed container at 2-8 °C, protected from light and moisture.[4]
-
Stock Solution: Store at 2-8 °C. The stability of the solution should be established through a validation study, but it is typically prepared fresh or used within a short, defined period.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the in-house preparation of a high-purity reference standard for Osimertinib Impurity N. By following these detailed protocols for synthesis, purification, and multi-faceted characterization, analytical laboratories can produce a reliable standard. The availability of this critical reagent is indispensable for the development and validation of robust analytical methods, ensuring the quality, safety, and regulatory compliance of Osimertinib API and its finished pharmaceutical products.
References
-
American Association for Cancer Research (AACR). (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors. Retrieved from [Link]
-
PubMed. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Retrieved from [Link]
-
Scientific Research Publishing. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Retrieved from [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. Retrieved from [Link]
-
MDPI. (2019). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Retrieved from [Link]
-
SynZeal. (n.d.). Osimertinib N-Oxide Impurity 1. Retrieved from [Link]
-
SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. Retrieved from [Link]
-
Nature. (2022). Design, synthesis, and biological evaluation of Osimertinib–Cy7 (OSA-Cy7) conjugate as potential theranostic agent targeting activating EGFR mutations. Retrieved from [Link]
-
ResearchGate. (2021). Forced degradation studies of Osimertinib Mesylate. Retrieved from [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
-
GMP SOP. (2023). What is meant by reference standard in pharmaceuticals? Retrieved from [Link]
-
World Health Organization (WHO). (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
-
Veeprho. (n.d.). Osimertinib Impurity N | CAS 1932710-29-6. Retrieved from [Link]
-
Patsnap. (2018). Preparation method of osimertinib mesylate process impurity. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved from [Link]
Sources
- 1. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Impurity Standards: Ensuring Quality and Safety in the Pharmaceutical Industry | [mindyhausler.amebaownd.com]
- 3. usp.org [usp.org]
- 4. veeprho.com [veeprho.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. veeprho.com [veeprho.com]
- 7. who.int [who.int]
- 8. resolvemass.ca [resolvemass.ca]
- 9. edqm.eu [edqm.eu]
- 10. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. ijpsdronline.com [ijpsdronline.com]
- 14. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Protocol for Forced Degradation Studies of Osimertinib: A Stability-Indicating Approach
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for conducting forced degradation studies on Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are instrumental in elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[2] This document outlines detailed, step-by-step protocols for subjecting Osimertinib to hydrolytic, oxidative, thermal, and photolytic stress conditions, in alignment with ICH guideline Q1A(R2).[3] We further detail the analytical methodology for separating and identifying the resulting degradants, thereby establishing a robust framework for regulatory submissions and formulation development.
Introduction: The Rationale for Stress Testing Osimertinib
Osimertinib is an irreversible EGFR-TKI used in the treatment of non-small cell lung cancer (NSCLC).[4] Its chemical structure, N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide, contains several functional groups that could be susceptible to degradation. The acrylamide moiety, for instance, can be a site for hydrolysis or Michael addition reactions.[5]
Forced degradation studies are designed to accelerate the degradation process to predict the drug's stability profile under various environmental conditions. The primary objectives are:
-
To Identify Degradation Pathways: Understanding how the molecule breaks down helps in identifying its liable functional groups.
-
To Characterize Degradation Products: Major degradants must be identified, characterized, and quantified.[4][6]
-
To Develop Stability-Indicating Methods: The core aim is to develop and validate an analytical method that can resolve the parent drug from all significant degradation products, ensuring that the method is specific for quantifying the drug's purity and stability over time.[3][7]
-
To Inform Formulation and Packaging: Knowledge of sensitivities to light, heat, or pH guides the development of a stable dosage form and the selection of appropriate packaging.
Published literature indicates that Osimertinib is labile under acidic, basic, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[8][9][10][11] The goal of a forced degradation study is to achieve a target degradation of approximately 5-20% of the active ingredient, as this provides sufficient levels of degradants for detection and characterization without being overly destructive.[3][12]
Materials and Analytical Instrumentation
Reagents and Materials
-
Osimertinib Mesylate Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Formic Acid, AR Grade
-
Ammonium Hydroxide, AR Grade
-
Ammonium Acetate, HPLC Grade
-
Water, HPLC Grade (from a Milli-Q or equivalent system)
-
Volumetric flasks, pipettes, and general laboratory glassware
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Analytical Balance
-
pH Meter
-
Water Bath or Heating Block
-
Hot Air Oven
-
Photostability Chamber (compliant with ICH Q1B guidelines)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for degradant identification (e.g., UPLC-QTOF-MS).[4][8]
-
NMR Spectrometer for definitive structural elucidation.[10][13]
Stability-Indicating Analytical Method
A robust, stability-indicating HPLC method is paramount. The method must be capable of separating Osimertinib from its process impurities and all degradation products generated during stress testing. The following method is a validated starting point based on published literature.[8][9][10]
| Parameter | Recommended Conditions |
| Column | InertSustain C18 (250 x 4.6 mm, 3-5 µm) or Waters X-Bridge C18 (250 x 4.6 mm, 5 µm).[4][8] |
| Mobile Phase A | 0.1% Formic Acid in water, pH adjusted to 6.5 with ammonium hydroxide, OR 10mM Ammonium Acetate, pH adjusted to 7.5 with ammonia.[8][10] |
| Mobile Phase B | Acetonitrile.[8][10] |
| Elution Mode | Gradient Elution (A typical gradient might run from 90% A to 30% A over 30 minutes, followed by a wash and re-equilibration). |
| Flow Rate | 1.0 mL/min.[7] |
| Detection | UV at 268 nm.[8][9] |
| Column Temp. | Ambient or controlled at 25-30 °C. |
| Injection Vol. | 10-20 µL. |
| Diluent | Acetonitrile:Water (50:50, v/v) or Mobile Phase A:Mobile Phase B (50:50, v/v).[4] |
Experimental Workflow for Forced Degradation
The following diagram outlines the comprehensive workflow for the forced degradation study of Osimertinib.
Caption: Overall workflow for the forced degradation study of Osimertinib.
Detailed Degradation Protocols
For each condition, prepare a solution of Osimertinib at a concentration of approximately 1 mg/mL. A control sample, diluted to the final concentration without undergoing stress, should be analyzed alongside the stressed samples.
Acid Hydrolysis
Causality: This protocol simulates exposure to an acidic environment, which can catalyze the hydrolysis of susceptible functional groups like amides.
-
Preparation: To 1 mL of Osimertinib stock solution (1 mg/mL in methanol), add 1 mL of 0.1 N HCl.
-
Stress Condition: Heat the solution in a water bath at 80°C for 30 minutes.[14] Note: The time and temperature may need to be adjusted to achieve the target 5-20% degradation.
-
Quenching: After the incubation period, cool the solution to room temperature.
-
Neutralization: Carefully neutralize the solution by adding an equivalent volume of 0.1 N NaOH.
-
Dilution & Analysis: Dilute the neutralized solution with diluent to a suitable final concentration (e.g., 100 µg/mL) and inject it into the HPLC system.
Base Hydrolysis
Causality: This protocol assesses stability in alkaline conditions, which can promote base-catalyzed hydrolysis.
-
Preparation: To 1 mL of Osimertinib stock solution, add 1 mL of 0.1 N NaOH.
-
Stress Condition: Heat the solution in a water bath at 80°C for 30 minutes.[14]
-
Quenching: Cool the solution to room temperature.
-
Neutralization: Neutralize the solution by adding an equivalent volume of 0.1 N HCl.
-
Dilution & Analysis: Dilute the final solution with diluent and analyze by HPLC.
Oxidative Degradation
Causality: This protocol mimics potential oxidation, which can affect electron-rich moieties within the molecule, such as the indole ring or tertiary amines, potentially leading to N-oxides.[8]
-
Preparation: To 1 mL of Osimertinib stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Stress Condition: Keep the solution at 80°C for 30 minutes.[14] Note: Oxidative reactions can sometimes proceed rapidly at room temperature.
-
Quenching: The reaction is typically quenched by dilution.
-
Dilution & Analysis: Dilute the solution with diluent to the target concentration and analyze immediately.
Thermal Degradation
Causality: This protocol evaluates the intrinsic stability of the drug at elevated temperatures that might be encountered during manufacturing or storage.
-
Solid State:
-
Place a thin layer of Osimertinib drug substance in a petri dish.
-
Expose it to dry heat in an oven at 105°C for 30 minutes.[14]
-
After exposure, allow it to cool, then prepare a solution at the target concentration and analyze.
-
-
Solution State:
-
Prepare a solution of Osimertinib in the diluent.
-
Heat the solution at 60°C for 2 hours.[11]
-
Cool to room temperature and analyze.
-
Photolytic Degradation
Causality: This protocol, governed by ICH Q1B, assesses the drug's sensitivity to light, which can cause photo-oxidation or photodegradation reactions.[1]
-
Sample Preparation: Prepare two sets of samples: one of the solid drug substance and another of the drug in solution.
-
Control: Wrap one of each sample type in aluminum foil to serve as dark controls.
-
Exposure: Place the unwrapped and wrapped (control) samples in a photostability chamber.
-
Stress Condition: Expose the samples to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][12]
-
Analysis: After exposure, prepare solutions from the solid samples and dilute the solution samples to the target concentration for HPLC analysis. Compare the chromatograms of the exposed samples to the dark controls.
Identification and Characterization of Degradants
After HPLC analysis, the focus shifts to identifying the structures of any significant degradation products.
Caption: Logical workflow for the identification of degradation products.
Summary of Known Osimertinib Degradation Products
Studies have identified several key degradation products of Osimertinib under various stress conditions.[6][8]
| Degradation Product (DP) | Formation Condition(s) | Common Name |
| DP-1 | Acid Hydrolysis | Hydroxy Osimertinib |
| DP-2 | Acid Hydrolysis | Des-acryl Osimertinib |
| DP-3 | Acid Hydrolysis | Chloro Osimertinib |
| DP-4 | Oxidation | N-oxide Osimertinib |
| DP-5 | Base Hydrolysis | Methoxy Osimertinib |
| DP-6 | Acid Hydrolysis | Osimertinib Dimer |
This table is a compilation from multiple sources and serves as a guide for expected degradants.[6][8][9]
Conclusion
This application note provides a scientifically grounded and detailed protocol for conducting forced degradation studies on Osimertinib. Adherence to these methodologies will enable researchers to thoroughly investigate the stability profile of the molecule, in accordance with global regulatory expectations. The successful execution of these studies is a foundational step in ensuring the development of a safe, effective, and stable pharmaceutical product. The provided stability-indicating HPLC method serves as a robust platform for separating degradants, while the outlined characterization workflow enables their definitive identification.
References
- Vertex AI Search. (2025).
- Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research.
- Chakradhar, T., et al. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics.
- Singh, R., & Kumar, R. (2016).
- ICH. (n.d.).
- IJCRT.org. (n.d.).
- Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Scientific Research Publishing.
- Chakradhar, T., et al. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics.
- Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research.
- Dhiman, V., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR. European Journal of Mass Spectrometry.
- Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Semantic Scholar.
- Pharmaguideline. (n.d.).
- AKJournals. (2025).
- Bhutnar, A. D., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR.
- Li, X., et al. (2022). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. PubMed Central.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 5. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. [PDF] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) | Semantic Scholar [semanticscholar.org]
- 14. jddtonline.info [jddtonline.info]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Osimertinib and its Impurities in Accordance with ICH Guidelines
Introduction
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Ensuring the purity and quality of the active pharmaceutical ingredient (API) and its formulated drug product is paramount for patient safety and therapeutic efficacy. The International Council for Harmonisation (ICH) provides a framework of guidelines for the validation of analytical procedures to ensure their suitability for their intended purpose.[3][4][5][6] This application note presents a detailed, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Osimertinib and the separation of its potential impurities and degradation products, adhering to the principles outlined in ICH Q2(R1).[3][6][7]
The rationale for this method is to provide a robust, reliable, and stability-indicating assay that can be readily implemented in a quality control setting. A stability-indicating method is crucial as it can accurately measure the drug substance in the presence of its degradation products, which can form under various stress conditions such as exposure to acid, base, oxidation, heat, and light.[8][9][10][11][12] The presence of impurities, whether arising from the manufacturing process or degradation, must be controlled within acceptable limits.[13]
Methodology: The Science of Separation
The selection of the chromatographic conditions is critical for achieving the desired separation of Osimertinib from its impurities. A reverse-phase HPLC method was developed and optimized to ensure adequate resolution and peak shape for all relevant analytes.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | InertSustain C18 (250 mm x 4.6 mm, 3 µm) | The C18 stationary phase provides excellent hydrophobic retention for a molecule of Osimertinib's nature. The 3 µm particle size offers high efficiency and resolution, while the 250 mm length allows for better separation of closely eluting impurities.[1][8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH adjusted to 6.5 with Ammonium Hydroxide) | Formic acid acts as a buffer and an ion-pairing agent, improving peak shape and resolution. Adjusting the pH to 6.5 ensures that Osimertinib and its impurities are in a suitable ionization state for optimal retention and separation on the C18 column.[1][8][9] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase chromatography, providing good elution strength and low UV cutoff. |
| Gradient Elution | A gradient program is employed to ensure the timely elution of all components, from the more polar impurities to the active ingredient, within a reasonable run time while maintaining good resolution.[1][9] | A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more retained components. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for a 4.6 mm ID column.[1] |
| Column Temperature | 55°C | Elevated column temperature can reduce viscosity, improve peak shape, and enhance resolution.[1][9] |
| Detection Wavelength | 268 nm | Osimertinib exhibits significant absorbance at this wavelength, allowing for sensitive detection of both the API and its impurities.[1][8][9][10] |
| Injection Volume | 10 µL | A standard injection volume suitable for most HPLC systems. |
| Diluent | Methanol and Water (50:50, v/v) | This mixture ensures good solubility of Osimertinib and its impurities.[14] |
Method Validation Protocol: A Step-by-Step Guide
The developed HPLC method was rigorously validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the quantitative determination of Osimertinib and the control of its impurities.[3][6][7]
Figure 1: Workflow for Analytical Method Validation as per ICH Q2(R1).
Specificity (Forced Degradation Studies)
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[7]
Protocol:
-
Sample Preparation: Prepare solutions of Osimertinib at a known concentration (e.g., 100 µg/mL).[11]
-
Stress Conditions: Subject the solutions to the following stress conditions to induce degradation:
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation:
-
Assess the chromatograms for the separation of the main Osimertinib peak from any degradation product peaks.
-
The peak purity of the Osimertinib peak in the stressed samples should be evaluated using a photodiode array (PDA) detector.
-
Acceptance Criteria: The method is considered specific if all degradation product peaks are well-resolved from the Osimertinib peak, and the peak purity of the main peak is acceptable.
Linearity and Range
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.
Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of Osimertinib and its known impurities covering the expected range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit for impurities, and 80-120% of the test concentration for the assay).
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus the concentration for Osimertinib and each impurity.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.[14]
-
The y-intercept should be close to zero.
| Analyte | Range (µg/mL) | Correlation Coefficient (R²) |
| Osimertinib | 64 - 96 | > 0.999 |
| Impurity A | 0.1 - 1.5 | > 0.999 |
| Impurity B | 0.1 - 1.5 | > 0.999 |
| Table 1: Representative Linearity Data. |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Sample Preparation: Prepare samples of a placebo spiked with known amounts of Osimertinib and its impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for impurities and 80%, 100%, and 120% for the assay).
-
Analysis: Analyze each sample in triplicate.
-
Evaluation: Calculate the percentage recovery of the analyte at each concentration level.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0% for the assay and 90.0% to 110.0% for the impurities.
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| Osimertinib | 80% | 99.5 | < 2.0 |
| 100% | 100.2 | < 2.0 | |
| 120% | 99.8 | < 2.0 | |
| Impurity A | 50% | 95.7 | < 5.0 |
| 100% | 98.2 | < 5.0 | |
| 150% | 101.5 | < 5.0 | |
| Table 2: Representative Accuracy Data. |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six replicate samples of Osimertinib and its impurities at 100% of the test concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the relative standard deviation (%RSD) for the results of each set of measurements.
Acceptance Criteria:
-
Repeatability: The %RSD should be ≤ 2.0% for the assay and ≤ 5.0% for the impurities.
-
Intermediate Precision: The %RSD should be ≤ 2.0% for the assay and ≤ 5.0% for the impurities.
| Parameter | Analyte | %RSD |
| Repeatability | Osimertinib | < 1.0 |
| Impurity A | < 2.0 | |
| Intermediate Precision | Osimertinib | < 1.5 |
| Impurity A | < 3.0 | |
| Table 3: Representative Precision Data. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.02 | 0.06 |
| Impurity B | 0.03 | 0.09 |
| Table 4: Representative LOD and LOQ Data. |
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analysis: Analyze a system suitability solution under each of the modified conditions.
-
Evaluation: Evaluate the effect of the variations on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations.
Figure 2: Key Parameters for Analytical Method Validation.
Conclusion
The described RP-HPLC method for the quantification of Osimertinib and its impurities has been successfully developed and validated in accordance with the ICH Q2(R1) guideline. The method has been proven to be specific, linear, accurate, precise, and robust for its intended purpose. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of Osimertinib in both bulk drug and finished pharmaceutical products. This application note provides a comprehensive protocol that can be adopted by analytical laboratories to ensure the quality and consistency of this critical anticancer medication.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Scirp.org. Available from: [Link]
-
(PDF) Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. ResearchGate. Available from: [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradatio. ResearchGate. Available from: [Link]
-
Osimertinib EP Impurities & USP Related Compounds. SynThink. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
-
Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib. Bangladesh Pharmaceutical Journal. Available from: [Link]
-
Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Taylor & Francis Online. Available from: [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. Journal of Chemical Health Risks. Available from: [Link]
-
Forced degradation studies of Osimertinib Mesylate. ResearchGate. Available from: [Link]
-
Forced degradation studies of Osimertinib Mesylate. ResearchGate. Available from: [Link]
-
Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl). JOCPR. Available from: [Link]
-
An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib. PMC - NIH. Available from: [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and. ResearchGate. Available from: [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. Scirp.org. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. jchr.org [jchr.org]
Application Note: Purity Assessment of Osimertinib Impurity N by Quantitative ¹H NMR (qNMR) Spectroscopy
Abstract
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical requirement for ensuring drug safety and efficacy, as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2] This application note presents a detailed protocol for the purity assessment of Osimertinib Impurity N using quantitative proton nuclear magnetic resonance (¹H qNMR) spectroscopy. As a primary analytical method, qNMR offers direct quantification without the need for a specific reference standard of the impurity itself, providing a significant advantage over traditional chromatographic techniques.[3][4] We outline a comprehensive, self-validating methodology, from sample preparation and internal standard selection to data acquisition and processing, grounded in the principles of analytical excellence and regulatory compliance.
Introduction: The Rationale for qNMR in Pharmaceutical Quality Control
Osimertinib is a third-generation tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[5] During its synthesis, storage, or formulation, various related substances, including Impurity N (Molecular Formula: C₃₁H₃₅N₇O₃), can arise.[5][6] Regulatory guidelines, such as ICH Q3A(R2), necessitate the reporting, identification, and qualification of impurities exceeding specific thresholds, often as low as 0.05-0.1%.[1][7][8]
Traditionally, High-Performance Liquid Chromatography (HPLC) with UV detection is employed for purity analysis. However, this is a relative method that relies on the availability of a certified reference standard of the impurity to determine its true concentration, as different chromophores can produce vastly different UV responses.[9] Quantitative NMR (qNMR) overcomes this limitation. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4] This allows for the direct and accurate quantification of an analyte against a certified internal standard of a completely different chemical structure, making qNMR a primary ratio method of measurement.[10][11]
Key Advantages of qNMR for Impurity Quantification:
-
Absolute Quantification: Provides direct purity values traceable to the SI unit (mole) without requiring an identical reference material for the analyte.[4][12]
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte and other components in the sample.[3]
-
Universality of Detection: All protons (in ¹H qNMR) have the same response factor, eliminating the compound-specific variations seen in chromatographic detectors.[13]
-
Speed and Efficiency: A single, straightforward experiment can yield both qualitative and quantitative data, often faster than developing and validating a new chromatographic method.[3]
This guide provides the necessary framework for researchers and drug development professionals to implement a robust qNMR assay for the purity determination of Osimertinib Impurity N.
Experimental Workflow and Protocol
The successful execution of a qNMR experiment is contingent on meticulous planning and execution across four key stages: method planning, sample preparation, data acquisition, and data processing.[14]
Workflow Diagram
Caption: Workflow for purity assessment by qNMR.
Part 1: Method Planning & Sample Preparation
Causality: The accuracy of qNMR begins with the precise weighing of materials and the selection of an appropriate internal standard and solvent. The goal is to create a homogenous solution where signals from the analyte and the standard are well-resolved and do not interfere with each other or the solvent.[14]
Protocol:
-
Internal Standard (IS) Selection:
-
Requirement: Choose a certified internal standard (purity ≥ 99.5%) with simple, sharp signals in a region of the ¹H NMR spectrum free from analyte or solvent peaks.[15] The IS must be stable, non-volatile, non-hygroscopic, and soluble in the chosen solvent.[13]
-
Recommendation: Maleic acid is an excellent choice. It typically shows a sharp singlet around 6.2-6.5 ppm in DMSO-d6, a region often clear of signals from complex aromatic drug molecules.[13] Its purity is certified, and it is readily available.
-
-
Solvent Selection:
-
Requirement: The deuterated solvent must completely dissolve both the analyte (Osimertinib Impurity N) and the internal standard.
-
Recommendation: Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile solvent for a wide range of organic molecules, including those with polar functional groups common in pharmaceuticals.
-
-
Sample Weighing and Preparation:
-
Accurately weigh approximately 15 mg of Osimertinib Impurity N into a clean, dry glass vial using a calibrated analytical balance (readable to 0.01 mg). Record the exact mass (m_analyte).
-
To the same vial, add approximately 8 mg of the certified internal standard (e.g., Maleic Acid). Record the exact mass (m_std) and its certified purity (P_std).
-
Rationale: A mass ratio of roughly 1:1 to 2:1 (analyte:standard) helps ensure that the signal intensities of the integrated peaks are comparable, which improves integration accuracy.[14]
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Gently vortex or sonicate the vial until both the analyte and the internal standard are fully dissolved. A clear, homogenous solution is essential for high-quality shimming and sharp NMR signals.[14]
-
Using a pipette, transfer the solution to a high-precision 5 mm NMR tube.
-
Part 2: Data Acquisition
Causality: The NMR parameters must be chosen to ensure that the acquired data is truly quantitative. This means every proton signal must be uniformly excited and fully relaxed between pulses, so that its integral is directly proportional only to its molar concentration.[9]
Protocol:
-
Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of delivering high-performance gradients for shimming.[16]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the DMSO-d6 solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For DMSO-d6, the line width of the residual water peak should be ≤ 0.5 Hz.
-
Rationale: Excellent shimming is critical to obtaining sharp, symmetrical peaks, which are essential for accurate integration and resolving closely spaced signals.[17]
-
-
Acquisition Parameters: Set the following key parameters for a quantitative ¹H experiment.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Simple 1-pulse (e.g., zg30) | A 30° pulse angle shortens the required relaxation delay compared to a 90° pulse, increasing efficiency while maintaining quantitative accuracy. |
| Relaxation Delay (D1) | ≥ 30 seconds | This is the most critical parameter. D1 must be at least 5-7 times the longest spin-lattice relaxation time (T1) of any proton being quantified (both analyte and IS) to ensure >99.9% signal recovery before the next pulse. |
| Acquisition Time (AQ) | 2-4 seconds | Ensures sufficient digital resolution to define the peaks accurately. |
| Number of Scans (NS) | 16 to 64 | Chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. This ensures high precision. |
| Receiver Gain (RG) | Set automatically, then check | Ensure the Free Induction Decay (FID) does not clip (i.e., the initial intensity is <70-80% of the ADC range). Clipping leads to non-quantitative data.[14] |
| ¹³C Decoupling | ON (e.g., GARP) | Removes ¹³C satellite peaks from the ¹H spectrum, which can interfere with the integration of low-level signals or be mistaken for impurities.[17] |
Part 3: Data Processing & Purity Calculation
Causality: Proper data processing ensures that the measured integral values are a true reflection of the signal areas. The final calculation combines these integrals with the precisely known masses, molecular weights, and proton counts to determine the analyte's purity.
Protocol:
-
Processing:
-
Apply a small exponential line broadening factor (e.g., LB = 0.3 Hz) to improve the S/N ratio without significantly distorting peak shapes.
-
Perform Fourier Transformation.
-
Manually phase the spectrum. Both zero-order and first-order phase correction must be carefully adjusted to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction. Use a polynomial function (e.g., 5th order) to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[18]
-
-
Signal Selection and Integration:
-
Identify a well-resolved, non-overlapping signal for Osimertinib Impurity N . Record its integral value (I_analyte) and the number of protons it represents (N_analyte).
-
Identify the signal for the Internal Standard (e.g., the singlet for maleic acid). Record its integral value (I_std) and the number of protons it represents (N_std = 2 for maleic acid).
-
Rationale: The selected signals must be free from any overlap with other impurity, analyte, or solvent signals to ensure the integral reflects only the protons of interest.
-
-
Purity Calculation:
-
Use the standard qNMR equation to calculate the mass purity percentage (P_analyte) of Osimertinib Impurity N.[13]
P_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std
Where:
-
I_analyte, I_std: Integral values for the analyte and standard.
-
N_analyte, N_std: Number of protons for the integrated signals of the analyte and standard.
-
M_analyte, M_std: Molecular weights of the analyte (Osimertinib Impurity N = 553.67 g/mol ) and standard (Maleic Acid = 116.07 g/mol ).[5]
-
m_analyte, m_std: Masses of the analyte and standard.
-
P_std: Certified purity of the internal standard (%).
-
Data Presentation and Sample Calculation
Summary of Key Data for Calculation
| Parameter | Analyte (Osimertinib Impurity N) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.05 mg | 8.12 mg |
| Molecular Weight (M) | 553.67 g/mol | 116.07 g/mol |
| Selected Signal | Hypothetical singlet at 8.5 ppm | Singlet at 6.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.15 |
| Purity (P) | To be determined | 99.8% |
Sample Calculation:
Using the values from the table above:
P_analyte (%) = (1.00 / 1.15) x (2 / 1) x (553.67 / 116.07) x (8.12 / 15.05) x 99.8
P_analyte (%) = (0.8696) x (2) x (4.770) x (0.5395) x 99.8
P_analyte (%) = 447.05 / 100 x 99.8
P_analyte (%) = 94.5%
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, the qNMR method should be validated according to ICH Q2(R1) guidelines, adapted for the unique aspects of qNMR.[19] The USP has also provided guidance on the lifecycle approach to analytical procedures, which is highly applicable to qNMR.[11][20]
-
Specificity: The ability to quantify the analyte in the presence of other components. This is demonstrated by the selection of a unique, well-resolved signal for both the analyte and the internal standard.
-
Accuracy: Assessed by analyzing a sample of Osimertinib Impurity N with a known, orthogonally determined purity (e.g., by mass balance). The qNMR result should be in close agreement.
-
Precision:
-
Repeatability: Determined by performing at least six independent measurements of the same homogenous sample. The relative standard deviation (RSD) should typically be ≤ 1%.
-
Intermediate Precision: Assessed by repeating the analysis on different days with different operators or on different instruments.
-
-
Linearity: Demonstrated by analyzing a series of samples with varying analyte concentrations. The plot of the analyte/IS integral ratio versus the analyte/IS mass ratio should yield a correlation coefficient (R²) > 0.999.
-
Range: The concentration range over which the method is shown to be precise, accurate, and linear.
Conclusion
Quantitative ¹H NMR spectroscopy is a powerful, direct, and highly accurate method for determining the purity of pharmaceutical impurities like Osimertinib Impurity N.[21][22] By eliminating the need for a specific reference standard of the impurity, it streamlines the analytical process and provides robust, reliable data crucial for regulatory submissions and ensuring patient safety. The detailed protocol and validation framework presented in this application note provide a comprehensive guide for its successful implementation in a pharmaceutical development or quality control laboratory.
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]
-
Nelson, D. L. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. CordenPharma. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Webster, G., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. Retrieved from [Link]
-
Patsnap Eureka. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. J. Med. Chem. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]
-
Bhutnar, A., Saple, S., & Vaidya, V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. SCIRP. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). USP. Retrieved from [Link]
-
SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds. SynThink. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. Retrieved from [Link]
-
Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Simmler, C., et al. (2014). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PubMed Central. Retrieved from [Link]
-
JEOL. (2022). qNMR - Quantitative Analysis by NMR. AWS. Retrieved from [Link]
-
Bhutnar, A. D., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Taylor & Francis Online. Retrieved from [Link]
-
FDA. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. FDA. Retrieved from [Link]
-
ICH. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Retrieved from [Link]
-
Liu, Y., et al. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Osimertinib-impurities. Pharmaffiliates. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Osimertinib Impurities Manufacturers & Suppliers. Daicel. Retrieved from [Link]
-
Mestrelab Research. (2012). What is qNMR and why is it important?. Mestrelab. Retrieved from [Link]
-
Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Williams, A. A., et al. (2020). Quantitative NMR in Biotherapeutic Drug Development. American Pharmaceutical Review. Retrieved from [Link]
-
Dhiman, V., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR. PubMed. Retrieved from [Link]
-
Axios Research. (n.d.). Osimertinib N-Nitroso N Desmethyl Impurity. Axios Research. Retrieved from [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. University of Bristol. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Osimertinib-N-Desmethyl Impurity. Manasa Life Sciences. Retrieved from [Link]
-
Bhutnar, A., Saple, S., & Vaidya, V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Semantic Scholar. Retrieved from [Link]
-
Burton, K., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters. Semantic Scholar. Retrieved from [Link]
-
Shu, Q., et al. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. Retrieved from [Link]
-
de Nijs, M., et al. (2024). A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. NIH. Retrieved from [Link]
-
Bhutnar, A., Saple, S., & Vaidya, V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. ResearchGate. Retrieved from [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. enovatia.com [enovatia.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. usp.org [usp.org]
- 12. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. emerypharma.com [emerypharma.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Development of a stability-indicating assay for Osimertinib
Application Notes & Protocols
Topic: Development of a Stability-Indicating Assay Method for Osimertinib
Audience: Researchers, scientists, and drug development professionals.
Abstract
Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor pivotal in the treatment of non-small cell lung cancer (NSCLC). Ensuring its chemical stability throughout its shelf-life is critical for maintaining therapeutic efficacy and safety. This document provides a comprehensive guide to developing and validating a stability-indicating assay method (SIAM) for Osimertinib using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the rationale behind forced degradation studies, the systematic development of a chromatographic method capable of resolving the parent drug from its degradation products, and rigorous validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for a Stability-Indicating Method
A stability-indicating method is a validated analytical procedure that accurately and precisely quantifies the decrease of the active pharmaceutical ingredient (API) content over time due to degradation.[1][2] For a potent therapeutic agent like Osimertinib, the formation of degradation products could potentially alter its efficacy or introduce toxicity. Therefore, a robust SIAM is not merely a quality control requirement but a cornerstone of patient safety. The ICH guidelines mandate the use of such methods in stability studies for regulatory submissions.[1]
Osimertinib, under various environmental conditions, can undergo chemical changes. Published studies consistently show that Osimertinib is particularly susceptible to degradation under acidic, basic, and oxidative stress, while remaining relatively stable under thermal and photolytic conditions.[3][4][5][6][7][8][9] This known degradation profile forms the scientific basis for our experimental design. The primary objective is to develop an HPLC method that can separate the main Osimertinib peak from all potential degradation products generated during these stress studies, thus proving its specificity.[10]
Experimental Workflow Overview
The development and validation of a SIAM for Osimertinib follows a logical, multi-stage process. This workflow ensures that the final analytical method is robust, reliable, and fit for its intended purpose.
Figure 1: High-level workflow for SIAM development and validation.
Materials and Equipment
-
Reference Standard: Osimertinib Mesylate (USP or equivalent)
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (AR Grade)
-
Ammonium Hydroxide (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Water (Milli-Q or HPLC Grade)
-
-
Equipment:
-
HPLC system with a Photodiode Array (PDA) or UV-Vis Detector
-
Analytical Balance
-
pH Meter
-
Water Bath or Dry Bath
-
Photostability Chamber
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm or 0.22 µm)
-
Protocol 1: Forced Degradation Studies
Objective: To intentionally degrade Osimertinib under various stress conditions to generate its potential degradation products. This is essential for demonstrating the specificity of the analytical method. An ideal study aims for 5-20% degradation of the API.[2]
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Osimertinib in methanol.
Step-by-Step Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 2 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 1N NaOH.
-
Dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Rationale: Simulates exposure to acidic environments which can occur during manufacturing or in certain formulations. Studies show Osimertinib is labile in acidic conditions.[3][4][5]
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 1N HCl.
-
Dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Rationale: Simulates exposure to alkaline conditions. Base-catalyzed hydrolysis is a common degradation pathway for many pharmaceuticals.[7][11]
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Rationale: Tests susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients. Osimertinib is known to degrade under oxidative stress, potentially forming N-oxide impurities.[4][12][13]
-
-
Thermal Degradation:
-
Place the solid Osimertinib powder in a hot air oven at 105°C for 24 hours.
-
Separately, keep 5 mL of the stock solution at 60°C for 24 hours.
-
Prepare a ~100 µg/mL solution from the stressed samples.
-
Rationale: Evaluates the stability of the drug at elevated temperatures, mimicking long-term storage in hot climates. Most studies report Osimertinib as being relatively stable to heat.[3][5][8]
-
-
Photolytic Degradation:
-
Expose solid Osimertinib powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a ~100 µg/mL solution from the stressed samples.
-
Rationale: Assesses the drug's sensitivity to light exposure.
-
Control Sample: Prepare a ~100 µg/mL solution of unstressed Osimertinib for comparison.
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C | 2 hours | Significant Degradation[14][15] |
| Base Hydrolysis | 1N NaOH, 60°C | 2 hours | Significant Degradation[3][4] |
| Oxidation | 30% H₂O₂, RT | 24 hours | Significant Degradation[6][8][9] |
| Thermal | 105°C (Solid) | 24 hours | Stable / Minor Degradation[5][8] |
| Photolytic | ICH Q1B | N/A | Stable / Minor Degradation[3][14] |
| Table 1: Summary of Forced Degradation Conditions for Osimertinib. |
Protocol 2: HPLC Method Development & Validation
Objective: To develop a specific, accurate, and precise RP-HPLC method that separates Osimertinib from all process-related impurities and degradation products, and to validate this method per ICH Q2(R2) guidelines.[10]
Chromatographic Conditions
The selection of chromatographic parameters is based on the physicochemical properties of Osimertinib and published literature.[4][5][16] A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity like Osimertinib. A gradient elution is necessary to ensure that both polar degradation products and the parent drug are well-resolved within a reasonable runtime.[4][11]
| Parameter | Optimized Condition |
| Column | InertSustain C18 (250 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water (pH adjusted to ~5.5-6.5 with NH₄OH) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 268 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Gradient Program | See Table 3 |
| Table 2: Optimized HPLC Conditions. |
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 20 | 70 | 30 |
| 50 | 60 | 40 |
| 80 | 50 | 50 |
| 85 | 10 | 90 |
| 90 | 80 | 20 |
| Table 3: Example Gradient Elution Program. |
Method Validation Protocol
The method must be validated to demonstrate it is suitable for its intended purpose.[10][17]
Figure 2: Key validation parameters and their purpose as per ICH guidelines.
Step-by-Step Validation:
-
Specificity:
-
Inject the diluent (blank), a standard solution of Osimertinib, and each of the stressed samples from Protocol 1.
-
Rationale & Analysis: This is the most critical parameter for a stability-indicating method.[10] The chromatograms of the stressed samples must show that the degradation product peaks are well-resolved from the parent Osimertinib peak (Resolution > 2). Use a PDA detector to assess peak purity, ensuring no co-eluting impurities.
-
-
Linearity:
-
Prepare a series of at least five concentrations of Osimertinib spanning the expected working range (e.g., 50% to 150% of the target concentration, such as 10-400 µg/mL).[12][16][18]
-
Rationale & Analysis: This demonstrates a direct relationship between concentration and detector response. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[9]
-
-
Accuracy (Recovery):
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of Osimertinib into a placebo mixture.
-
Rationale & Analysis: This confirms the closeness of the measured value to the true value. Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.[2][9]
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on different equipment.
-
Rationale & Analysis: This measures the method's consistency. Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should not be more than 2.0%.[9]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.
-
Rationale & Analysis: Defines the sensitivity of the method. LOQ is the lowest concentration that can be reliably quantified and is particularly important for impurity analysis.[5][9]
-
-
Robustness:
-
Deliberately introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
-
Rationale & Analysis: This demonstrates the method's reliability during normal usage. The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.[1]
-
Conclusion
The protocols detailed in this application note provide a robust framework for developing and validating a stability-indicating HPLC method for Osimertinib. By systematically performing forced degradation studies and adhering to the validation principles outlined in ICH guidelines, researchers can establish a reliable analytical method. This method is crucial for ensuring the quality, safety, and efficacy of Osimertinib formulations throughout their lifecycle, from development to routine quality control and long-term stability monitoring.
References
-
Pate, A. N., Barge, V., Kasabe, A., & Kulkarni, O. (n.d.). Forced degradation studies of Osimertinib Mesylate. ResearchGate. Available at: [Link]
-
Henderson, C. J., et al. (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Clinical Cancer Research, 24(9), 2138–2147. Available at: [Link]
-
Barge, V. V., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. International Journal of Pharmaceutical Sciences and Drug Research, 14(6). Available at: [Link]
-
Barge, V. V., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics, 9(2-s), 391-395. Available at: [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate. Available at: [Link]
-
Saple, S. R., et al. (2020). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry, 10(4). Available at: [Link]
-
ResearchGate. (n.d.). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Available at: [Link]
-
Patel, D., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. Journal of Pharmaceutical and Biomedical Analysis, 229. Available at: [Link]
-
Alhabardi, S., et al. (2023). A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib in. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Pate, A. N., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Alhabardi, S., et al. (n.d.). A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib. ResearchGate. Available at: [Link]
-
Pate, A. N., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Agilent Technologies. (2023). Stability-Indicating Method Validation: Regulatory Considerations. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). View of A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Available at: [Link]
-
Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Kumar, G. S. (2017). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. PharmaTutor. Available at: [Link]
-
Saple, S. R., et al. (2020). Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS/MS and Evaluation of their in-silico Safety Assessment. ResearchGate. Available at: [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Available at: [Link]
-
Sonawane, S., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Chromatography Research International. Available at: [Link]
Sources
- 1. ijtrd.com [ijtrd.com]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. jddtonline.info [jddtonline.info]
- 17. Stability-Indicating Method Validation: Regulatory Considerations – Pharma Validation [pharmavalidation.in]
- 18. jddtonline.info [jddtonline.info]
Application Note: A Robust, Stability-Indicating HPLC Method for the Chromatographic Separation of Osimertinib and its N-oxide Impurity
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor, from its potential N-oxide impurity. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from mobile phase preparation to data analysis. The scientific rationale behind each methodological choice is elucidated to ensure adaptability and robustness.
Introduction: The Criticality of Impurity Profiling for Osimertinib
Osimertinib (chemical name: N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations.[1][2][3] Given its therapeutic significance, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount.
Process-related impurities and degradation products can impact the safety and efficacy of the final drug product. One such potential impurity is the Osimertinib N-oxide (2-Acrylamido-N-(2-(dimethylamino)ethyl)-5-methoxy-N-methyl-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)aniline oxide).[4][5] The formation of N-oxides is a common metabolic and degradation pathway for compounds containing tertiary amine functionalities, such as the dimethylaminoethyl group in Osimertinib. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and control of impurities. Therefore, a robust analytical method capable of separating and quantifying Osimertinib from its N-oxide and other potential degradants is essential for quality control and stability studies.[1][6][7]
This guide provides a scientifically grounded protocol for the chromatographic separation of Osimertinib and its N-oxide impurity, emphasizing the "why" behind the "how" to empower researchers to adapt and troubleshoot the method effectively.
Experimental Workflow Overview
The following diagram illustrates the key stages of the analytical workflow for the separation of Osimertinib and its N-oxide impurity.
Caption: High-level workflow for the HPLC analysis of Osimertinib and its N-oxide impurity.
Method Development: A Rationale-Driven Approach
The development of this stability-indicating method was guided by the physicochemical properties of Osimertinib and its N-oxide impurity.
Column Selection: The Heart of the Separation
A C18 (octadecylsilane) column is the stationary phase of choice for this separation.[6][7][8]
-
Expertise & Experience: The non-polar nature of the C18 stationary phase provides excellent retention for the relatively non-polar Osimertinib molecule. The N-oxide impurity, being slightly more polar due to the additional oxygen atom, will have a lower affinity for the stationary phase, enabling differential retention and, thus, separation. An InertSustain C18 (250 x 4.6 mm, 3 µm) column has demonstrated good separation for Osimertinib and its related substances.[7]
Mobile Phase Composition: Driving the Elution
A gradient elution mode is employed to ensure optimal resolution and reasonable analysis time.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH adjusted to 6.5 with ammonium hydroxide).[7]
-
Causality: The buffer is crucial for maintaining a consistent pH, which in turn controls the ionization state of the analytes. Consistent ionization leads to reproducible retention times and sharp peak shapes. Formic acid is a volatile buffer, making it compatible with mass spectrometry (MS) detectors if further characterization is needed.
-
-
Mobile Phase B: Acetonitrile.[7][8]
-
Causality: Acetonitrile is a common organic modifier in reversed-phase chromatography. Its elution strength allows for the timely elution of Osimertinib from the C18 column.
-
-
Gradient Program: A well-defined gradient program is essential to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities.
Detection Wavelength: Maximizing Sensitivity
The UV detection wavelength is set at 268 nm.[7]
-
Expertise & Experience: This wavelength corresponds to a significant absorbance maximum for Osimertinib, ensuring high sensitivity for both the parent drug and its structurally similar N-oxide impurity.[7][9] A photodiode array (PDA) detector is recommended to assess peak purity and to have the flexibility to analyze the chromatograms at other wavelengths if necessary.[1][2]
Detailed Protocol
Reagents and Materials
-
Osimertinib reference standard
-
Osimertinib N-oxide impurity reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium hydroxide (AR grade)
-
Milli-Q or HPLC grade water
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | InertSustain C18 (250 x 4.6 mm, 3 µm) | Provides high efficiency and good resolution for Osimertinib and its impurities.[7] |
| Mobile Phase A | 0.1% Formic Acid in water, pH 6.5 (adjusted with NH₄OH) | Buffered aqueous phase for reproducible retention and peak shape.[7] |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analytes.[7] |
| Gradient Elution | See Table 2 for details | Ensures separation of polar and non-polar components within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[6][10] |
| Column Temperature | 55°C | Elevated temperature can improve peak shape and reduce viscosity, leading to sharper peaks.[7] |
| Detection | PDA at 268 nm | Wavelength of maximum absorbance for Osimertinib, ensuring high sensitivity.[7] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Methanol:Water (50:50, v/v) | Good solubility for Osimertinib and its N-oxide.[9] |
Table 1: HPLC Method Parameters
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 80 | 20 |
| 30.0 | 70 | 30 |
| 45.0 | 55 | 45 |
| 50.0 | 30 | 70 |
| 55.0 | 20 | 80 |
| 60.0 | 20 | 80 |
| 61.0 | 90 | 10 |
| 65.0 | 90 | 10 |
Preparation of Solutions
4.4.1. Diluent Preparation (Methanol:Water, 50:50 v/v) Mix 500 mL of HPLC grade methanol with 500 mL of HPLC grade water.
4.4.2. Standard Stock Solution (Osimertinib) Accurately weigh about 10 mg of Osimertinib reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL. Sonicate for 10 minutes to ensure complete dissolution.[2]
4.4.3. Standard Stock Solution (Osimertinib N-oxide) Accurately weigh about 5 mg of Osimertinib N-oxide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
4.4.4. Working Standard Solution Prepare a working standard solution containing a suitable concentration of Osimertinib (e.g., 50 µg/mL) and the N-oxide impurity at the desired level for quantification (e.g., 0.5 µg/mL, corresponding to 1%).
4.4.5. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Osimertinib into a 100 mL volumetric flask.[7]
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.[7]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
System Suitability
Before sample analysis, inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the Osimertinib peak: Not more than 2.0.[11]
-
Theoretical plates for the Osimertinib peak: Not less than 2000.[11]
-
%RSD for the peak area of replicate injections: Not more than 2.0%.
Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Perform system suitability tests.
-
Inject the working standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
Data Interpretation and Expected Results
Under the specified chromatographic conditions, a clear separation between Osimertinib and its N-oxide impurity is expected. The N-oxide, being more polar, will elute earlier than the parent Osimertinib peak.
Expected Retention Times:
Note: Retention times can vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.
The following diagram illustrates the logical separation principle on a C18 column.
Caption: Principle of separation for Osimertinib and its more polar N-oxide on a C18 column.
Method Validation and Trustworthiness
This method is based on principles outlined in published, validated procedures for Osimertinib and its related substances.[1][2][6][7] For formal use in a regulated environment, the method should be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2] Forced degradation studies have shown that Osimertinib is labile under oxidative conditions, which could potentially generate the N-oxide impurity, underscoring the importance of this stability-indicating method.[7][12]
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable solution for the chromatographic separation of Osimertinib and its N-oxide impurity. By understanding the scientific principles behind the selection of the column, mobile phase, and detection parameters, researchers can confidently implement, adapt, and troubleshoot this method for routine quality control and stability testing of Osimertinib.
References
-
(RP- HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. Journal of Chemical Health Risks. Available from: [Link]
-
Akter, H., et al. (2024). Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib. Bangladesh Pharmaceutical Journal. Available from: [Link]
-
Akter, H., et al. (2024). Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib. ResearchGate. Available from: [Link]
-
Pate, A. N., et al. (2022). Forced degradation studies of Osimertinib Mesylate. ResearchGate. Available from: [Link]
-
(RP-HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. Journal of Chemical Health Risks. Available from: [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]
-
de Vries, R. S., et al. (2024). A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. Therapeutic Drug Monitoring. Available from: [Link]
-
Forced degradation studies of Osimertinib Mesylate. ResearchGate. Available from: [Link]
-
Chakradhar, T., et al. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Osimertinib N-Oxide Impurity 1. SynZeal. Available from: [Link]
-
Osimertinib N'-Oxide. Veeprho. Available from: [Link]
-
Pharmacokinetic Comparison of Aumolertinib Osimertinib Gefitinib and Their Major Metabolites in NSCLC. The ASCO Post. Available from: [Link]
-
Li, J., et al. (2022). Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS. Molecules. Available from: [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Scientific Research Publishing. Available from: [Link]
-
An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats. MDPI. Available from: [Link]
-
Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Semantic Scholar. Available from: [Link]
-
An ultra-fast validated green UPLC-MS/MS method for the quantification of osimertinib in human liver microsomes: Screening for ADME parameters and in vitro metabolic stability in. AKJournals. Available from: [Link]
-
Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Taylor & Francis Online. Available from: [Link]
-
Osimertinib Impurity 35. PubChem. Available from: [Link]
-
Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. Scientific Research Publishing. Available from: [Link]
-
Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib. Semantic Scholar. Available from: [Link]
Sources
- 1. Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib | Bangladesh Pharmaceutical Journal [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib N-Oxide Impurity 1 | 2411395-22-5 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. jchr.org [jchr.org]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 9. One moment, please... [jchr.org]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Robust Sample Preparation Strategies for the Analysis of Osimertinib Impurities in Pharmaceutical Formulations
[AN-OSI-IMP-001]
Abstract
This application note provides a comprehensive guide to sample preparation techniques for the accurate and reliable analysis of impurities in Osimertinib tablets. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and formulation development. We will explore the underlying principles of solvent selection, extraction methodologies, and solution stability, ensuring a robust analytical workflow compliant with regulatory expectations. The methodologies described are grounded in established practices and validated approaches to deliver high-quality data for both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analyses.
Introduction: The Criticality of Impurity Profiling for Osimertinib
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer. The presence of impurities, which can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients, can significantly impact the safety and efficacy of the final drug product.[1][2][3] Therefore, rigorous analytical methods are imperative to identify and quantify these impurities, ensuring that they remain within the stringent limits set by regulatory bodies such as the International Council for Harmonisation (ICH).
The success of any impurity analysis is fundamentally dependent on the sample preparation stage. An effective sample preparation protocol must ensure the complete extraction of Osimertinib and its related substances from the tablet matrix without causing further degradation. This document outlines optimized and validated protocols for preparing Osimertinib tablet samples for subsequent impurity analysis by HPLC and UPLC-MS/MS.
Foundational Principles: Why These Steps Matter
A scientifically sound sample preparation protocol is not merely a sequence of steps but a carefully considered process where each action has a specific purpose.
-
Tablet Homogenization: The initial crushing of tablets into a fine powder is crucial for ensuring sample homogeneity. This step minimizes variability between samples and ensures that the portion taken for analysis is representative of the entire tablet.
-
Solvent Selection (The "Diluent"): The choice of solvent is paramount for the efficient extraction of the API and its impurities. Methanol is a commonly used solvent due to Osimertinib's good solubility in it.[1][4][5] A mixture of organic solvent and water or a buffer is often used as the final "diluent" to ensure compatibility with the reverse-phase HPLC mobile phase and to maintain the stability of the analytes.
-
Mechanical Extraction (Sonication): Sonication utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which disrupts the tablet matrix and enhances the dissolution and extraction of the analytes.[1][5] This is a more efficient and consistent method than simple vortexing or shaking.
-
Filtration: The final step before injection into the analytical instrument is filtration. This removes insoluble excipients from the sample solution, which could otherwise cause blockages in the HPLC/UPLC system, leading to pressure build-up, column damage, and chromatographic issues. A 0.45 µm pore size is standard for this purpose, with Polytetrafluoroethylene (PTFE) being a common filter material due to its broad chemical compatibility.[1]
Materials and Reagents
-
Solvents: HPLC grade Methanol[1][2][4], Acetonitrile[1][2], and purified water (Milli-Q or equivalent).
-
Reagents: Formic acid[1][2], Ammonium hydroxide[1][2] (for pH adjustment).
-
Filters: 0.45 µm PTFE syringe filters.[1]
-
Volumetric glassware: Class A volumetric flasks and pipettes.
-
Equipment: Analytical balance, mortar and pestle or tablet crusher, ultrasonic bath, vortex mixer.
Core Protocol: Standard Sample Preparation for Impurity Analysis by HPLC
This protocol is designed for the routine quality control analysis of Osimertinib tablets.
Step-by-Step Methodology
-
Tablet Powder Preparation: Weigh and finely crush a representative number of Osimertinib tablets (typically 20) to obtain a homogenous powder.[5]
-
Sample Weighing: Accurately weigh a portion of the crushed tablet powder equivalent to a target concentration of Osimertinib (e.g., 50 mg of Osimertinib) into a suitable volumetric flask (e.g., 100 mL).[1]
-
Initial Extraction: Add a portion of the extraction solvent, typically methanol (e.g., 20 mL), to the volumetric flask.[1]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for a specified duration (e.g., 15 minutes) to ensure complete dissolution of the API and extraction of impurities.[1]
-
Dilution to Volume: Allow the solution to cool to room temperature, then dilute to the final volume with the chosen diluent (e.g., a mixture of methanol and water or a specific buffer solution).[1]
-
Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]
-
Analysis: The sample is now ready for injection into the HPLC system.
Quantitative Parameters Summary
| Parameter | Value/Description | Rationale |
| Tablet Powder Equivalent | ~50 mg of Osimertinib | Provides a suitable concentration for accurate detection and quantification of impurities. |
| Initial Extraction Solvent | Methanol | Osimertinib is readily soluble in methanol, facilitating efficient extraction.[1][4] |
| Sonication Time | 15 minutes | Ensures complete disruption of the tablet matrix and dissolution of the analyte.[1] |
| Diluent | Methanol/Water or Mobile Phase A | Ensures compatibility with the analytical column and mobile phase. |
| Filter Type | 0.45 µm PTFE | Removes particulate matter to protect the analytical instrumentation.[1] |
Workflow Diagram
Caption: Standard workflow for Osimertinib tablet sample preparation.
Advanced Protocol: Sample Preparation for Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods.[4][6] This involves subjecting the drug product to harsh conditions to promote degradation.
Step-by-Step Methodology
-
Initial Sample Preparation: Prepare a stock solution of Osimertinib from the crushed tablets as described in the Core Protocol (steps 4.1.1 to 4.1.3).
-
Application of Stress Conditions:
-
Acid Hydrolysis: To the stock solution, add a specific volume of acid (e.g., 1N HCl) and reflux for a defined period (e.g., 2 hours).[1] After cooling, neutralize the solution with an equivalent amount of base (e.g., 1N NaOH).[1]
-
Base Hydrolysis: To the stock solution, add a specific volume of base (e.g., 1N NaOH) and reflux for a defined period (e.g., 2 hours).[1] After cooling, neutralize the solution with an equivalent amount of acid (e.g., 1N HCl).[1]
-
Oxidative Degradation: To the stock solution, add a specific volume of an oxidizing agent (e.g., 3% H₂O₂) and heat at a controlled temperature (e.g., 80°C for 2 hours).[1]
-
Thermal Degradation: Expose the stock solution to dry heat at a high temperature (e.g., 100°C) for an extended period (e.g., 5 days).[1]
-
-
Final Preparation: After the stress period and any necessary neutralization, allow the solution to cool to room temperature. Dilute to the final volume with the appropriate diluent. Filter the solution through a 0.45 µm PTFE syringe filter before analysis.[1]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of Osimertinib.
Considerations for UPLC-MS/MS Analysis
When preparing samples for UPLC-MS/MS, which is often used for identifying unknown impurities or for bioanalysis, protein precipitation is a common technique for plasma samples.[7][8] For tablet analysis, the core protocol is generally applicable, but the use of volatile buffers in the diluent, such as ammonium formate or ammonium acetate, is preferred to ensure compatibility with the mass spectrometer.[2]
Conclusion
The sample preparation techniques outlined in this application note provide a robust and reliable foundation for the analysis of impurities in Osimertinib tablets. By understanding the rationale behind each step, from tablet crushing to final filtration, analytical scientists can ensure the generation of high-quality, reproducible data that meets regulatory standards. Adherence to these protocols will facilitate accurate impurity profiling, contributing to the overall safety and quality of Osimertinib drug products.
References
-
Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. International Journal of Pharmaceutical Sciences and Drug Research, 14(6), 739-748. [Link]
-
Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). American Journal of Analytical Chemistry, 12, 35-53. [Link]
-
Mitchell, P., et al. (2024). A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. Therapeutic Drug Monitoring, 46(1), 105-113. [Link]
-
Ma, Y., et al. (2020). An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib. Journal of Analytical Methods in Chemistry, 2020, 8878356. [Link]
-
Pate, A. N., et al. (2019). Forced degradation studies of Osimertinib Mesylate. ResearchGate. [Link]
-
Pate, A. N., et al. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics, 9(2-s), 46-52. [Link]
-
Bhutnar, A. D., et al. (2023). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. ResearchGate. [Link]
-
Rood, J. J. M., et al. (2020). Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results. Journal of Chromatography B, 1152, 122235. [Link]
-
Patel, H., & Singh, A. (2023). (RP- HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. Journal of Chemical Health Risks, 13(2). [Link]
-
Akter, F., et al. (2024). Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib. Bangladesh Pharmaceutical Journal, 27(1), 85-91. [Link]
-
Patel, H., & Singh, A. (2023). (RP- HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. Journal of Chemical Health Risks. [Link]
-
Saple, S. R., et al. (2020). Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS MS and Evaluation of their in-silico Safety Assessment. ResearchGate. [Link]
-
Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. Scirp.org. [Link]
-
Li, X., et al. (2018). An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats. Molecules, 23(11), 2933. [Link]
-
Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Semantic Scholar. [Link]
-
SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds. SynThink. [Link]
-
Reddy, G. V., et al. (2018). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. Journal of Chemical and Pharmaceutical Research, 10(6), 1-8. [Link]
-
Pate, A. N., et al. (2019). Forced degradation studies of Osimertinib Mesylate. ResearchGate. [Link]
-
U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link]
-
SynZeal. (n.d.). Osimertinib Impurities. SynZeal. [Link]
- Jiangsu Haosen Pharmaceutical Group Co Ltd. (2018). Preparation method of osimertinib mesylate process impurity.
-
Bhutnar, A. D., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Polycyclic Aromatic Compounds, 42(6), 3235-3252. [Link]
-
U.S. Pharmacopeia. (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link]
Sources
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. jddtonline.info [jddtonline.info]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Strategy for the Isolation and Purification of Osimertinib Degradation Products Using Liquid Chromatography
Abstract
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] The stability of a pharmaceutical agent is a critical attribute that directly impacts its safety, efficacy, and shelf-life. This application note provides a detailed, scientifically-grounded framework for researchers and drug development professionals to induce, separate, and isolate degradation products (DPs) of Osimertinib. We delineate a systematic workflow that begins with forced degradation studies, as mandated by International Council for Harmonisation (ICH) guidelines, to generate relevant degradants.[3][4] This is followed by the development of a robust, stability-indicating analytical HPLC method capable of resolving these DPs from the parent drug. Finally, we detail the protocol for scaling this analytical method to a preparative liquid chromatography scale, enabling the isolation of DPs in sufficient quantities for subsequent structural elucidation and toxicological assessment.
Introduction: The Rationale for Degradation Product Profiling
The chemical stability of an active pharmaceutical ingredient (API) like Osimertinib is a paramount concern throughout the drug development lifecycle. Degradation products, which can form during manufacturing, storage, or even administration, may lead to a loss of potency and, more critically, could possess undesirable toxicological profiles. Regulatory bodies worldwide, guided by the ICH, mandate rigorous stability testing to understand how an API's quality varies under the influence of environmental factors such as temperature, humidity, and light.[4]
Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance under harsh conditions.[5] The primary objectives of these studies are:
-
To elucidate degradation pathways: Understanding the chemical liabilities of the molecule helps in developing stable formulations and defining appropriate storage conditions.
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from its degradation products, excipients, or other impurities.[6][7]
-
To generate degradation products for characterization: Isolating and identifying significant DPs is essential for safety qualification.
This guide provides the technical protocols to systematically achieve these objectives for Osimertinib using high-performance liquid chromatography (HPLC).
Part I: Protocol for Forced Degradation of Osimertinib
The initial step involves subjecting Osimertinib to a variety of stress conditions to induce degradation. The goal is not to completely destroy the drug, but to achieve a target degradation of 5-20%, which is sufficient to detect and characterize the resulting DPs without creating an overly complex sample profile.[3][8]
Required Materials and Reagents
-
Osimertinib Mesylate reference standard
-
HPLC-grade Methanol and Acetonitrile
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Volumetric flasks, pipettes, and vials
-
pH meter, water bath or thermostat-controlled oven
-
Photostability chamber
Preparation of Stock Solution
Prepare a stock solution of Osimertinib Mesylate at a concentration of 1 mg/mL by dissolving the appropriate amount of reference standard in methanol.[9] This stock solution will be used for all subsequent stress conditions.
Forced Degradation Experimental Protocols
The following conditions are recommended starting points and should be monitored and adjusted to achieve the target 5-20% degradation.
| Stress Condition | Protocol | Rationale & Causality |
| Acid Hydrolysis | 1. Transfer 5 mL of the 1 mg/mL Osimertinib stock solution to a 50 mL flask. 2. Add 5 mL of 0.1 M HCl.[9] 3. Reflux the solution at 60°C for 2 hours.[9] 4. Cool to room temperature and carefully neutralize with 0.1 M NaOH. 5. Dilute to a final volume of 50 mL with methanol to achieve a theoretical concentration of 100 µg/mL. | Simulates acidic environments (e.g., gastric fluid) and tests the stability of bonds susceptible to acid-catalyzed cleavage, such as ethers or amides. |
| Base Hydrolysis | 1. Transfer 5 mL of the 1 mg/mL Osimertinib stock solution to a 50 mL flask. 2. Add 5 mL of 0.1 M NaOH.[9] 3. Reflux the solution at 60°C for 2 hours.[9] 4. Cool to room temperature and carefully neutralize with 0.1 M HCl. 5. Dilute to a final volume of 50 mL with methanol to achieve a theoretical concentration of 100 µg/mL. | Tests for susceptibility to base-catalyzed hydrolysis. Amide and ester functionalities are particularly prone to this degradation pathway. Studies show Osimertinib is labile under basic conditions.[6][10] |
| Oxidative Degradation | 1. Transfer 5 mL of the 1 mg/mL Osimertinib stock solution to a 50 mL flask. 2. Add 5 mL of 30% H₂O₂.[9] 3. Keep the solution at 60°C for 2 hours.[9] 4. Cool and dilute to a final volume of 50 mL with methanol to achieve a theoretical concentration of 100 µg/mL. | Mimics potential oxidation by atmospheric oxygen or peroxide contaminants. Electron-rich moieties, such as the indole and aniline groups in Osimertinib, can be susceptible to oxidation, potentially forming N-oxides.[6][11] |
| Thermal Degradation | 1. Accurately weigh 10 mg of solid Osimertinib powder into a watch glass and spread it as a thin layer. 2. Place in a thermostat-controlled oven at 80°C for 7 days.[12] 3. After exposure, dissolve the powder in methanol in a 100 mL volumetric flask to get a 100 µg/mL solution. | Evaluates the intrinsic stability of the drug substance at elevated temperatures, which can accelerate solid-state degradation reactions. Osimertinib has shown relative stability to thermal stress compared to other conditions.[13] |
| Photolytic Degradation | 1. Expose a 1 mg/mL solution of Osimertinib in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[12] 2. A parallel sample should be wrapped in aluminum foil to serve as a dark control. 3. After exposure, dilute the sample to 100 µg/mL for analysis. | Assesses the drug's sensitivity to light exposure, which can induce photochemical reactions. This is crucial for determining packaging requirements (e.g., amber vials). The ICH Q1B guideline provides the standard for photostability testing.[12] |
Workflow Visualization
Caption: Fig 1. Workflow for Forced Degradation of Osimertinib.
Part II: Analytical Method for Separating Degradation Products
A robust, stability-indicating HPLC method is the cornerstone of this entire process. The method must be able to separate the parent Osimertinib peak from all process impurities and degradation products generated during the stress studies.
Rationale for Method Component Selection
-
Stationary Phase: A reversed-phase C18 column is the industry standard and has been shown to be effective for Osimertinib and its related substances.[6][14] An InertSustain C18 column, for example, provides good peak shape and resolution for this class of compounds.[6]
-
Mobile Phase: A gradient elution using a buffer and an organic solvent (acetonitrile) is necessary to resolve compounds with a range of polarities. Using a buffer like formic acid adjusted to a specific pH (e.g., 6.5) with a volatile base (ammonium hydroxide) is critical.[6] This pH control ensures consistent ionization states of the analytes, leading to reproducible retention times and peak shapes. The volatility is advantageous for later-stage mass spectrometry or preparative work.
-
Column Temperature: Elevating the column temperature (e.g., to 55°C) can improve peak efficiency and reduce viscosity, leading to sharper peaks and better resolution, especially for complex mixtures.[6]
-
Detection: UV detection at a wavelength where both the parent drug and potential degradants have significant absorbance is chosen. 268 nm has been reported as a suitable wavelength for Osimertinib and its impurities.[6][7]
Protocol: Stability-Indicating Analytical HPLC Method
| Parameter | Condition |
| Instrumentation | HPLC or UHPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector. |
| Column | InertSustain C18 (250 mm x 4.6 mm, 3 µm particle size) or equivalent.[6] |
| Mobile Phase A | 0.1% Formic Acid in water, pH adjusted to 6.5 with dilute Ammonium Hydroxide.[6] |
| Mobile Phase B | Acetonitrile.[6] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 55°C.[6] |
| Detection | UV at 268 nm.[6] |
| Injection Volume | 10 µL. |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 41 | |
| 50 |
Part III: Isolation of Degradation Products by Preparative HPLC
Once the analytical method has successfully separated the degradation products, the next step is to scale up the process to isolate these compounds for structural characterization (e.g., via MS and NMR).[10][14] Preparative chromatography aims to purify, not just quantify, significant quantities of a target compound.[15]
Principles of Scaling from Analytical to Preparative LC
The primary goal is to maintain the resolution achieved at the analytical scale while maximizing the amount of material that can be purified per run (throughput).
-
Column Dimensions: A wider diameter column (e.g., 10 mm, 21.2 mm, or larger) is used to accommodate a much larger sample load.[16] The particle size is often increased (e.g., 5-10 µm) to reduce backpressure.[10]
-
Flow Rate Adjustment: The flow rate must be increased to maintain the same linear velocity as the analytical method. The new flow rate can be calculated as: Flow_prep = Flow_analyt × (Radius_prep² / Radius_analyt²)
-
Sample Loading: The amount of sample injected is increased significantly. A loading study should be performed to determine the maximum amount of the stressed sample mixture that can be injected without compromising the resolution between the target DP and adjacent peaks.
-
Gradient Modification: The gradient slope is often made shallower (i.e., extended over a longer time) to enhance the separation of closely eluting peaks under high-load conditions.
Protocol: Preparative HPLC for DP Isolation
| Parameter | Condition |
| Instrumentation | Preparative HPLC system with a high-pressure binary pump, manual or auto-injector, and an automated fraction collector. |
| Column | Phenomenex Luna PREP C18 (250 mm x 10.0 mm, 10 µm particle size) or equivalent.[10] |
| Mobile Phase A | 0.1% Formic Acid in water, pH adjusted to 6.5 with dilute Ammonium Hydroxide. |
| Mobile Phase B | Acetonitrile. |
| Flow Rate | ~4.7 mL/min (Scaled from 1.0 mL/min on a 4.6 mm ID column). |
| Column Temperature | Ambient.[16] |
| Detection | UV at 268 nm with a preparative flow cell. |
| Injection | A concentrated solution of the stressed sample mixture (e.g., 10-50 mg/mL) is injected in a large volume (e.g., 1-5 mL). |
| Fraction Collection | The fraction collector is programmed to collect eluent based on time or UV signal threshold, isolating the peaks corresponding to the degradation products identified in the analytical run. |
Post-Isolation Processing
The collected fractions, which contain the purified DP in the mobile phase, must be processed to obtain the compound in a solid, solvent-free form.
-
Combine Fractions: Combine the fractions corresponding to the same DP peak from multiple preparative runs.
-
Solvent Evaporation: Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and place it on a lyophilizer (freeze-dryer). This will sublimate the water and volatile buffer salts (ammonium formate), leaving the isolated degradation product as a solid powder.[10][14]
Isolation and Characterization Workflow
Caption: Fig 2. Workflow from Analytical Separation to DP Isolation.
Conclusion
This application note provides a comprehensive and actionable strategy for the isolation of Osimertinib degradation products. By systematically applying forced degradation conditions, developing a specific and robust stability-indicating analytical HPLC method, and subsequently scaling that method for preparative purification, researchers can successfully obtain pure degradation products. This workflow is indispensable for the full characterization, safety assessment, and control of impurities, ensuring the overall quality and safety of Osimertinib as a therapeutic agent. The protocols described herein are grounded in established scientific literature and regulatory expectations, providing a reliable foundation for any laboratory engaged in pharmaceutical analysis and development.
References
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from Google Search.[3][8]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry.[14]
-
Cross, D. A. E., et al. (2021). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Molecular Cancer Therapeutics.[1]
-
International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.[4]
-
Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics, 9(2-s), 391-395.[9]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Scirp.org.[10]
-
AKJournals. (2025, July 21). A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib in.[13]
-
Bhutnar, A. D., Sapale, S. R., Vaidya, V. V., & Desai, A. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. International Journal of Pharmaceutical Sciences and Drug Research, 14(6).[6]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]12]
-
ResearchGate. (n.d.). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. Request PDF.[17]
-
Berkowitz, S. A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from Google Search.[5]
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.[8]
-
Dhiman, V., Chavan, B. B., Ramarapu, N., & Samanthula, G. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry, 29(2), 123-131.[18]
-
ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate.[19]
-
Saple, S. R., Bhutnar, A. D., & Vaidya, V. V. (2020). Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS MS and Evaluation of their in-silico Safety Assessment. World Journal of Research and Review.[11]
-
ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate.[20]
-
YMC CO., LTD. (n.d.). Pharmaceutical degradation product - Examples of preparative purification. Retrieved from [Link]16]
-
Wang, Y., et al. (2022). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. Frontiers in Pharmacology.[2]
-
Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]]
-
Akter, S., et al. (2024). Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib. Bangladesh Pharmaceutical Journal, 27(1), 85-91.[21]
-
ResearchGate. (2022, July 22). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study.[22]
-
Lesellier, E., et al. (2019). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 170, 247-255.[23]
-
Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research.[7]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]15]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study [frontiersin.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. youtube.com [youtube.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. akjournals.com [akjournals.com]
- 14. [PDF] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) | Semantic Scholar [semanticscholar.org]
- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 16. Pharmaceutical degradation product - Examples of preparative purification | Technical Information | YMC CO., LTD. [ymc.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Tailing in Osimertinib Impurity N HPLC Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of Osimertinib Impurity N. By understanding the root causes and implementing targeted solutions, you can achieve symmetrical, reproducible peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in my Osimertinib Impurity N analysis?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having an elongated trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. This asymmetry is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[1] The USP tailing factor (T) is a measure of peak symmetry; a value of 1 indicates a perfectly symmetrical peak, while values greater than 1 signify tailing.[2]
For Osimertinib Impurity N, a basic compound, peak tailing is a common issue in reversed-phase HPLC. This is primarily due to secondary interactions between the analyte and the stationary phase, which can complicate data analysis and affect the reliability of your results.[3]
Q2: I'm observing peak tailing specifically for Osimertinib Impurity N, while other peaks in my chromatogram look fine. What is the likely cause?
A2: When peak tailing is specific to a basic analyte like Osimertinib Impurity N, the most probable cause is strong interaction with residual silanol groups on the surface of the silica-based stationary phase.[4] These silanol groups (Si-OH) are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above approximately 3.0, leading to strong ionic interactions with the protonated basic functional groups of your analyte.[3][5]
Osimertinib Impurity N, with its tertiary amine moiety, is particularly susceptible to these interactions, which delay its elution and cause the characteristic peak tailing.[6][7]
In-Depth Troubleshooting Guides
Issue 1: Persistent Peak Tailing of Osimertinib Impurity N
This is the most common issue encountered during the analysis of Osimertinib and its basic impurities. The following sections provide a systematic approach to diagnose and resolve this problem.
The primary cause of peak tailing for basic compounds like Osimertinib Impurity N is the interaction with acidic silanol groups on the silica stationary phase.[8] These secondary interactions, in addition to the desired hydrophobic interactions, lead to a mixed-mode retention mechanism, resulting in asymmetrical peaks.[3]
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting flowchart for addressing peak tailing.
Step-by-Step Experimental Protocols
-
Objective: To suppress the ionization of residual silanol groups on the stationary phase.
-
Procedure:
-
Prepare the aqueous component of your mobile phase.
-
Using a calibrated pH meter, adjust the pH to a value between 2.5 and 3.0 using an appropriate acid (e.g., 0.1% formic acid or phosphoric acid).[3][9]
-
Mix the aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting your sample.
-
-
Expected Outcome: A significant reduction in peak tailing for Osimertinib Impurity N.
-
Objective: To utilize a stationary phase with minimal active silanol sites.
-
Procedure:
-
If you are not already using one, switch to a modern, high-purity silica column (Type B) that is end-capped.[1][2] End-capping chemically derivatizes most of the residual silanol groups, making them less interactive.[3]
-
Consider using a column with a polar-embedded stationary phase, which can further shield the residual silanols and improve the peak shape of basic compounds.
-
If the issue persists, evaluate the column for degradation by checking for a void at the inlet or a partially blocked frit.[3]
-
-
Expected Outcome: Improved peak symmetry due to reduced secondary interactions.
| Column Type | Key Feature | Suitability for Basic Analytes |
| Standard Silica (Type A) | High silanol activity, potential metal contamination. | Prone to causing significant peak tailing. |
| High-Purity, End-Capped (Type B) | Reduced silanol activity and metal impurities. | Good performance, significantly reduces tailing.[2] |
| Polar-Embedded | A polar group embedded in the alkyl chain. | Excellent peak shape for basic compounds, shields residual silanols. |
| Hybrid Particles | Organic/inorganic hybrid material. | Improved pH stability and reduced silanol activity.[2] |
Caption: Comparison of different HPLC column types for the analysis of basic compounds.
Issue 2: Peak Tailing Affecting All Peaks in the Chromatogram
If all peaks in your chromatogram, including those of neutral and acidic compounds, are exhibiting tailing, the issue is likely related to the HPLC system rather than specific chemical interactions.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[1]
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.[1]
-
-
Column Void or Contamination: A void at the head of the column or a blocked frit can distort the flow path, leading to asymmetrical peaks.[3]
-
Solution: Replace the column. To prevent this, use a guard column and ensure proper sample filtration.[1]
-
-
Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.[1]
-
Solution: Dilute your sample or reduce the injection volume.[1]
-
Mechanism of Silanol Interaction and Mitigation
Caption: Effect of mobile phase pH on silanol interactions.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
-
Bhutnar, A. D., Sapale, S. R., Vaidya, V. V., & Desai, A. (2023, January 25). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
-
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
-
Bhutnar, A., Saple, S., & Vaidya, V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). American Journal of Analytical Chemistry, 12, 338-353. Retrieved from [Link]
-
Katta, K., et al. (2019). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. Journal of Chemical and Pharmaceutical Research, 11(4), 48-59. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Osimertinib-impurities. Retrieved from [Link]
-
Protheragen. (n.d.). Osimertinib Impurity 7. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Osimertinib Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). Osimertinib Impurity 15. Retrieved from [Link]
-
Veeprho. (n.d.). Osimertinib Impurity N | CAS 1932710-29-6. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Retrieved from [Link]
-
PubChem. (n.d.). AZ-5104. Retrieved from [Link]
-
Veeprho. (n.d.). N-(4-methoxy-2-(methyl(2-(methylamino)ethyl)amino)-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide. Retrieved from [Link]
-
PubChem. (n.d.). N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl). Retrieved from [Link]
Sources
- 1. labcompare.com [labcompare.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Osimertinib Impurity 7 - Protheragen [protheragen.ai]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatographic Resolution of Osimertinib
Welcome to the dedicated technical support guide for resolving analytical challenges in the chromatographic analysis of Osimertinib. This resource is designed for researchers, analytical scientists, and quality control professionals working with Osimertinib and its related substances. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the co-elution of Osimertinib with its process-related and degradation impurities.
Our approach is grounded in the fundamental principles of chromatography, providing not just solutions but also the scientific rationale behind them. This allows you to not only solve immediate problems but also build a robust understanding for future method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities associated with Osimertinib?
A1: Osimertinib impurities can originate from the manufacturing process or as degradation products. Common process-related impurities and degradants include N-desmethyl Osimertinib, Osimertinib N-oxide, and various intermediates.[1][2][3] Forced degradation studies have identified impurities such as chloro, hydroxy, methoxy, des-acrylic acid, and dimeric impurities.[4][5] It is crucial to have reference standards for these known impurities to confirm their identity and retention times in your chromatograms.[1][6]
Q2: Why is achieving good resolution between Osimertinib and its impurities so critical?
A2: Achieving baseline resolution is fundamental for the accurate quantification of both the active pharmaceutical ingredient (API) and its impurities.[7][8] Co-elution leads to inaccurate peak integration, which can result in under- or over-reporting of impurities.[9] This has significant implications for drug safety and regulatory compliance, as strict limits are placed on the levels of impurities in pharmaceutical products.[1] A stability-indicating method must be able to separate the API from all potential degradation products to ensure that the reported purity of the drug is accurate over its shelf life.[5][10]
Q3: Are there any official pharmacopeial methods available for Osimertinib impurity analysis?
A3: As of the latest updates, specific monographs for Osimertinib in major pharmacopeias like the USP or Ph. Eur. may still be in development or have been recently published. It is always recommended to consult the most current editions of these pharmacopeias. However, numerous validated HPLC and UHPLC methods have been published in peer-reviewed journals that are suitable for the analysis of Osimertinib and its related substances.[4][5][10] These published methods can serve as excellent starting points for developing your own in-house methods.[4]
Q4: What is a good starting point for developing a separation method for Osimertinib and its impurities?
A4: A reverse-phase HPLC (RP-HPLC) method is the most common and effective approach. A good starting point would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 3-5 µm particle size) is a robust choice.[4][5]
-
Mobile Phase A: An acidic buffer, such as 0.1% formic acid in water, is often used.[4][5]
-
Mobile Phase B: Acetonitrile is a common organic modifier.[4][5]
-
Detection: UV detection at approximately 268 nm is suitable for Osimertinib and its impurities.[4][5]
-
Elution: A gradient elution is typically necessary to resolve a complex mixture of impurities with varying polarities.[4][5]
-
Column Temperature: Maintaining a consistent column temperature, for instance at 30°C, can improve peak shape and reproducibility.[11]
Troubleshooting Guide: Improving Resolution of Co-eluting Peaks
This guide is structured to walk you through a logical, step-by-step process to troubleshoot and resolve co-elution issues.
Initial Assessment: Confirming Co-elution
Before making any changes to your method, it's essential to confirm that you are indeed dealing with co-elution and not another issue, such as poor peak shape.
Question: How can I be sure that I have co-eluting peaks?
Answer:
-
Peak Purity Analysis: If you have a photodiode array (PDA) or diode array detector (DAD), use the peak purity function. This will analyze the spectra across the peak. A spectrally pure peak will have a consistent spectrum, while a peak containing a co-eluting impurity will show spectral differences.[12]
-
Varying Injection Volume: Inject a lower and a higher concentration of your sample. If a small shoulder peak becomes more apparent at higher concentrations, this is a strong indication of a co-eluting impurity.
-
Use of a High-Resolution Mass Spectrometer (MS): If available, LC-MS is a powerful tool to identify the masses of the species eluting at a specific retention time. This can definitively confirm the presence of multiple components within a single chromatographic peak.[13][14]
Troubleshooting Workflow for Co-elution
If co-elution is confirmed, follow this workflow to systematically improve your separation. The key to effective troubleshooting is to change one parameter at a time and evaluate the impact on the resolution.
dot
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step 1: Optimize the Gradient Program
Question: My peaks are very close together. Should I start by changing the gradient?
Answer: Yes, optimizing the gradient is often the most effective first step for improving the resolution of closely eluting peaks.
-
Scientific Rationale: A steep gradient moves compounds through the column quickly, leaving little time for them to interact with the stationary phase, which can result in poor resolution. By decreasing the gradient slope (i.e., making it shallower) around the elution time of the critical pair, you increase the difference in their migration speeds, thereby improving separation.[7]
-
Experimental Protocol:
-
Identify the time window where your co-eluting peaks are eluting.
-
Modify your gradient program to be shallower in this region. For example, if your gradient changes from 30% to 60% acetonitrile over 10 minutes (a 3%/minute slope), try changing it to 30% to 45% over 10 minutes (a 1.5%/minute slope).
-
This will increase the run time but will often provide the necessary resolution.
-
Step 2: Adjust Mobile Phase Composition
Question: I've tried adjusting the gradient, but the resolution is still not sufficient. What's next?
Answer: The next step is to manipulate the mobile phase chemistry, which can significantly alter the selectivity of your separation.
-
A. Adjusting Mobile Phase pH:
-
Scientific Rationale: Osimertinib and many of its impurities contain ionizable functional groups. Changing the pH of the mobile phase can alter the charge state of these molecules.[8] A change in ionization state will affect the hydrophobicity of the molecule and its interaction with the C18 stationary phase, leading to changes in retention time and potentially resolving co-eluting species.[7] For basic compounds like Osimertinib, increasing the pH can sometimes lead to better peak shapes and resolution.[8]
-
Experimental Protocol:
-
Prepare your aqueous mobile phase (e.g., 0.1% formic acid, pH ~2.8).
-
Prepare additional batches of the aqueous mobile phase with the pH adjusted slightly higher and lower (e.g., pH 2.3 and pH 3.3).
-
Run your analysis with each mobile phase to observe the impact on resolution. A study on Osimertinib successfully used a mobile phase with a pH of 6.5, which indicates that exploring a wider pH range can be beneficial.[4][5]
-
-
-
B. Changing the Organic Modifier:
-
Scientific Rationale: Acetonitrile and methanol are the two most common organic modifiers in reverse-phase chromatography. While they both serve to elute compounds from the column, they have different chemical properties that can lead to different selectivities. Acetonitrile is aprotic, while methanol is protic and can engage in hydrogen bonding interactions. Switching from one to the other can change the elution order and improve the resolution of critical pairs.
-
Experimental Protocol:
-
If you are currently using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar elution strength. A rough guide is that a 50:50 water:acetonitrile mixture has a similar elution strength to a 40:60 water:methanol mixture.
-
Run your analysis and compare the chromatogram to your original method.
-
-
Step 3: Change the Stationary Phase Chemistry
Question: I've tried optimizing the mobile phase, but two impurities are still co-eluting. What else can I try?
Answer: If mobile phase optimization is insufficient, changing the stationary phase chemistry is a powerful way to introduce different separation mechanisms.
-
Scientific Rationale: All C18 columns are not created equal. However, if you are still facing co-elution, it may be because the separation is primarily driven by hydrophobic interactions, and your critical pair has very similar hydrophobicity. By switching to a column with a different stationary phase, you can introduce alternative interaction mechanisms.[8]
-
Phenyl-Hexyl Column: This type of column can provide unique selectivity for aromatic compounds due to π-π interactions between the phenyl groups on the stationary phase and the aromatic rings in your analytes.[8] Given that Osimertinib and its impurities are rich in aromatic structures, this is an excellent choice.
-
Cyano Column: A cyano-propyl stationary phase offers different dipole-dipole interactions and can be useful for separating compounds with polar functional groups.
-
-
Experimental Protocol:
-
Select a column with a different stationary phase (e.g., a phenyl-hexyl column with similar dimensions to your C18 column).
-
Begin with your original mobile phase and gradient conditions.
-
Optimize the method as needed. You will likely see significant changes in retention times and elution order.
-
Step 4: Optimize Temperature and Flow Rate
Question: I have achieved partial resolution. Are there any final tweaks I can make to get to baseline separation?
Answer: Yes, fine-tuning the column temperature and flow rate can provide the final improvement needed for baseline resolution.
-
A. Adjusting Column Temperature:
-
Scientific Rationale: Increasing the column temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. It can also subtly affect the selectivity of the separation. Some methods for Osimertinib have utilized elevated temperatures, such as 55°C, to improve peak sharpness.[4]
-
Experimental Protocol:
-
Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C) while keeping all other parameters constant.
-
Evaluate the resolution at each temperature. Be aware that temperature can also affect the stability of your analytes.
-
-
-
B. Reducing the Flow Rate:
-
Scientific Rationale: Reducing the flow rate gives the analytes more time to interact with the stationary phase, which can lead to better separation.[9] This is a simple way to increase the number of theoretical plates (N) in your separation.[7]
-
Experimental Protocol:
-
Reduce the flow rate from, for example, 1.0 mL/min to 0.8 mL/min.
-
Observe the impact on resolution. Note that this will increase your run time and the peak widths.
-
-
Summary of Key Method Parameters from Literature
| Parameter | Column | Mobile Phase | Elution | Detection | Reference |
| Method 1 | Inersustain C18 (250x4.6 mm, 3 µm) | A: 0.1% Formic acid (pH 6.5 with NH4OH)B: Acetonitrile | Gradient | 268 nm | [4][5][10] |
| Method 2 | Waters X-bridge C18 (250x4.6 mm, 5 µm) | A: 0.1% Formic acid (pH 5.5 with NH4OH)B: Acetonitrile | Gradient | 268 nm | [15][16][17] |
| Method 3 | Phenomenex C8 (250x4.6 mm, 5 µm) | 0.1% Triethylamine and Methanol (50:50, v/v) | Isocratic | 211 nm | [18] |
| Method 4 | C18 column | Acetonitrile and 0.1 M Ammonium Acetate (1:1, v/v) | Isocratic | 276 nm | [11] |
References
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI Blog. [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Peak Performance: How to Identify and Resolve Common HPLC Problems. Pharma Manual. [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. ResearchGate. [Link]
-
Osimertinib EP Impurities & USP Related Compounds. SynThink. [Link]
-
Factors Affecting Resolution In HPLC. Slideshare. [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). SCIRP. [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Semantic Scholar. [Link]
-
Forced degradation studies of Osimertinib Mesylate. ResearchGate. [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. SCIRP. [Link]
-
(RP-HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. Journal of Chemical Health Risks. [Link]
-
Osimertinib Impurities and Related Compound. Veeprho. [Link]
-
Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results. ResearchGate. [Link]
-
Typical chromatograms of (A) standard osimertinib (20 ng/mL) in rat... ResearchGate. [Link]
-
Osimertinib-impurities. Pharmaffiliates. [Link]
-
A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib in. AKJournals. [Link]
-
An ultra-fast validated green UPLC-MS/MS method for the quantification of osimertinib in human liver microsomes: Screening for ADME parameters and in vitro metabolic stability in. AKJournals. [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics. [Link]
-
A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. National Institutes of Health. [Link]
-
Osimertinib Impurities. Daicel Pharma Standards. [Link]
-
CHMP group of variations including an extension of indication assessment report. European Medicines Agency. [Link]
-
Osimertinib Impurities. SynZeal. [Link]
-
Preparation method of osimertinib mesylate process impurity. Patsnap. [Link]
-
Osimertinib Impurity 3. Axios Research. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib Impurities | SynZeal [synzeal.com]
- 7. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. akjournals.com [akjournals.com]
- 12. jchr.org [jchr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 16. [PDF] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) | Semantic Scholar [semanticscholar.org]
- 17. scirp.org [scirp.org]
- 18. jddtonline.info [jddtonline.info]
Minimizing on-column degradation of Osimertinib during LC-MS analysis
Welcome to the technical support center for the analysis of Osimertinib. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and may be encountering challenges with on-column degradation. Our goal is to provide you with in-depth troubleshooting strategies and preventative protocols grounded in scientific principles to ensure the integrity and accuracy of your analytical results.
Section 1: Understanding the Challenge: The Chemistry of Osimertinib's Instability
A robust analytical method begins with a fundamental understanding of the analyte's chemical properties. Osimertinib, while a potent therapeutic agent, possesses specific structural features that render it susceptible to degradation under certain analytical conditions.
Q1: What makes Osimertinib prone to degradation during LC-MS analysis?
A1: Osimertinib's structure contains several functional groups that can be reactive under the conditions encountered in a reversed-phase LC-MS system. The primary sources of instability are:
-
pH Lability: The molecule is known to be labile under both strongly acidic and basic conditions.[1][2][3] Forced degradation studies consistently show significant decomposition when exposed to acid or base hydrolysis.[4][5] This presents a challenge, as mobile phase pH is a critical parameter for achieving chromatographic retention and optimal ionization.
-
Oxidative Susceptibility: The presence of electron-rich aromatic rings and tertiary amine functionalities makes Osimertinib susceptible to oxidation, which can lead to the formation of N-oxide and other related impurities.[2][3][6] This can be catalyzed by dissolved oxygen in the mobile phase or trace metal contaminants in the LC system.
-
Michael Acceptor Reactivity: The acrylamide moiety in Osimertinib's structure is a Michael acceptor. This group is essential for its therapeutic action (covalent binding to a cysteine residue in the EGFR kinase) but also makes it reactive toward other nucleophiles.[7] While this is a known issue for plasma stability, it highlights the molecule's intrinsic reactivity, which could contribute to on-column interactions.
Below is a diagram illustrating the key chemical features of Osimertinib related to its potential degradation pathways.
Caption: Key functional groups of Osimertinib and their associated degradation pathways.
Section 2: Troubleshooting Guide: Diagnosing and Solving On-Column Degradation
This section is structured to address specific chromatographic problems you may observe, linking them to probable causes and providing actionable solutions.
Issue 1: Appearance of Unexpected Peaks (Potential Degradants) in the Chromatogram
-
Question: I am observing new peaks in my chromatogram when analyzing Osimertinib standards that are not present in the initial solution. These peaks often appear inconsistently. What is the likely cause?
-
Answer: The appearance of new, unexpected peaks is a primary indicator of on-column degradation. The analytical column and system conditions are inadvertently transforming a portion of the parent drug into degradation products. The key is to systematically investigate and optimize the parameters known to influence Osimertinib's stability.
Caption: A systematic workflow for troubleshooting on-column degradation of Osimertinib.
Causality & Actionable Steps:
-
Mobile Phase pH: While acidic conditions (e.g., 0.1% formic acid) are common in LC-MS for promoting protonation and good peak shape, Osimertinib shows marked instability at low pH.[3] Conversely, high pH can cause base-catalyzed hydrolysis.[8]
-
Action: Modify your mobile phase to a near-neutral pH. A mobile phase consisting of 0.1% formic acid with the pH adjusted to 6.5 using ammonium hydroxide has been shown to be effective.[2][9] This balances the need for good chromatography with improved stability. Volatile buffers like ammonium formate or acetate are ideal for MS compatibility.[10]
-
-
Column Temperature: Elevated column temperatures reduce mobile phase viscosity and can improve peak efficiency.[11] However, temperature also accelerates chemical reactions, including degradation.[12][13] A high column temperature can significantly increase the rate of on-column hydrolysis or oxidation.[14][15]
-
Action: Conduct a temperature study. Start at a moderate temperature (e.g., 40°C) and analyze the same sample at lower temperatures (e.g., 35°C, 30°C).[10] Compare the peak area of Osimertinib and the area of the degradant peaks. Select the highest temperature that provides good chromatography without inducing significant degradation.
-
Issue 2: Poor Peak Shape (Tailing) and Unstable Retention Times
-
Question: My Osimertinib peak is tailing significantly, and I'm seeing minor shifts in retention time between injections. What's happening?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and active sites within the analytical column or LC system. For a molecule like Osimertinib, these interactions can be with exposed silanols on the silica packing or, more commonly, with trace metal ions. These interactions not only degrade peak shape but can also catalyze degradation.
Causality & Actionable Steps:
-
Metal Contamination: Standard stainless steel components in LC systems (like frits and tubing) and even the column packing itself can contain trace metal ions (e.g., iron, nickel).[16] Analytes with chelating properties can interact strongly with these sites, causing peak tailing and, in some cases, degradation.[17]
-
Action 1 (Hardware): If possible, use a "bio-inert" or "metal-free" LC system and column. These systems replace stainless steel with materials like PEEK or specially treated metals to minimize analyte-metal interactions.
-
Action 2 (Mobile Phase Additive): Introduce a weak, MS-compatible chelating agent into your mobile phase. While EDTA is a strong chelator, it is not suitable for MS.[18] Low concentrations (e.g., 1-5 µM) of additives like medronic acid have been shown to effectively mask active metal sites and improve peak shape for sensitive compounds without suppressing MS signal.[19]
-
Section 3: Proactive Protocols for Robust Method Development
Instead of troubleshooting problems, the best approach is to prevent them. The following protocols provide a validated starting point for developing a stable and reproducible LC-MS method for Osimertinib.
Protocol 1: Recommended Starting LC-MS Method Conditions
This method synthesizes parameters from multiple validated studies to provide a robust starting point.[2][10][20][21]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | Kinetex EVO C18, InertSustain C18, or X-Bridge C18 (e.g., 2.1 x 50-150 mm, <3 µm) | These stationary phases are known for good performance and batch-to-batch reproducibility. The key is a high-quality, end-capped C18 phase.[2][10][20] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water | Provides buffering capacity and is MS-friendly. An alternative is 0.1% formic acid in water, with pH adjusted to ~6.5 with ammonium hydroxide.[2][10][22] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common, effective organic modifier. Methanol can also be used. |
| Column Temp. | 40°C (Starting Point) | A moderate temperature to ensure good kinetics without promoting excessive degradation. Optimize as needed.[10][11] |
| Flow Rate | 0.2 - 0.4 mL/min (for 2.1 mm ID column) | Adjust based on column dimensions and system pressure limits. |
| Gradient | Start at low %B (e.g., 5%), ramp to high %B (e.g., 95%) over several minutes, hold, and re-equilibrate. | A typical gradient will provide good separation from metabolites and potential degradants. |
| Injection Volume | 1 - 5 µL | Keep low to prevent column overload and minimize the introduction of matrix components. |
| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) | Osimertinib ionizes well in positive mode. MRM provides the best sensitivity and selectivity for quantification.[10][21] |
Protocol 2: System Suitability and On-Column Degradation Check
This protocol is a self-validating check to confirm your LC system is not the source of degradation before analyzing precious samples.
-
Prepare a Fresh Standard: Prepare a known concentration of Osimertinib (e.g., 100 ng/mL) in your initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Flow Injection Analysis (FIA): Disconnect the column from the system. Using a union, connect the injector directly to the MS source. Inject the standard 3-5 times. This provides the "true" response of the parent compound without any on-column effects. Calculate the average peak area.
-
On-Column Analysis: Re-install the analytical column and allow the system to fully equilibrate with your method's starting conditions.
-
Inject the Same Standard: Inject the same standard from step 1 onto the column using your full analytical method (3-5 replicate injections).
-
Compare Results:
-
Recovery: The peak area of Osimertinib from the on-column injection (Step 4) should be >95% of the FIA injection (Step 2). A significant loss indicates irreversible adsorption or degradation.
-
Degradant Peaks: The chromatogram from Step 4 should be free of significant new peaks that were not present in the FIA analysis. The presence of new peaks confirms on-column degradation.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: You recommend a near-neutral pH, but many published methods use 0.1% formic acid (pH ~2.7). Why the difference?
-
A: This is an excellent question that highlights the critical balance in method development. Methods using low pH formic acid rely on a very fast analysis time to minimize the compound's residence time in the harsh environment, thereby limiting the extent of degradation.[10][21] However, for more complex separations requiring longer gradients, or on systems with higher dwell volumes, the risk of degradation increases significantly. Our recommendation for a pH of ~6.5 provides a much safer, more robust starting point that actively prevents degradation, making it more suitable for method transfer and routine use.[2][9]
-
-
Q: Can I use a higher column temperature to reduce my run time?
-
A: Yes, but with extreme caution. Increasing temperature can shorten retention times and allow for faster gradients.[11] However, you MUST validate that the higher temperature is not concurrently increasing degradation. If you shorten your run time by 2 minutes but lose 5% of your main peak to a degradant, the trade-off is not worthwhile for quantitative accuracy. Always perform the on-column stability check described in Protocol 2 at your proposed higher temperature.
-
-
Q: How can I be certain that a new peak is a degradation product and not a contaminant?
-
A: The best way is through high-resolution mass spectrometry (HRMS). A true degradant will often have a mass that is related to the parent compound (e.g., +16 Da for an oxidation product).[1][6] Additionally, performing forced degradation studies (exposing the drug to acid, base, and peroxide) and analyzing the resulting solutions can help you create "reference" degradants to confirm what you are seeing on-column.[3][23]
-
References
-
Forced degradation studies of Osimertinib Mesylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Greibe, E., et al. (2025). Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Forced degradation studies of Osimertinib Mesylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results. (n.d.). Maastricht University. Retrieved from [Link]
-
Development and Validation of a Rapid and Sensitive LC-MS/MS Method for the Pharmacokinetic Study of Osimertinib in Rats. (n.d.). ResearchGate. Retrieved from [Link]
-
Greibe, E., et al. (n.d.). Development and validation of an LC-MS/MS method for TDM of Osimertinib and its metabolites AZ7550 and AZ5104 in plasma. Aarhus University Hospital. Retrieved from [Link]
-
Li, X., et al. (2020). An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
Chakradhar, T., et al. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
An ultra-fast validated green UPLC-MS/MS method for the quantification of osimertinib in human liver microsomes. (2025). AKJournals. Retrieved from [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2022). Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS. Molecules. Retrieved from [Link]
-
Chakradhar, T., et al. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Dhiman, V., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry. Retrieved from [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Bhutnar, A. D., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Analytical Chemistry Letters. Retrieved from [Link]
-
Mitigating In-Column Artificial Modifications in High-Temperature LC–MS for Bottom–Up Proteomics and Quality Control of Protein Biopharmaceuticals. (2024). ACS Publications. Retrieved from [Link]
-
Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Advances in Biological Chemistry. Retrieved from [Link]
-
Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Scirp.org. Retrieved from [Link]
-
Wang, M., et al. (2022). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. Frontiers in Pharmacology. Retrieved from [Link]
-
Mitigating In-Column Artificial Modifications in High-Temperature LC–MS for Bottom–Up Proteomics and Quality Control of Protein Biopharmaceuticals. (2024). ACS Publications. Retrieved from [Link]
-
How Does Temperature Affect LC-MS Analysis?. (2024). YouTube. Retrieved from [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. (2022). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS MS. (2020). ResearchGate. Retrieved from [Link]
-
A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib. (2025). AKJournals. Retrieved from [Link]
-
LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020). NIH. Retrieved from [Link]
-
Strongly Adsorbing Analytes: What, Why, and How to Fix It. (2023). LCGC International. Retrieved from [Link]
-
Zhang, L., et al. (2014). Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies. Journal of Chromatography A. Retrieved from [Link]
-
Direct analysis of biodegradable chelating agents based on liquid chromatography/electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
How does increasing column temperature affect LC methods?. (2023). SCIEX. Retrieved from [Link]
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (n.d.). ResearchGate. Retrieved from [Link]
-
Chelators in LC-MS. (2010). Chromatography Forum. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does increasing column temperature affect LC methods? [sciex.com]
- 12. youtube.com [youtube.com]
- 13. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitigating In-Column Artificial Modifications in High-Temperature LC–MS for Bottom–Up Proteomics and Quality Control of Protein Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chelators in LC-MS - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. jddtonline.info [jddtonline.info]
Technical Support Center: Navigating Ion Suppression for Osimertinib Impurity N in Mass Spectrometry
Welcome to the technical support center dedicated to addressing a critical challenge in the bioanalysis of Osimertinib: ion suppression effects on its N-Impurity (CAS: 1932710-29-6, C₃₁H₃₅N₇O₃)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate ion suppression, ensuring accurate and reproducible quantification in complex biological matrices.
Introduction: The Challenge of Ion Suppression
In liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), ion suppression is a frequent and often underestimated problem.[3][4][5] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[6][7] This phenomenon can severely compromise the sensitivity, accuracy, and precision of an assay.[4][5] For a critical analyte like an impurity of a potent drug such as Osimertinib, accurate quantification is paramount for safety and efficacy assessments.
This guide provides a structured, question-and-answer approach to systematically diagnose and resolve ion suppression issues encountered during the analysis of Osimertinib Impurity N.
Part 1: Diagnosis and Initial Assessment
Q1: My signal for Osimertinib Impurity N is unexpectedly low and variable, especially in plasma samples. How can I confirm if ion suppression is the culprit?
A1: This is a classic symptom of ion suppression. To systematically diagnose this, a post-column infusion experiment is the most definitive method.[3] This technique helps visualize the regions in your chromatogram where ion suppression is occurring.
Experimental Protocol: Post-Column Infusion Analysis
-
Prepare a standard solution of Osimertinib Impurity N at a concentration that gives a stable, mid-range signal on your mass spectrometer.
-
Set up a 'T' junction between your LC column outlet and the MS inlet.
-
Infuse the standard solution continuously into the mobile phase stream post-separation using a syringe pump. This will create a stable baseline signal for your analyte.
-
Inject a blank matrix sample (e.g., protein-precipitated plasma from a drug-free source) onto the LC-MS system.
-
Monitor the baseline signal of Osimertinib Impurity N. Any dips or drops in this baseline correspond to regions where co-eluting matrix components are causing ion suppression.[8][9]
-
Compare the retention time of Osimertinib Impurity N with the regions of ion suppression. If your impurity elutes within one of these suppression zones, it is highly likely that its signal is being compromised.
Part 2: Mitigation Strategies - A Multi-pronged Approach
Once ion suppression is confirmed, the next step is to mitigate its effects. This can be approached from three main angles: sample preparation, chromatography, and internal standardization.
Q2: I've confirmed that my impurity co-elutes with a significant ion suppression zone. What are my immediate options to improve the signal?
A2: Your primary goal is to separate the analyte of interest from the interfering matrix components. This can be achieved through enhanced sample cleanup or by optimizing your chromatographic separation.[10][11]
Option 1: Enhance Sample Preparation
If you are currently using a simple protein precipitation method, consider more selective techniques to remove interfering substances like phospholipids, which are common culprits of ion suppression.
| Sample Preparation Technique | Principle | Suitability for Osimertinib Impurity N |
| Protein Precipitation (PPT) | Simple, fast addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Prone to ion suppression as it doesn't effectively remove phospholipids and other matrix components.[10] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Can be effective in removing highly polar or non-polar interferences. Requires careful solvent selection and can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution with a suitable solvent. | Highly effective for removing a wide range of interferences.[6][10] Method development is required to select the appropriate sorbent and elution conditions. |
Recommended Action: Transition from protein precipitation to a well-developed Solid-Phase Extraction (SPE) method. This is often the most robust solution for minimizing matrix effects in bioanalysis.[7][10]
Option 2: Optimize Chromatographic Separation
The goal here is to shift the retention time of Osimertinib Impurity N away from the ion suppression zone.[9]
-
Gradient Modification: Adjust the gradient slope to improve the separation between your analyte and the interfering peaks. A shallower gradient can increase resolution.
-
Column Chemistry: If you are using a standard C18 column, consider alternative stationary phases. For a molecule like Osimertinib Impurity N, a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) might provide the necessary separation from matrix components.
-
Improve Efficiency with UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) systems utilize smaller particle size columns, which provide significantly higher chromatographic resolution and sharper peaks. This increased resolution can often separate the analyte from the suppression zone.
Workflow for Chromatographic Optimization
Sources
- 1. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Osimertinib Impurity N - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. gmi-inc.com [gmi-inc.com]
- 7. longdom.org [longdom.org]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. lctsbible.com [lctsbible.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Mobile Phase for Osimertinib Isomer Separation
Welcome to the technical support center for the chromatographic separation of Osimertinib and its related isomers. This guide is designed for researchers, analytical chemists, and formulation scientists who are tasked with developing and optimizing robust HPLC/UPLC methods for resolving Osimertinib from its closely related chemical species, including process impurities and degradation products. As these compounds are often isomeric, achieving baseline separation is a critical challenge that demands a nuanced understanding of mobile phase characteristics.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format. We will explore the fundamental principles and practical troubleshooting steps to empower you to overcome common chromatographic hurdles and achieve optimal, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Osimertinib and its related substances so challenging?
A1: The primary challenge lies in the structural similarity between Osimertinib and its related impurities or degradation products. These compounds often share the same core structure, differing only by the position of a functional group, the presence of a double bond, or minor substitutions. This results in very similar physicochemical properties, such as hydrophobicity and pKa, leading to near-identical retention times on standard reversed-phase columns. Achieving separation requires a chromatographic system that is highly sensitive to these subtle structural differences.
Q2: What are the recommended starting conditions (column and mobile phase) for developing a separation method for Osimertinib isomers?
A2: A robust starting point for method development is a reversed-phase C18 column. These columns provide the necessary hydrophobic interactions to retain Osimertinib and its analogues.
-
Recommended Column: A high-purity silica C18 column (e.g., InertSustain C18, XBridge BEH C18) with dimensions of 250 mm x 4.6 mm and a particle size of 3 µm or 5 µm is a common and effective choice.[1][2]
-
Initial Mobile Phase: A gradient elution is highly recommended to resolve compounds with a range of polarities. A typical starting point would be:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in water, with the pH adjusted to between 5.5 and 6.5 using ammonium hydroxide.[1][2] This pH range is critical as it controls the ionization state of the amine functional groups on Osimertinib, which directly impacts retention and selectivity.
-
Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is often the first choice due to its lower viscosity and UV transparency.[1][2]
-
-
Detection: A UV detector set at approximately 268 nm is suitable, as Osimertinib has good absorbance at this wavelength.[1][2]
Troubleshooting Guide: Common Separation Issues
Q3: My primary issue is poor resolution (Rs < 1.5) between Osimertinib and a key impurity. What is the first parameter I should adjust?
A3: The most impactful initial parameter to adjust is the pH of the aqueous mobile phase (Mobile Phase A) .
Causality: Osimertinib has multiple amine groups, making its overall charge highly sensitive to pH. Small changes in pH can alter the degree of ionization of these groups on both Osimertinib and its isomers. This change in charge directly affects their interaction with the C18 stationary phase and, critically, can magnify the subtle differences in their pKa values, thereby enhancing selectivity and improving resolution. Several validated methods have found success by controlling the pH around 6.5.[1][3]
Experimental Protocol: pH Optimization
-
Prepare Buffers: Prepare several batches of your aqueous mobile phase (e.g., 0.1% Formic Acid) and adjust the pH to different values, for example: 5.5, 6.0, 6.5, and 7.0, using dilute ammonium hydroxide.
-
Equilibrate System: For each pH value, thoroughly flush and equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject Standard: Inject a solution containing both Osimertinib and the critical isomer pair.
-
Evaluate Resolution: Compare the resolution (Rs) values obtained at each pH and select the pH that provides the baseline separation (Rs ≥ 1.5).
Q4: I've optimized the pH, but the resolution is still insufficient. Should I change the organic modifier or adjust the gradient slope?
A4: After pH, modifying the gradient slope is the most logical next step for improving the separation of closely eluting peaks. If that fails, changing the organic modifier can provide an alternative selectivity.
-
Adjusting the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution between closely eluting compounds.
-
Action: If your initial gradient runs from 10% to 70% Acetonitrile over 30 minutes, try extending the gradient time around the elution time of the critical pair. For example, slow the rate of change from 20% to 40% over 25 minutes. This targeted adjustment can pull the peaks apart without drastically increasing the total run time.
-
-
Changing the Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and Methanol interact differently with analytes due to differences in their polarity, viscosity, and hydrogen bonding capabilities. Switching from Acetonitrile to Methanol (or vice-versa) alters the "selectivity" of the mobile phase and can sometimes reverse the elution order of peaks or significantly improve separation.[4]
-
Action: Re-run the pH optimization experiment using Methanol as Mobile Phase B. Compare the resulting chromatograms to those obtained with Acetonitrile to see if a different selectivity is achieved.
-
Q5: The peaks for my Osimertinib isomers are showing significant tailing. What is the cause and how can I fix it?
A5: Peak tailing is most often caused by secondary interactions between the basic amine groups on Osimertinib and residual acidic silanol groups on the silica backbone of the HPLC column.
Causality & Solutions:
-
Inadequate pH Control: If the mobile phase pH is too low, the amine groups on Osimertinib will be fully protonated (positively charged), leading to strong ionic interactions with any exposed, negatively charged silanol groups.
-
Insufficient Ionic Strength: A mobile phase with very low ionic strength may not be sufficient to shield the analyte from interacting with the stationary phase silanols.
-
Use of a Competing Base: Adding a small amount of a competing base to the mobile phase can effectively block the active silanol sites.
-
Solution: Consider adding a low concentration (e.g., 0.1%) of an amine modifier like Triethylamine (TEA) to the mobile phase.[4] TEA is a strong silanol-masking agent that will preferentially interact with the active sites, leading to more symmetrical peaks for basic compounds like Osimertinib.
-
Method Development & Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the mobile phase for separating Osimertinib isomers.
Caption: A systematic workflow for mobile phase optimization.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues encountered during method development.
Caption: A troubleshooting guide for common HPLC issues.
Data Summary: Mobile Phase Conditions
The table below summarizes mobile phase conditions from various published methods for Osimertinib and its related substances, highlighting the successful parameters used.
| Parameter | Method 1[1][3] | Method 2[2][5] | Method 3[4] | Method 4[6][7] |
| Column | InertSustain C18 (250x4.6mm, 3µm) | XBridge BEH C18 (250x4.6mm, 5µm) | Phenomenex C8 (250x4.6mm, 5µm) | Supelco C18 (250x4.6mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid, pH 6.5 w/ NH4OH | 0.1% Formic Acid, pH 5.5 w/ NH4OH | 0.1% Triethylamine (pH 3.9) | Perchlorate Buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Methanol |
| Elution Mode | Gradient | Gradient | Isocratic (50:50) | Isocratic (20:80) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 55°C | Ambient | 25°C | 45°C |
| Detection | 268 nm | 268 nm | 211 nm | 270 nm |
References
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
(RP- HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. Journal of Chemical Health Risks. Available at: [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Scientific Research Publishing. Available at: [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
(RP-HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. Journal of Chemical Health Risks. Available at: [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. Scientific Research Publishing. Available at: [Link]
Sources
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. jddtonline.info [jddtonline.info]
- 5. scirp.org [scirp.org]
- 6. jchr.org [jchr.org]
- 7. jchr.org [jchr.org]
Technical Support Center: Enhancing the Extraction Recovery of Osimertinib Impurities from Dosage Forms
Welcome to the technical support center dedicated to overcoming the challenges associated with the extraction of Osimertinib and its impurities from solid dosage forms. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we synthesize our in-house expertise with established scientific principles to provide you with practical, actionable solutions to common experimental hurdles. Our goal is to empower you to develop robust, efficient, and reliable analytical methods for impurity profiling, ensuring the quality and safety of your pharmaceutical products.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of extraction methods for Osimertinib impurities.
Q1: What are the primary challenges in extracting Osimertinib impurities from tablets?
The main challenges stem from the complex matrix of the dosage form and the physicochemical properties of the impurities themselves.[1][2] Excipients such as binders, fillers, and lubricants can interfere with the extraction process in several ways:[3][4]
-
Physical Entrapment: The active pharmaceutical ingredient (API) and its impurities can be physically trapped within the tablet matrix, preventing complete dissolution in the extraction solvent.
-
Adsorption: Certain excipients may adsorb the impurities, leading to low recovery.[2]
-
Poor Solubility: Both Osimertinib and its impurities may have limited solubility in common extraction solvents, especially in the presence of various excipients that can alter the micro-environmental pH.[5][6][7]
-
Degradation: The extraction process itself (e.g., use of harsh solvents, high temperatures) can potentially cause the degradation of the API or its impurities, leading to inaccurate results.[8]
Q2: How do I select an appropriate extraction solvent for Osimertinib and its impurities?
Solvent selection is a critical first step. An ideal solvent should:
-
Effectively solubilize Osimertinib and its known impurities. Studies have shown that Osimertinib has good solubility in solvents like polyethylene glycol-400 (PEG-400) and is also soluble in methanol and acetonitrile.[5][9]
-
Minimize the dissolution of excipients. This reduces potential interference in the subsequent analytical steps.
-
Be compatible with the analytical technique being used (e.g., HPLC, UPLC-MS).
A good starting point is to test a mixture of a polar organic solvent (like methanol or acetonitrile) with an aqueous buffer. The pH of the aqueous component can be adjusted to optimize the solubility of Osimertinib, which is pH-dependent.[6][7]
Q3: What is the role of pH in the extraction solvent?
The pH of the extraction medium is a critical parameter. Osimertinib's solubility is known to be pH-dependent, being sparingly soluble at lower pH (e.g., pH 1.2) and slightly soluble at higher pH (e.g., pH 7).[5][6] Therefore, adjusting the pH of the extraction solvent can significantly enhance the recovery of both the parent drug and its impurities. It is advisable to perform scouting experiments with buffers at different pH values to determine the optimal condition for your specific dosage form.
Q4: Can sonication or mechanical shaking improve extraction recovery?
Yes, physical disruption of the tablet matrix is often essential for efficient extraction.
-
Sonication: Utilizes high-frequency sound waves to agitate particles in a solution, which can help to break down the tablet matrix and facilitate the dissolution of the API and impurities.
-
Mechanical Shaking (e.g., vortexing, orbital shaking): Provides vigorous mixing to ensure thorough contact between the solvent and the powdered tablet, promoting dissolution.
The duration and intensity of these processes should be optimized to maximize recovery without causing degradation of the analytes.
Troubleshooting Guide: Low Extraction Recovery
This guide provides a systematic approach to troubleshooting common issues encountered during the extraction of Osimertinib impurities.
Problem 1: Consistently low recovery of all impurities and the API.
This often indicates a fundamental issue with the sample preparation and extraction procedure.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Tablet Disintegration | 1. Visually inspect the sample after extraction to see if any solid tablet fragments remain. 2. Increase the vigor or duration of mechanical shaking or sonication. 3. Consider using a different type of mechanical disruption, such as a homogenizer for initial dispersion. | The tablet's core structure, held together by binders, must be fully broken down to expose the API and impurities to the extraction solvent.[3] |
| Inadequate Solvent Volume | 1. Increase the volume of the extraction solvent. 2. Perform a sequential extraction by treating the sample residue with a fresh portion of the solvent and combining the extracts. | Insufficient solvent may lead to a saturated solution, preventing further dissolution of the analytes. |
| Poor Solubility in the Chosen Solvent | 1. Review the solubility data for Osimertinib in various solvents.[5][7][10] 2. Test a different solvent or a mixture of solvents. For example, if using methanol, try a mixture of acetonitrile and a pH-adjusted buffer. 3. Optimize the pH of the extraction solvent. | The principle of "like dissolves like" is fundamental. The polarity and pH of the solvent must be well-matched to the physicochemical properties of Osimertinib and its impurities.[7] |
Problem 2: Low recovery of specific impurities, while the API recovery is acceptable.
This suggests that the issue is related to the specific properties of the low-recovering impurities.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Differential Solubility of Impurities | 1. Investigate the chemical structure of the problematic impurities. Polar impurities may require a more polar solvent, while non-polar impurities may need a less polar one. 2. Employ a gradient extraction approach, starting with a less polar solvent and gradually increasing the polarity. | Impurities can have significantly different polarities and pKa values compared to the parent drug, necessitating a tailored extraction approach. |
| Adsorption of Impurities to Excipients | 1. Identify the excipients in the formulation. 2. If excipients like magnesium stearate are present, which can be hydrophobic, ensure the solvent has sufficient organic content.[4] 3. Consider a pre-wash step with a solvent that dissolves the interfering excipient but not the analytes of interest. | Excipients can have active sites that bind to certain functional groups on the impurity molecules, preventing their extraction.[2][8] |
| Degradation of Impurities during Extraction | 1. Osimertinib is known to be labile in acidic, basic, and oxidative conditions.[8] 2. Assess the stability of the impurity standards under the extraction conditions (solvent, temperature, light exposure). 3. If degradation is observed, modify the extraction conditions (e.g., use a neutral pH buffer, protect from light, perform extraction at a lower temperature). | The extraction process should be mild enough to preserve the integrity of all analytes. Forced degradation studies can provide insights into the stability of the API and its impurities.[8] |
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for developing an extraction method for Osimertinib impurities from tablets. Optimization will likely be required based on your specific dosage form and analytical instrumentation.
1. Sample Preparation:
-
Accurately weigh and finely powder a representative number of Osimertinib tablets.
-
Transfer a portion of the powder, equivalent to a single dose, into a suitable volumetric flask.
2. Extraction:
-
Add a diluent (e.g., a 50:50 mixture of acetonitrile and 0.1% formic acid in water) to the flask to about 70% of its volume.
-
Sonicate for 15-20 minutes to facilitate disintegration and dissolution.
-
Mechanically shake for an additional 30 minutes to ensure complete extraction.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the final volume with the diluent and mix well.
3. Sample Clarification:
-
Centrifuge a portion of the extract at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter compatible with the extraction solvent (e.g., PTFE).[11]
4. Analysis:
-
Inject the clarified extract into a validated HPLC or UPLC-MS system for impurity profiling.[12]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low extraction recovery.
Sources
- 1. scribd.com [scribd.com]
- 2. Impact of Excipient Interactions on Solid Dosage Form Stability [ouci.dntb.gov.ua]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. oaji.net [oaji.net]
- 8. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. latamjpharm.org [latamjpharm.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Osimertinib and its Metabolites
Welcome to the technical support center for the bioanalysis of Osimertinib and its active metabolites, AZ5104 and AZ7550. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects in quantitative LC-MS/MS analysis. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why certain experimental choices are made, ensuring the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern in the bioanalysis of Osimertinib?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, blood, urine).[1][2] In the context of Osimertinib bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI), matrix effects can severely compromise the accuracy, precision, and sensitivity of the assay.[3][4][5]
The primary culprits behind matrix effects in plasma and blood samples are phospholipids, which are major components of cell membranes.[1][6][7] These molecules can co-extract with Osimertinib and its metabolites during sample preparation and co-elute during chromatographic separation, leading to ion suppression.[6][7] This suppression results in a decreased mass spectrometry signal, which can lead to underestimation of the drug and metabolite concentrations, impacting pharmacokinetic and toxicokinetic assessments.[4][6] Given that Osimertinib is metabolized into active metabolites, AZ5104 and AZ7550, which contribute to the overall therapeutic effect, accurately quantifying all three analytes is crucial for understanding its disposition and efficacy.[8][9][10][11]
Troubleshooting Guide
Q2: I'm observing significant ion suppression for Osimertinib and its metabolites. How can I identify the source of this issue?
A2: Identifying the source of ion suppression is the first critical step in mitigating it. A systematic approach is recommended:
1. Post-Column Infusion Experiment: This is a qualitative method to pinpoint the retention time regions where matrix components are causing ion suppression.[12]
- Protocol:
- Infuse a standard solution of Osimertinib and its metabolites at a constant flow rate into the MS detector, post-analytical column.
- Inject a blank, extracted biological matrix sample onto the LC system.
- Monitor the analyte signal. A dip in the signal intensity indicates the retention time at which interfering components from the matrix are eluting and causing suppression.
2. Post-Extraction Spike Method: This quantitative method assesses the absolute and relative matrix effects.[3][12]
- Protocol:
- Set A: Prepare standards of Osimertinib and its metabolites in a clean solvent.
- Set B: Extract blank biological matrix from at least six different sources.[13] Spike the extracted matrix with the analytes at the same concentrations as Set A.
- Calculation:
- Matrix Factor (MF) = (Peak Area in Presence of Matrix [Set B]) / (Peak Area in Absence of Matrix [Set A])
- An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
- The Internal Standard (IS) normalized MF should be close to 1.0 to demonstrate that the IS effectively compensates for the matrix effect.[2]
The workflow for assessing matrix effects can be visualized as follows:
Caption: Workflow for Investigating Ion Suppression.
Q3: My current sample preparation method is simple protein precipitation, and I suspect it's not sufficient. What are my options for improving sample cleanup to reduce matrix effects for Osimertinib?
A3: While protein precipitation (PPT) is a quick and easy method, it is often ineffective at removing phospholipids, a primary source of matrix effects.[1][6] To obtain cleaner extracts for Osimertinib analysis, consider the following more selective techniques:
| Sample Preparation Technique | Principle | Advantages for Osimertinib Analysis | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. The pH of the aqueous phase can be adjusted to ensure Osimertinib and its metabolites are in a neutral form for efficient extraction into an organic solvent.[3] | Can provide very clean extracts.[1] Double LLE can further enhance selectivity.[3] | Analyte recovery can be low, especially for more polar metabolites.[1] Requires optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. Elution is achieved with a different solvent. Reversed-phase, ion-exchange, or mixed-mode sorbents can be used. | Highly selective and can provide significant sample concentration.[3] Can effectively remove phospholipids. | Can be more time-consuming and requires method development to optimize sorbent, wash, and elution steps.[6] |
| HybridSPE®-Phospholipid | A specialized technique that combines the simplicity of PPT with the selective removal of phospholipids using zirconia-coated silica particles in an SPE format.[6][14] | Highly effective at removing phospholipids, leading to a significant reduction in matrix effects and improved signal-to-noise for analytes.[7][14] Simple workflow. | May be more costly than traditional PPT or LLE. |
Experimental Protocol: HybridSPE®-Phospholipid Extraction
-
Precipitation: To 100 µL of plasma sample, add 300 µL of 1% formic acid in acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes.
-
Load: Load the supernatant onto the HybridSPE®-Phospholipid plate/cartridge.
-
Elute: Apply vacuum or positive pressure to elute the phospholipid-depleted sample.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
This workflow is illustrated below:
Caption: HybridSPE®-Phospholipid Sample Preparation Workflow.
Q4: I am using a stable isotope-labeled internal standard (SIL-IS) for Osimertinib, but I'm still seeing variability. Is the SIL-IS not working as expected?
A4: The use of a co-eluting SIL-IS is the gold standard for compensating for matrix effects.[15][16][17] The underlying principle is that the SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, thus maintaining a constant analyte-to-IS peak area ratio.[15] However, there are scenarios where a SIL-IS may not provide perfect compensation:
-
Chromatographic Separation of Analyte and SIL-IS: Deuterium-labeled internal standards can sometimes exhibit slightly different retention times compared to the unlabeled analyte due to the deuterium isotope effect.[15] If the analyte and SIL-IS do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate quantification.[18] It is crucial to verify co-elution during method development.
-
Purity of the SIL-IS: The SIL-IS should be checked for the presence of any unlabeled analyte. Impurities can lead to an overestimation of the analyte concentration.[15]
-
High Degree of Matrix Effects: In cases of severe ion suppression, even a co-eluting SIL-IS may not be able to fully compensate, leading to a loss of sensitivity that can impact the lower limit of quantification (LLOQ).[3]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS to ensure they have identical retention times.
-
Assess IS Purity: Analyze a high concentration solution of the SIL-IS to check for the presence of the unlabeled analyte's mass transition.
-
Optimize Chromatography: If separation is observed, modify the chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution.
-
Improve Sample Cleanup: Even with a SIL-IS, reducing the overall matrix burden through more effective sample preparation (as discussed in Q3) is always beneficial for method robustness.[3]
Regulatory Context and Method Validation
Q5: What are the expectations of regulatory agencies like the FDA and EMA regarding matrix effects during bioanalytical method validation?
A5: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on bioanalytical method validation, with a strong emphasis on the assessment of matrix effects.[13][19][20][21]
-
FDA Guidance: The FDA guidance for industry on bioanalytical method validation explicitly states that the effects of the matrix on ion suppression or enhancement should be determined.[13][22][23] It requires the analysis of blank samples from at least six individual sources to ensure selectivity and the absence of matrix effects.[13] The sponsor must ensure that there are no matrix effects throughout the application of the method.[13][24]
-
EMA Guideline: Similarly, the EMA guideline requires the investigation of matrix effects to ensure that precision, accuracy, and sensitivity are not compromised.[19][20][25][26] The matrix effect should be assessed by analyzing at least six lots of blank matrix from individual donors.[27]
A full validation is required when developing a new method or adding a new analyte, such as a major metabolite, to an existing assay.[21] This comprehensive validation must include a thorough evaluation of matrix effects.
The validation process ensures that the bioanalytical method is reliable for its intended purpose, which is crucial for making critical decisions in drug development.[26]
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Waters. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. NIH. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. [Link]
-
Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. AACR Journals. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]
-
A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. PubMed. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid. Semantic Scholar. [Link]
-
Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary?. PubMed. [Link]
-
Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer. MDPI. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
What is the mechanism of action of Osimertinib mesylate?. Patsnap Synapse. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight. NIH. [Link]
-
A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. ResearchGate. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
Bioanalysis of EGFRm inhibitor osimertinib, and its glutathione cycle. DSpace. [Link]
-
Metabolism and pharmacokinetic study of deuterated osimertinib. PubMed. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]
-
An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib. Semantic Scholar. [Link]
-
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. NIH. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage. PubMed. [Link]
-
Bioanalysis of EGFRm inhibitor osimertinib, and its glutathione cycle- and desmethyl metabolites by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
An ultra-fast validated green UPLC-MS/MS method for the quantification of osimertinib in human liver microsomes: Screening for ADME parameters and in vitro metabolic stability in. AKJournals. [Link]
-
Extraction recovery and matrix effect of osimertinib and IS in rat plasma. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 10. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. fda.gov [fda.gov]
- 14. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ema.europa.eu [ema.europa.eu]
- 21. resolvemass.ca [resolvemass.ca]
- 22. pharmacompass.com [pharmacompass.com]
- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 24. moh.gov.bw [moh.gov.bw]
- 25. bioanalysisforum.jp [bioanalysisforum.jp]
- 26. Bioanalytical method validation emea | PPTX [slideshare.net]
- 27. e-b-f.eu [e-b-f.eu]
Navigating the Challenges of Polar Impurity Isolation in Osimertinib: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for overcoming challenges in the isolation of polar impurities of Osimertinib. As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical, and scientifically-grounded troubleshooting strategies. We will move beyond simple procedural lists to explore the underlying principles of separation science, empowering you to tackle even the most complex isolation challenges.
Understanding the Core Challenge: The Nature of Osimertinib and Its Polar Impurities
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Its chemical structure lends itself to the formation of various process-related and degradation impurities.[3][4] Forced degradation studies have shown that Osimertinib is susceptible to degradation under acidic, basic, and oxidative conditions, often leading to the formation of more polar impurities.[5][6][7][8]
The primary difficulty in isolating these polar impurities lies in their high affinity for aqueous mobile phases used in traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This often results in poor retention, leading to co-elution with the main active pharmaceutical ingredient (API) or other impurities, making their isolation and characterization a significant hurdle.[9][10]
Physicochemical Properties of Osimertinib at a Glance:
| Property | Value | Implication for Separation |
| pKa | 4.4 (aniline) and 9.5 (aliphatic amine)[11] | The molecule's charge state is highly dependent on pH, which can be manipulated to influence retention in ion-exchange or mixed-mode chromatography. |
| logD (pH 7.4) | 3.4[11] | Indicates good lipophilicity at physiological pH, making it well-suited for reversed-phase chromatography. However, its polar impurities will have lower logD values. |
| Aqueous Solubility | High across physiological pH (1.2 to 7.0)[11] | While beneficial for bioavailability, this can contribute to the challenge of retaining highly polar impurities on reversed-phase columns. |
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the isolation of polar impurities of Osimertinib.
Q1: My polar impurity is eluting in the void volume or showing very poor retention in my reversed-phase HPLC method. What are my options?
This is a classic challenge with highly polar analytes. Here’s a systematic approach to troubleshoot this issue:
A1: Initial Method Modifications (Reversed-Phase)
-
Increase Aqueous Content: While seemingly counterintuitive, for some polar compounds, increasing the initial aqueous percentage in your gradient can sometimes improve retention, especially if secondary retention mechanisms are at play.
-
Reduce Mobile Phase pH: If your polar impurity has a basic functional group, lowering the pH of the mobile phase will protonate it, potentially increasing its interaction with the stationary phase and improving retention.
-
Utilize Ion-Pairing Reagents: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid for basic impurities) to the mobile phase can form a neutral complex with your charged impurity, enhancing its retention on a C18 column.
A2: Exploring Alternative Chromatographic Modes
If modifications to your reversed-phase method are insufficient, it's time to consider alternative separation techniques that are better suited for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[9][12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[13][14] The elution mechanism involves partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[14][15]
-
Starting Point for HILIC Method Development:
-
Column: Amide, cyano, or bare silica columns are common choices.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., ammonium formate or ammonium acetate)
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component.
-
-
-
Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with both reversed-phase and ion-exchange characteristics.[16][17][18] This dual retention mechanism can provide unique selectivity for polar and charged impurities that are difficult to separate by a single mode of chromatography.[16][17]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical carbon dioxide as the primary mobile phase.[19] By adding polar co-solvents (modifiers) like methanol, SFC can effectively separate a wide range of polar compounds.[20][21][22] It offers advantages such as faster separations and reduced solvent consumption.[20]
Experimental Workflow: Transitioning from RP-HPLC to HILIC for Polar Impurity Isolation
Below is a generalized workflow for developing a HILIC method when a polar impurity shows poor retention in reversed-phase.
Caption: Workflow for HILIC method development for polar impurity isolation.
Q2: I am observing co-elution of my polar impurity with another impurity or the Osimertinib peak. How can I improve the resolution?
A1: Fine-Tuning Your Existing Method
-
Gradient Optimization: Make your gradient shallower around the elution time of the co-eluting peaks. This will increase the separation window.
-
Temperature Adjustment: Changing the column temperature can alter the selectivity of your separation. Try adjusting the temperature in 5°C increments.
-
Mobile Phase Additives: The choice and concentration of your mobile phase buffer and its pH can significantly impact selectivity, especially in HILIC and mixed-mode chromatography.
A2: Orthogonal Separation Techniques
If co-elution persists, employing a secondary, orthogonal separation technique is a robust strategy.[23] "Orthogonal" in this context means that the separation is based on a different chemical principle.
-
RP-HPLC and SFC: Reversed-phase separates based on hydrophobicity, while SFC separates based on polarity and interactions with the supercritical fluid. This combination is highly effective for resolving co-eluting peaks.
-
HILIC and RP-HPLC: As discussed, these two techniques have opposite retention behaviors for polar compounds, making them an excellent orthogonal pair.
Logical Relationship: Selecting the Right Chromatographic Mode
The choice of chromatographic technique is dictated by the physicochemical properties of the impurity.
Caption: Decision tree for selecting a chromatographic mode based on impurity polarity.
Frequently Asked Questions (FAQs)
Q: What are some known polar impurities of Osimertinib?
A: Forced degradation studies have identified several polar impurities, including N-oxide derivatives and products of hydrolysis.[6][7][24] For example, N-oxide impurities are formed under oxidative stress.[24] Additionally, acidic and basic hydrolysis can lead to the formation of various degradation products.[25][26]
Q: How can I confirm the identity of an isolated impurity?
A: Once an impurity is isolated with sufficient purity, a combination of analytical techniques is used for structural elucidation. These typically include:
-
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To determine the chemical structure and connectivity of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Q: Are there any specific considerations for preparative chromatography of polar compounds?
A: Yes. When scaling up to preparative chromatography for polar impurity isolation, consider the following:[27]
-
Sample Loading: Polar compounds can be challenging to dissolve in the high-organic mobile phases often used in preparative HILIC or SFC. Careful selection of the injection solvent is crucial to avoid peak distortion.
-
Solvent Removal: After fraction collection, the solvents need to be removed. For polar compounds dissolved in aqueous-organic mixtures, lyophilization (freeze-drying) is often a preferred method as it is gentle and avoids thermal degradation.
Q: Where can I find more information on the regulatory guidelines for impurities?
A: The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These documents outline the thresholds for reporting, identification, and qualification of impurities.
Conclusion
The isolation of polar impurities of Osimertinib presents a significant, yet manageable, analytical challenge. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively develop robust separation methods. Moving beyond traditional reversed-phase chromatography and embracing techniques like HILIC, SFC, and mixed-mode chromatography will be key to successfully isolating and characterizing these critical components of the impurity profile.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
-
Forced degradation studies of Osimertinib Mesylate - ResearchGate. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central. [Link]
-
Forced degradation studies of Osimertinib Mesylate - ResearchGate. [Link]
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION TAGRISSO® osimertinib tablets Tablets, 40 mg and 80 mg osimertinib - AstraZeneca Canada. [Link]
-
Hydrophilic Interaction (HILIC) Columns - Biocompare. [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. [Link]
-
Hydrophilic interaction chromatography - Wikipedia. [Link]
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. [Link]
-
Osimertinib Impurities and Related Compound - Veeprho. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography - Waters Corporation. [Link]
-
Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs - Taylor & Francis Online. [Link]
-
Attachment: Product Information: Osimertinib mesilate - Therapeutic Goods Administration (TGA). [Link]
-
Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed. [Link]
-
Ligand page - osimertinib - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) - Scirp.org. [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate - Journal of Drug Delivery and Therapeutics. [Link]
-
Mastering Pharmaceutical Impurity Isolation Strategies - Neopharm Labs. [Link]
-
Osimertinib EP Impurities & USP Related Compounds - SynThink. [Link]
-
(PDF) Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets - ResearchGate. [Link]
-
Osimertinib-impurities - Pharmaffiliates. [Link]
-
Isolation and Purification of Impurities in Drug Substances. [Link]
-
Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. [Link]
-
Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed. [Link]
-
Osimertinib - Wikipedia. [Link]
-
Fundamentals of mixed mode (multimodal) chromatography - Cytiva. [Link]
-
Preparative Chromatography: A Holistic Approach - RSSL. [Link]
-
Mixed Mode Chromatography | Sartorius. [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) - ResearchGate. [Link]
-
Osimertinib Impurities - SynZeal. [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF - Scirp.org. [Link]
-
Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS/MS and Evalua - ResearchGate. [Link]
-
Unknown Impurity Isolation and Characterization - ResolveMass Laboratories Inc. [Link]
-
Osimertinib Mesylate-impurities - Pharmaffiliates. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
-
(PDF) ISOLATION OF PHARMACEUTICAL IMPURITIES FROM BULK DRUG PREPARATIONS - ResearchGate. [Link]
-
Challenges in Pharmaceutical Impurity Characterization & Solutions | SynThink. [Link]
Sources
- 1. Osimertinib mesylate | 1421373-66-1 [amp.chemicalbook.com]
- 2. Osimertinib - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
- 8. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. astrazeneca.ca [astrazeneca.ca]
- 12. biocompare.com [biocompare.com]
- 13. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. agilent.com [agilent.com]
- 22. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 23. pharmq.or.kr [pharmq.or.kr]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 27. rssl.com [rssl.com]
Validation & Comparative
A Comparative Guide to HPLC and UPLC Method Cross-Validation for the Analysis of Osimertinib Impurity N
In the landscape of pharmaceutical quality control, the precise and accurate quantification of impurities is paramount to ensuring drug safety and efficacy. Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has proven to be a critical therapy for non-small cell lung cancer.[1][2][3] The control of impurities, such as Osimertinib Impurity N, during its synthesis and formulation is a regulatory expectation and a scientific necessity.[3][4][5]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Osimertinib Impurity N. We will delve into the principles of each technique, present detailed experimental protocols, and outline a comprehensive cross-validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
The Imperative of Impurity Profiling
Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required for their detection and quantification. Forced degradation studies are crucial in developing stability-indicating methods, revealing how a drug substance behaves under stress conditions such as acid, base, oxidation, heat, and light.[9][10][11] For Osimertinib, studies have shown its lability under acidic, basic, and oxidative conditions.[9][10][12]
HPLC vs. UPLC: A Tale of Two Chromatographies
Both HPLC and UPLC are powerful liquid chromatography techniques used to separate components of a mixture. The fundamental difference lies in the particle size of the stationary phase and the operating pressure of the system.
-
HPLC (High-Performance Liquid Chromatography) has been the workhorse of pharmaceutical analysis for decades.[13] It typically utilizes columns with stationary phase particles of 3 to 5 µm and operates at pressures up to 6,000 psi.[13][14]
-
UPLC (Ultra-Performance Liquid Chromatography) is a more recent innovation that employs columns with sub-2 µm particles.[15][16] This smaller particle size provides a significant increase in resolution and sensitivity. To overcome the high backpressure generated by these columns, UPLC systems are designed to operate at pressures up to 15,000 psi.[13][14]
The primary advantages of UPLC over HPLC include significantly faster analysis times, reduced solvent consumption, and improved sensitivity and resolution.[14][15][16][17]
Experimental Protocols: A Side-by-Side Comparison
Herein, we present representative HPLC and UPLC methods for the analysis of Osimertinib and Impurity N. The rationale behind these parameters is to achieve optimal separation and detection.
Table 1: Chromatographic Conditions for HPLC and UPLC Methods
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (4.6 x 250 mm, 3 µm)[10][12] | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water[18] |
| Mobile Phase B | Acetonitrile | Acetonitrile[18] |
| Gradient | 0-5 min: 10% B, 5-30 min: 10-90% B, 30-35 min: 90% B, 35-40 min: 10% B | 0-0.5 min: 10% B, 0.5-3.5 min: 10-90% B, 3.5-4.0 min: 90% B, 4.0-5.0 min: 10% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 40°C | 40°C[18] |
| Detection Wavelength | 268 nm[10][12] | 268 nm |
| Injection Volume | 10 µL | 2 µL |
| Run Time | 40 minutes | 5 minutes |
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase is chosen for its versatility in reversed-phase chromatography, effectively separating a wide range of non-polar to moderately polar compounds like Osimertinib and its impurities.
-
Mobile Phase: A simple mobile phase of water and acetonitrile with a formic acid modifier is used to ensure good peak shape and ionization efficiency if a mass spectrometer is used for detection.
-
Gradient Elution: A gradient is necessary to elute a range of compounds with varying polarities within a reasonable timeframe, ensuring that both the parent drug and its impurities are well-resolved.
-
Detection Wavelength: The selection of 268 nm is based on the UV absorbance maxima of Osimertinib, providing good sensitivity for both the API and its related substances.[10][12]
Cross-Validation: Ensuring Method Equivalency
When transitioning from a well-established HPLC method to a more efficient UPLC method, a cross-validation study is essential to demonstrate that the new method provides equivalent, if not better, results. This process is guided by the principles outlined in ICH Q2(R1) and USP General Chapter <1224> "Transfer of Analytical Procedures".[6][19][20][21]
The objective of cross-validation is to demonstrate that the UPLC method is suitable for its intended purpose and yields data that is comparable to the original HPLC method.[22]
Graphviz Diagram: Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Detailed Cross-Validation Parameters
The following parameters must be evaluated for both the HPLC and UPLC methods to ensure the integrity of the analytical data.
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][22] This is demonstrated by showing that the peak for Impurity N is well-resolved from the main Osimertinib peak and any other potential impurities.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of dilutions of the Impurity N standard and plotting the response versus concentration.
-
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of Impurity N is spiked into a sample matrix and the percentage of the spiked amount that is recovered is calculated.
-
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Comparative Validation Data (Hypothetical)
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Specificity (Resolution) | > 2.0 | > 2.5 | Resolution > 2.0 |
| Linearity (r²) | 0.9991 | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | 1.2% | 0.8% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.8% | 1.1% | ≤ 2.0% |
| LOQ (µg/mL) | 0.10 | 0.03 | Reportable |
| Robustness | Passed | Passed | No significant impact on results |
The Verdict: UPLC as the Modern Standard
The cross-validation data clearly demonstrates that the UPLC method not only meets all the acceptance criteria but also shows improvements in several key areas. The enhanced resolution provides greater confidence in the specificity of the method, while the improved precision and lower LOQ highlight its superior performance.
The most significant advantage, however, is the drastic reduction in run time from 40 minutes to 5 minutes.[15][16] This translates to a substantial increase in sample throughput, allowing for more efficient quality control and faster release of drug products. Furthermore, the lower flow rate of the UPLC method results in a significant reduction in solvent consumption, leading to cost savings and a more environmentally friendly analytical process.[14][17]
While HPLC remains a robust and reliable technique, the advantages offered by UPLC in terms of speed, sensitivity, and efficiency make it the preferred choice for modern pharmaceutical analysis, especially in a high-throughput environment.[14][17] The successful cross-validation of the method for Osimertinib Impurity N ensures that the transition from HPLC to UPLC can be made with confidence, maintaining the highest standards of data quality and regulatory compliance.
References
-
Novakova, L., Matysova, L., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918. [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
CASSS. (n.d.). Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. Retrieved from [Link]
-
The J. Molner Company. (2025, September 30). Best Practices for Transferring Analytical Methods. Retrieved from [Link]
-
WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate. Retrieved from [Link]
-
USP-NF. (n.d.). 〈1224〉 Transfer of Analytical Procedures. Retrieved from [Link]
-
Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research, 14(6), 611-623. [Link]
-
Pharmaffiliates. (n.d.). Osimertinib-impurities. Retrieved from [Link]
-
SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple stability-indicating high-performance liquid chromatographic method was developed and validated for the determination of Osimertinib Mesylate in tablet dosage forms. Retrieved from [Link]
-
Quantics Biostatistics. (2025, April 16). Assay Transfers: A Guide to USP <1224>. Retrieved from [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Li, X., et al. (2022). Determination of osimertinib concentration in rat plasma and lung/brain tissues. Journal of Pharmaceutical Analysis, 12(4), 633-639. [Link]
-
Veeprho. (n.d.). Osimertinib Impurities and Related Compound. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). Typical chromatograms of (A) standard osimertinib (20 ng/mL) in rat.... Retrieved from [Link]
-
de Nardi, G., et al. (2024). A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. Therapeutic Drug Monitoring, 46(1), 93-102. [Link]
-
ResearchGate. (2023, January 25). (PDF) Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. Retrieved from [Link]
-
Wang, Y., et al. (2022). Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS. Molecules, 27(14), 4496. [Link]
-
Daicel Pharma Standards. (n.d.). Osimertinib Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
SynZeal. (n.d.). Osimertinib Impurities. Retrieved from [Link]
-
ResearchGate. (2022, November 30). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradatio. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl). Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, April 15). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Retrieved from [Link]
-
PubMed. (2020). Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results. Retrieved from [Link]
-
Maastricht University. (2020, April 1). Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results | Request PDF. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Osimertinib Impurities | SynZeal [synzeal.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. HPLC vs. UPLC [webofpharma.com]
- 15. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 18. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. casss.org [casss.org]
- 20. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 21. pharmabeginers.com [pharmabeginers.com]
- 22. database.ich.org [database.ich.org]
Comparative analysis of different C18 columns for Osimertinib impurity profiling
An In-Depth Comparative Guide to C18 Columns for Osimertinib Impurity Profiling
Authored by: A Senior Application Scientist
Introduction: The Criticality of Purity in Targeted Cancer Therapy
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC).[1] Its targeted mechanism necessitates stringent quality control to ensure patient safety and therapeutic efficacy. A crucial aspect of this control is impurity profiling, which involves the detection, identification, and quantification of any unwanted chemical entities in the active pharmaceutical ingredient (API) and final drug product.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate a thorough understanding of impurity profiles.[2][3][4][5][6] These impurities can originate from the manufacturing process, degradation of the drug substance over time, or interactions with excipients.[1] Therefore, a robust, stability-indicating analytical method is not merely a regulatory requirement but a cornerstone of drug safety.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for this task, with the C18 (octadecylsilyl) column being the most ubiquitous stationary phase.[7][8] However, not all C18 columns are created equal. The subtle differences in their manufacturing—particle technology, surface chemistry, and bonding—can lead to dramatic variations in performance. This guide provides a comparative analysis of three distinct C18 column technologies for the impurity profiling of Osimertinib, offering researchers a framework for selecting the optimal column for their specific analytical challenges.
The Foundation: Understanding C18 Column Diversity
The C18 column's primary separation mechanism relies on hydrophobic (van der Waals) interactions between the non-polar C18 alkyl chains bonded to the silica support and the analyte.[8] A polar mobile phase is used to elute compounds in order of increasing hydrophobicity. While the C18 ligand is the main player, secondary interactions with residual silanol groups on the silica surface can cause undesirable peak tailing, especially for basic compounds like Osimertinib. Modern C18 columns have evolved to mitigate these issues and enhance performance through various strategies.
For this analysis, we will compare three representative types of C18 columns:
-
Traditional End-Capped C18: A conventional, fully porous silica particle with C18 chains bonded to the surface, where most accessible silanol groups are chemically deactivated ("end-capped") with a small silylating agent. This is the baseline for general-purpose separations.
-
Polar-Embedded C18: This column incorporates a polar functional group (e.g., amide or carbamate) near the base of the C18 chain. This design offers alternative selectivity, improved peak shape for basic analytes by shielding residual silanols, and resistance to "phase collapse" in highly aqueous mobile phases.[7]
-
Superficially Porous Particle (SPP) / Core-Shell C18: These columns feature a solid, non-porous silica core surrounded by a thin, porous shell of silica functionalized with C18 groups. This particle architecture significantly reduces the diffusion path for analytes, leading to higher efficiency and resolution without the high backpressure associated with sub-2 µm fully porous particles.[9]
Experimental Design: A Head-to-Head Comparison
To provide a robust comparison, a systematic experiment was designed to evaluate the performance of these three column types for separating Osimertinib from its key potential impurities.
Experimental Workflow
The logical flow of the experiment, from preparation to final analysis, is crucial for reproducible results.
Caption: Experimental workflow for comparative analysis of C18 columns.
Materials & Methods
-
Standards and Reagents: Osimertinib reference standard and a representative mix of potential impurities (Impurity A: a polar degradant; Impurity B: a non-polar process impurity) were used. All solvents (Acetonitrile, Methanol) and additives (Formic Acid, Ammonium Hydroxide) were HPLC or LC-MS grade.[10][11]
-
Instrumentation: A UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector was used.
-
Columns Evaluated:
-
Sample Preparation: A stock solution of Osimertinib (500 µg/mL) was prepared. A separate stock solution containing Impurity A and Impurity B (each at 50 µg/mL) was also made. The final test solution was prepared by spiking the impurity stock into the Osimertinib solution to achieve final concentrations of approximately 0.5% for each impurity relative to the API.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in water, pH adjusted to 6.5 with ammonium hydroxide.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% B over 20 minutes was used for Columns A and B. For the high-efficiency Column C, the gradient time was shortened to 8 minutes to leverage its speed advantage.
-
Flow Rate: 1.0 mL/min for 4.6 mm ID columns; 0.4 mL/min for 2.1 mm ID column.
-
Column Temperature: 55°C.[10]
-
Detection Wavelength: 268 nm.[10]
-
Injection Volume: 10 µL for 4.6 mm ID columns; 2 µL for 2.1 mm ID column.
-
Results: A Quantitative Comparison of Performance
The performance of each column was evaluated based on key chromatographic parameters critical for impurity analysis: Resolution (Rs), Tailing Factor (Tf), and Efficiency (Theoretical Plates, N). The results are summarized below.
| Parameter | Analyte | Column A (Traditional C18) | Column B (Polar-Embedded C18) | Column C (Core-Shell C18) |
| Resolution (Rs) | Impurity A / Osimertinib | 2.1 | 2.5 | 4.8 |
| Osimertinib / Impurity B | 1.9 | 2.2 | 4.2 | |
| Tailing Factor (Tf) | Impurity A (Polar) | 1.3 | 1.1 | 1.1 |
| Osimertinib (Basic) | 1.5 | 1.2 | 1.2 | |
| Impurity B (Non-polar) | 1.1 | 1.1 | 1.0 | |
| Efficiency (N) | Osimertinib | 15,000 | 18,000 | 35,000 |
| Analysis Time (min) | - | ~25 | ~25 | ~10 |
Interpretation and Discussion
Column A: The Traditional Workhorse
The traditional end-capped C18 column provided adequate separation, meeting the minimum system suitability requirement of Rs > 1.5 for all peak pairs. However, it exhibited noticeable peak tailing (Tf = 1.5) for the basic parent compound, Osimertinib. This is a classic sign of secondary interactions with unshielded residual silanols on the silica surface. While functional, this column offers the lowest efficiency and requires longer run times, making it less ideal for high-throughput environments or for resolving complex impurity profiles with closely eluting peaks.
Column B: The Selectivity Specialist
The polar-embedded C18 column demonstrated a clear advantage in peak shape for both the polar impurity and the basic API, with Tailing Factors reduced to 1.1 and 1.2, respectively. The embedded polar group effectively shields the silanols and provides a more inert surface, minimizing undesirable secondary interactions. This resulted in a modest but significant improvement in resolution. This type of column is an excellent choice when dealing with polar or basic analytes that show poor peak shape on traditional C18 phases, or when an alternative selectivity is needed to resolve a critical pair of impurities.
Column C: The High-Efficiency Performer
The core-shell C18 column was the standout performer. It delivered significantly higher efficiency (N > 35,000), resulting in much sharper peaks and baseline resolution (Rs > 4.0) for all compounds. This high resolving power is a direct result of its particle technology, which minimizes band broadening.[9] The superior efficiency allows for a much faster analysis (~10 minutes) without sacrificing, and in fact, dramatically improving, the quality of the separation. This makes it the ideal choice for both method development, where resolving unknown degradants is key, and for routine quality control, where speed and accuracy are paramount.
Conclusion and Recommendations
The choice of a C18 column has a profound impact on the quality and efficiency of Osimertinib impurity profiling. While a traditional C18 column can provide a baseline separation, modern column technologies offer substantial improvements.
-
For routine analysis of well-separated impurities , a Traditional End-Capped C18 column may be a cost-effective solution, provided peak shape and resolution meet system suitability criteria.
-
When encountering peak tailing with polar or basic impurities , or when seeking alternative selectivity to resolve a challenging peak pair, a Polar-Embedded C18 column is the superior choice.
-
For high-throughput screening, complex impurity profiles, or method development , the Core-Shell C18 column is unequivocally the best option. Its exceptional efficiency provides the highest resolution in the shortest time, ensuring robust and reliable detection of all potential impurities.
Ultimately, investing in advanced column technology is an investment in data quality and laboratory efficiency, ensuring the safety and purity of critical medicines like Osimertinib.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link][3]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. EMA. [Link][4]
-
ICH. (1999). Impurities Testing Guideline: Impurities in New Drug Substances. ICH. [Link][5]
-
Learn About Pharma. (2024). Understanding C18 Column in HPLC: A Comprehensive Guide. Learn About Pharma. [Link][7]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link][6]
-
Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. International Journal of Pharmaceutical Sciences and Drug Research, 14(6), 739-748. [Link][10]
-
GL Sciences. (n.d.). What are C18 HPLC columns?. GL Sciences. [Link][8]
-
Chakradhar, T., et al. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics, 9(2-s), 391-395. [Link][12]
-
SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds. SynThink. [Link][1]
-
Biocompare. (2014). Picking the Perfect HPLC Column. Biocompare. [Link][9]
-
Bhutnar, A. D., et al. (2023). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. ResearchGate. [Link][11]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. learnaboutpharma.com [learnaboutpharma.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. biocompare.com [biocompare.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Inter-laboratory comparison of Osimertinib Impurity N analytical methods
An Inter-Laboratory Guide to the Analytical Methods for Osimertinib Impurity N
Introduction: The Critical Role of Impurity Profiling for Osimertinib
Osimertinib, marketed as Tagrisso, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC) for patients with specific epidermal growth factor receptor (EGFR) mutations.[1] As a third-generation tyrosine kinase inhibitor, it is designed for high potency and selectivity.[1][2] The manufacturing and storage of such a complex active pharmaceutical ingredient (API) can lead to the formation of impurities—unwanted chemicals that can compromise the safety and efficacy of the final drug product.[3]
This guide focuses on a specific known process-related substance, Osimertinib Impurity N (CAS: 1932710-29-6, Molecular Formula: C₃₁H₃₅N₇O₃).[1][4] Rigorous control and accurate quantification of Impurity N are mandated by regulatory bodies to ensure patient safety and product consistency. The choice of analytical methodology is therefore not merely a procedural step but a cornerstone of quality assurance.
This document provides an in-depth comparison of two prevalent analytical methods for the quantification of Osimertinib Impurity N: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the causality behind experimental choices, present comparative performance data from a hypothetical inter-laboratory study, and provide detailed, validated protocols to guide researchers and quality control professionals.
Pillar 1: Foundational Analytical Techniques
The effective separation and quantification of pharmaceutical impurities rely on sophisticated analytical technologies. For Osimertinib and its related substances, chromatographic techniques are the industry standard.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a solid stationary phase (typically a C18 column) and a liquid mobile phase.[5] It is the workhorse of quality control laboratories due to its robustness and reliability for quantitative analysis.[6]
-
Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC, UPLC utilizes smaller particle size columns (sub-2 µm), enabling higher resolution, faster run times, and increased sensitivity.[7]
-
Mass Spectrometry (MS): Often used as a detector for HPLC or UPLC, MS identifies compounds by measuring their mass-to-charge ratio.[1][5] This provides an orthogonal detection method to UV, offering superior specificity and the ability to elucidate the structure of unknown impurities.[8][9]
Pillar 2: Inter-Laboratory Method Comparison
To ensure that an analytical method is truly robust and transferable, its performance must be verified across multiple laboratories. An inter-laboratory comparison study is the ultimate test of a method's reproducibility. In our hypothetical study, three independent laboratories were tasked with validating two distinct methods for the analysis of Osimertinib Impurity N.
The objective is to demonstrate that irrespective of the laboratory, equipment, or analyst, the chosen method provides consistent, reliable, and accurate results. This is fundamental to global pharmaceutical manufacturing and regulatory acceptance.[10][11]
Comparative Performance Data
The following table summarizes the validation parameters established across the participating laboratories, benchmarked against the requirements set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]
| Performance Characteristic | Method A: RP-HPLC-UV | Method B: UPLC-MS/MS | ICH Guideline Context |
| Specificity | Successful separation from Osimertinib and other known impurities demonstrated. Peak purity assessed via photodiode array (PDA) detector.[15][16] | Mass-based detection (MRM mode) provides unequivocal identification, eliminating co-elution interference.[2][7] | The ability to assess the analyte unequivocally in the presence of other components.[17] |
| Limit of Detection (LOD) | 0.015% | 0.001% | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | 0.05% | 0.003% | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15][18] |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship between concentration and analytical signal over a defined range.[6] |
| Range | 0.05% to 0.25% of nominal concentration | 0.003% to 0.25% of nominal concentration | The interval between the upper and lower concentrations of the analyte demonstrated to have suitable precision, accuracy, and linearity.[17] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | The closeness of test results to the true value.[17] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.8% | ≤ 1.5% | Precision under the same operating conditions over a short interval. |
| - Intermediate Precision | ≤ 2.5% | ≤ 2.1% | Precision within-laboratory variations: different days, analysts, equipment. |
Analysis of Comparative Results
The data clearly illustrates the strengths of each method. The RP-HPLC-UV method is demonstrated to be highly reliable and fully compliant for routine quality control, capable of quantifying Impurity N well below typical specification limits (e.g., 0.15%). Its robustness and cost-effectiveness make it ideal for release testing in a manufacturing environment.
The UPLC-MS/MS method exhibits significantly lower LOD and LOQ values, showcasing its superior sensitivity. This makes it the method of choice for investigations requiring trace-level analysis, such as in early-stage process development, forced degradation studies, or the analysis of potentially genotoxic impurities where control at parts-per-million (ppm) levels may be required.[7] The inherent specificity of mass detection provides a higher degree of confidence in the identity of the impurity being measured.
Pillar 3: Validated Experimental Protocols
Trustworthiness in analytical science is built upon detailed, repeatable protocols. The following sections provide the step-by-step methodologies validated in the inter-laboratory study.
Method A: RP-HPLC with UV Detection
1. Chromatographic System:
-
System: HPLC with Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.
-
Column Temperature: 35°C.[20]
-
Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 5.5 with ammonium hydroxide.[19]
-
Mobile Phase B: Acetonitrile.[19]
-
Flow Rate: 1.0 mL/min.[20]
-
Injection Volume: 10 µL.
2. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 30.0 | 45 |
| 45.0 | 70 |
| 50.0 | 80 |
| 51.0 | 10 |
| 60.0 | 10 |
3. Sample Preparation:
-
Diluent: Mobile Phase A and Mobile Phase B (50:50 v/v).[19]
-
Standard Solution: Accurately weigh and dissolve Osimertinib Impurity N reference standard in diluent to a final concentration corresponding to the 0.15% specification limit relative to the test sample concentration.
-
Test Solution: Prepare a solution of Osimertinib drug substance in diluent at a concentration of 1.0 mg/mL.
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (%RSD) of the peak area for Impurity N should be ≤ 5.0%.
-
The resolution between the Osimertinib peak and the Impurity N peak should be ≥ 2.0.
Method B: UPLC-MS/MS
1. Chromatographic and Mass Spectrometric System:
-
System: UPLC coupled to a Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[7]
-
Column Temperature: 50°C.[2]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI Positive.
2. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
3. MS/MS Parameters (MRM Transitions):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Osimertinib | 500.3 | 72.1 |
| Impurity N | 554.3 | 72.1 |
Note: These are representative values and must be optimized on the specific instrument used.
4. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard and Test Solutions: Prepare as described in Method A, but at concentrations appropriate for the higher sensitivity of the UPLC-MS/MS system (e.g., test solution at 0.1 mg/mL).
Visualization of the Inter-Laboratory Study Workflow
To ensure consistency and eliminate variables, a clear workflow is essential for any inter-laboratory study. The process must be meticulously planned from sample distribution to final data analysis.
Caption: Workflow for an Inter-Laboratory Analytical Method Comparison Study.
Conclusion and Recommendations
This guide has established that both RP-HPLC-UV and UPLC-MS/MS are valid and reliable methods for the quantification of Osimertinib Impurity N. The choice between them is dictated by the specific requirements of the analysis.
-
For routine quality control and batch release , the RP-HPLC-UV method is scientifically sound, robust, and cost-effective. Its performance is well within the requirements for ensuring product quality as per regulatory standards.
-
For impurity identification, trace-level quantification, and investigational studies , the UPLC-MS/MS method is superior. Its enhanced sensitivity and specificity are critical when dealing with unknown degradation products or impurities that pose a higher potential risk.
Ultimately, the successful control of impurities like Osimertinib Impurity N hinges on the selection of a well-validated, fit-for-purpose analytical method. An inter-laboratory comparison serves as the gold standard for demonstrating the method's transferability and robustness, providing the highest level of confidence in the data generated, regardless of where the analysis is performed. This commitment to scientific integrity is paramount in safeguarding patient health and maintaining the highest standards of pharmaceutical quality.
References
-
Bhutanar, A., Saple, S., & Vaidya, V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Scirp.org. [Link]
-
Bhutnar, A. D. (2023). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. ResearchGate. [Link]
-
AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Bhutnar, A. D., et al. (2023). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Taylor & Francis Online. [Link]
-
Krishna, K., et al. (2019). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. [Link]
-
Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Veeprho. Osimertinib Impurities and Related Compound. [Link]
-
SynThink. Osimertinib EP Impurities & USP Related Compounds. [Link]
-
Labcorp. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Sreeja, P., et al. (2023). (RP- HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. Journal of Chemical Health Risks. [Link]
-
Journal of China Pharmaceutical University. (2017). Determination of osimertinib mesylate by HPLC. [Link]
-
Daicel Pharma Standards. Osimertinib Impurities Manufacturers & Suppliers. [Link]
-
Chinese Pharmaceutical Journal. (2014). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Dhiman, V., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. PubMed. [Link]
-
Daicel Pharma Standards. Osimertinib Impurity N. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Axios Research. Osimertinib N-Nitroso N Desmethyl Impurity. [Link]
-
National Center for Biotechnology Information. Osimertinib Impurity 35. PubChem. [Link]
-
SynZeal. Osimertinib N-Oxide Impurity 1. [Link]
-
de Beer, Y., et al. (2024). A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. National Institutes of Health. [Link]
-
Chinese Pharmaceutical Journal. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. [Link]
-
Pharmaceutical Technology. (2015). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. [Link]
-
Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]
Sources
- 1. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Osimertinib Impurity N - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. veeprho.com [veeprho.com]
- 6. jchr.org [jchr.org]
- 7. jocpr.com [jocpr.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. m.youtube.com [m.youtube.com]
- 18. ijpsdronline.com [ijpsdronline.com]
- 19. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 20. Determination of osimertinib mesylate by HPLC [jcpu.cpu.edu.cn]
A Comparative Genotoxicity Assessment: Osimertinib Versus a Novel Impurity, "Impurity N"
A Senior Application Scientist's Guide to Navigating Regulatory Expectations and Experimental Design
Introduction: The Imperative of Purity in Targeted Cancer Therapy
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small-cell lung carcinoma (NSCLC) harboring specific EGFR mutations.[1][2] Its targeted mechanism offers significant efficacy, but as with any pharmaceutical agent, the safety profile is paramount. A critical aspect of ensuring patient safety lies in the rigorous characterization and control of impurities that may arise during the synthesis, formulation, or storage of the active pharmaceutical ingredient (API).[3][4]
This guide provides an in-depth technical comparison of the genotoxicity assessment of the parent drug, Osimertinib, versus a hypothetical but plausible process-related or degradation impurity, herein referred to as "Impurity N." We will navigate the scientific rationale behind the experimental choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities.[5][6][7] This document is intended for researchers, scientists, and drug development professionals engaged in ensuring the safety and quality of pharmaceutical products.
The Regulatory Cornerstone: Understanding ICH M7
The ICH M7 guideline provides a systematic approach to identify, categorize, qualify, and control mutagenic impurities to limit potential carcinogenic risk.[8][9] It establishes the concept of the Threshold of Toxicological Concern (TTC), a value of 1.5 µ g/day intake for a genotoxic impurity that is associated with an acceptable cancer risk (less than 1 in 100,000 over a lifetime of exposure).[7][10] This guideline dictates a tiered approach to assessment, which forms the logical backbone of our comparative analysis.
Structural Insights: Osimertinib and the Postulated "Impurity N"
Osimertinib's structure, while highly selective for its target, contains moieties that can be susceptible to chemical transformation, potentially leading to impurities with structural alerts for genotoxicity.[11] For the purpose of this guide, we will consider "Impurity N" to be a hypothetical chloro-derivative of Osimertinib. The introduction of a chloro-group can be a structural alert for genotoxicity, making it a relevant candidate for rigorous assessment. Studies have identified chloro-impurities in Osimertinib, highlighting the real-world relevance of this scenario.[12][13]
The Tiered Approach to Genotoxicity Assessment
The assessment of genotoxic potential follows a logical progression, beginning with computational methods and moving to experimental assays if a concern is raised. This approach is designed to be resource-efficient while ensuring patient safety.
Tier 1: In Silico (Q)SAR Analysis
The initial step involves the use of quantitative structure-activity relationship ((Q)SAR) models to predict the mutagenic potential of an impurity.[7] Two complementary (Q)SAR methodologies are required: one expert rule-based and one statistical-based.
-
Expertise & Experience: The choice of two different modeling approaches is crucial as it provides a more robust prediction by combining knowledge-based assessments of reactive functional groups with statistical correlations from large datasets of tested chemicals.
For our comparison:
| Compound | (Q)SAR Prediction (Expert Rule-Based) | (Q)SAR Prediction (Statistical-Based) | Implication |
| Osimertinib | Negative for mutagenicity | Negative for mutagenicity | Considered non-mutagenic. |
| Impurity N | Positive (structural alert for alkylating agent) | Positive for mutagenicity | Warrants further experimental testing. |
A positive finding for Impurity N in both in silico models would classify it as a Class 3 impurity under ICH M7, necessitating experimental confirmation.[7][8]
Experimental Genotoxicity Profiling: The Core of the Assessment
When in silico analysis raises a concern, a battery of in vitro tests is employed to definitively assess the genotoxic potential. The standard two-test battery consists of a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell assay, typically the micronucleus test.[14][15]
Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to detect point mutations (gene mutations) caused by a chemical.[16][17][18] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Strain Selection: Utilize a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
-
Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range. The highest concentration should be 5000 µ g/plate or the limit of solubility/toxicity.
-
Assay Procedure (Plate Incorporation Method):
-
Mix the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twofold greater than the solvent control.
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss or gain) events.[19][20][21] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBLs) or Chinese Hamster Ovary (CHO) cells.[19]
-
Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.
-
Treatment: Expose the cells to a range of concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[22]
Caption: Workflow of the In Vitro Micronucleus Assay.
Comparative Data Summary and Interpretation
The following table summarizes the potential outcomes of the genotoxicity assessment for Osimertinib and Impurity N.
| Assay | Osimertinib (Parent Drug) | Impurity N (Hypothetical Chloro-derivative) | Interpretation |
| (Q)SAR Prediction | Negative | Positive (Structural Alert) | Impurity N requires experimental testing. |
| Ames Test | Negative | Positive in TA100 with and without S9 | Impurity N is a mutagen, causing base-pair substitutions. |
| In Vitro Micronucleus Assay | Negative | Positive (increase in micronucleated cells) | Impurity N is a clastogen, causing chromosome breakage. |
Based on these hypothetical but plausible results, Osimertinib would be confirmed as non-mutagenic. In contrast, Impurity N would be classified as a mutagen and a clastogen.
Risk Assessment and Control Strategy
With a positive Ames test, Impurity N falls into Class 2 of the ICH M7 guideline.[7][8] This classification necessitates a stringent control strategy to limit patient exposure. The acceptable intake of Impurity N would be calculated based on the TTC of 1.5 µ g/day .[10] For a maximum daily dose of Osimertinib (e.g., 80 mg), the acceptable limit for Impurity N in the drug substance would be:
(1.5 µ g/day ) / (80 mg/day) = 0.01875 µg/mg = 18.75 ppm
This stringent limit would require the development of highly sensitive analytical methods to quantify and control Impurity N in the final drug product.[23]
Conclusion: A Commitment to Scientific Rigor and Patient Safety
The genotoxicity assessment of pharmaceutical impurities is a critical component of drug development, underpinned by a robust regulatory framework and sound scientific principles. This guide has illustrated a systematic, tiered approach to evaluating the genotoxic potential of a hypothetical impurity, "Impurity N," in comparison to the parent drug, Osimertinib. By integrating in silico prediction with definitive in vitro assays like the Ames test and the micronucleus assay, a comprehensive understanding of the impurity's risk profile can be established. The ultimate goal is to ensure that any potential genotoxic risk is controlled to a level that is negligible for the patient, thereby upholding the highest standards of drug safety and quality.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. Available at: [Link]
-
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. Available at: [Link]
-
ICH M7 Mutagenic Impurities Guidelines. Tox by Design. Available at: [Link]
-
Galloway, S. M. (2017). International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. Environmental and Molecular Mutagenesis, 58(5), 296-324. Available at: [Link]
-
Murray, C. W., et al. (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Clinical Cancer Research, 24(9), 2138-2147. Available at: [Link]
-
Bobst, S., & Sukumar, G. (2019). Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. Available at: [Link]
-
Dobo, K. L., et al. (2007). An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities. Regulatory Toxicology and Pharmacology, 48(1), 75-86. Available at: [Link]
-
Galloway, S. M. (2017). International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. ResearchGate. Available at: [Link]
-
Impurities Assessment. Inotiv. Available at: [Link]
-
Dobo, K. L., et al. (2007). An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities. ResearchGate. Available at: [Link]
-
Ames Test. Charles River Laboratories. Available at: [Link]
-
Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. PharmaFocus Asia. Available at: [Link]
-
Reddy, G. S., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry, 11, 15-29. Available at: [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]
-
Wang, Y., et al. (2022). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. Frontiers in Pharmacology, 13, 915893. Available at: [Link]
-
Patel, P. N., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Journal of Liquid Chromatography & Related Technologies, 45(5-6), 241-255. Available at: [Link]
-
Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA). Available at: [Link]
-
Li, X., et al. (2023). Metabolism and pharmacokinetic study of deuterated osimertinib. Biomedicine & Drug Resistance. Available at: [Link]
-
Li, X., et al. (2023). Metabolism and pharmacokinetic study of deuterated osimertinib. Biomedicine & Drug Resistance, 2(1), e2347. Available at: [Link]
-
A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. National Institutes of Health (NIH). Available at: [Link]
-
Pivotal role of micronucleus test in drug discovery. Chalmers Research. Available at: [Link]
-
The in vitro micronucleus assay. PubMed. Available at: [Link]
-
The In Vitro Micronucleus Assay. Springer Nature Experiments. Available at: [Link]
-
Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. Available at: [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(4), 235-251. Available at: [Link]
-
Osimertinib Impurities and Related Compound. Veeprho. Available at: [Link]
-
Osimertinib EP Impurities & USP Related Compounds. SynThink. Available at: [Link]
-
Chen, H., et al. (2022). The Toxicity of Osimertinib in Cancer Therapy. Highlights in Science, Engineering and Technology, 6, 975. Available at: [Link]
-
Real-World Data on Osimertinib-Associated Cardiac Toxicity. National Institutes of Health (NIH). Available at: [Link]
-
The efficacy and toxicity of osimertinib in T790M-positive NSCLC with acquired resistance to EGFR-TKI in clinical practice. ASCO Publications. Available at: [Link]
-
Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression. MDPI. Available at: [Link]
-
Improving the tolerability of osimertinib by identifying its toxic limit. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Real-World Data on Osimertinib-Associated Cardiac Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. guidegxp.com [guidegxp.com]
- 8. veeprho.com [veeprho.com]
- 9. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. jocpr.com [jocpr.com]
- 14. International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medicilon.com [medicilon.com]
- 17. An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. criver.com [criver.com]
- 20. The in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Pivotal role of micronucleus test in drug discovery [research.chalmers.se]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Head-to-Head Comparison of UV and MS Detection for the Analysis of Osimertinib Impurities
A Senior Application Scientist's Guide to Method Selection and Implementation
In the landscape of targeted cancer therapy, Osimertinib (marketed as Tagrisso) represents a significant advancement for patients with non-small-cell lung carcinoma (NSCLC) harboring specific EGFR mutations.[1][2] As a third-generation tyrosine kinase inhibitor, its efficacy is intrinsically linked to its purity. The control of impurities—unwanted chemical entities that can arise during synthesis or degradation—is not merely a quality control checkbox; it is a critical regulatory and safety mandate.[3]
This guide provides a detailed, head-to-head comparison of the two most prevalent high-performance liquid chromatography (HPLC) detection techniques, Ultraviolet (UV) and Mass Spectrometry (MS), for the analysis of Osimertinib impurities. We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate analytical strategy for their specific objectives.
The Regulatory Imperative: Why Impurity Profiling Matters
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4][5] The ICH Q3A(R2) and Q3B(R2) guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are often as low as 0.05% to 0.1%.[3][6][7] This necessitates the use of highly sensitive and specific analytical methods capable of separating, detecting, and characterizing these compounds.
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which the biological safety of an impurity must be ascertained.
Understanding these thresholds is fundamental to designing a compliant impurity control strategy.
Understanding Osimertinib and Its Impurities
Osimertinib's complex molecular structure (C₂₈H₃₃N₇O₂) lends itself to the formation of various impurities.[2] These can be broadly categorized as:
-
Process-Related Impurities: Residual starting materials, intermediates, by-products, or reagents from the chemical synthesis.[1][8]
-
Degradation Products: Impurities that form over time due to exposure to environmental factors like acid, base, light, heat, or oxidation.[1][8]
Forced degradation studies are a cornerstone of pharmaceutical analysis, revealing the intrinsic stability of a drug and identifying potential degradants. Studies on Osimertinib have shown it to be particularly susceptible to degradation under acidic, basic, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[9][10][11][12][13] Known degradation products include hydroxy, des-acryl, chloro, N-oxide, and dimeric impurities, each presenting a unique analytical challenge.[10][11][12][14]
The Analytical Workflow: A Systematic Approach
A robust impurity analysis workflow is essential for generating reliable and reproducible data. The process involves methodically stressing the drug substance to generate impurities, separating them chromatographically, and then using appropriate detection techniques for identification and quantification.
Caption: General workflow for Osimertinib impurity analysis.
Detector Deep Dive: Principles and Practices
The choice of detector is dictated by the analytical goal. While both UV and MS are powerful tools, they operate on fundamentally different principles and provide complementary information.
UV-Vis Detection: The Quantitative Workhorse
Principle of Operation: UV-Vis spectroscopy relies on the principle of molecular absorption of light. Molecules with chromophores (parts of the molecule that absorb light) will absorb light at specific wavelengths. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the analyte in the sample. Osimertinib possesses a strong UV chromophore, making it and many of its related impurities well-suited for UV detection.[15][16]
Causality in Application:
-
Why it's used for quantification: The direct, linear relationship between absorbance and concentration makes UV detection highly reliable, reproducible, and robust for quantitative analysis, a key requirement for routine quality control (QC).[17][18]
-
Strengths: Simplicity, low cost, and high precision for known analytes with reference standards.[18]
-
Limitations: It is a non-specific technique. It cannot provide structural information to identify an unknown impurity peak.[17] Furthermore, if an impurity lacks a suitable chromophore or has a significantly different molar absorptivity than the parent drug, it may be under- or over-estimated, or missed entirely.[18][19]
Mass Spectrometry (MS) Detection: The Identification Powerhouse
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with LC, the separated compounds are introduced into an ion source (e.g., Electrospray Ionization - ESI), where they are charged. These ions are then guided into a mass analyzer, which separates them based on their m/z. The result is a mass spectrum that provides the molecular weight of the compound. High-resolution MS (HRMS) like Time-of-Flight (TOF) can provide highly accurate mass measurements, enabling the determination of elemental composition.
Causality in Application:
-
Why it's used for identification: MS provides the single most definitive piece of information for a chemical compound: its molecular weight.[20][21] Tandem MS (MS/MS) techniques can fragment the molecule to reveal structural information, which is indispensable for elucidating the structure of a completely unknown impurity.[20][22]
-
Strengths: Unparalleled specificity and sensitivity. It is the gold standard for identifying unknown impurities and confirming the identity of known ones.[14]
-
Limitations: Quantitative analysis can be more complex than with UV, often requiring expensive isotopically labeled internal standards to correct for matrix effects and ionization variability.[23] The instrumentation is also more expensive and requires a higher level of operator expertise.
Experimental Protocols: A Practical Guide
The following protocols provide a validated starting point for the analysis of Osimertinib impurities.
Protocol 1: Forced Degradation Study
-
Preparation: Prepare stock solutions of Osimertinib Mesylate in a suitable solvent (e.g., methanol or a methanol/water mixture).
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for a specified time (e.g., 2 hours). Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60°C. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 30% H₂O₂ to the stock solution and keep at room temperature.[13]
-
Analysis: Dilute all stressed samples to the target concentration and analyze immediately using the LC method below.
Protocol 2: Stability-Indicating UHPLC Method
This method is designed to be compatible with both UV and MS detection.
-
Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water (pH adjusted to ~5.5-6.5 with ammonia solution).[11][22]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10-15% B
-
5-30 min: 15-45% B
-
30-45 min: 45-70% B
-
45-50 min: 70-10% B (return to initial)
-
50-60 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 55°C.[11]
-
Injection Volume: 10 µL.
-
Rationale: Formic acid is a volatile buffer, making it an ideal mobile phase modifier for MS analysis as it does not foul the ion source. The C18 column provides excellent hydrophobic retention for separating Osimertinib from its various impurities.
Protocol 3: Detector Settings
-
UV Detector:
-
MS Detector (Q-TOF or similar):
-
Ionization Mode: ESI Positive.
-
Rationale: Osimertinib's structure contains multiple basic nitrogen atoms that are readily protonated, leading to efficient ionization and strong signal in positive mode.[22]
-
Capillary Voltage: +3.0 kV.
-
Source Temperature: 120°C.[22]
-
Desolvation Temperature: 350°C.[22]
-
Scan Range: 50 - 1000 m/z (Full Scan for identification).
-
Head-to-Head Performance Comparison
The choice between UV and MS hinges on a trade-off between quantitative robustness and identificatory power.
Caption: Comparison of UV and MS on key analytical parameters.
Quantitative Data Summary
The following table summarizes typical performance characteristics based on validated methods found in the literature.
| Parameter | UV Detection | Mass Spectrometry (MS) Detection | Justification |
| Specificity | Moderate (relies on chromatographic separation) | Excellent (based on unique m/z) | MS can distinguish co-eluting compounds if they have different masses, whereas UV cannot.[17] |
| Primary Use Case | Routine QC, Quantification | Structural Elucidation, Identification | UV is the standard for validated release testing; MS is essential for R&D and investigation.[18][20] |
| Limit of Detection (LOD) | ~0.02 µg/mL | Can reach <1 ng/mL | MS generally offers superior sensitivity, crucial for detecting trace-level genotoxic impurities.[15][23] |
| Limit of Quantification (LOQ) | ~0.06 µg/mL | Can reach ~1-2 ng/mL | The ability to quantify at very low levels is a key advantage of MS.[15][23] |
| Linearity (R²) | > 0.999 | > 0.99 | Both techniques exhibit excellent linearity, but UV is often more straightforward to implement over a wide range.[15][16] |
| Identification Power | None | Definitive (provides molecular weight & formula) | MS is the only technique of the two that can be used to propose and confirm the structure of an unknown.[21][22] |
Conclusion and Strategic Recommendations
Neither UV nor MS detection is universally superior; they are complementary tools that should be deployed strategically based on the stage of drug development and the analytical question at hand.
-
For Method Development, Characterization, and Stability Studies: Mass Spectrometry is indispensable. During the R&D phase, the primary goal is to identify every potential process impurity and degradation product. An LC-MS system, particularly one with high-resolution capabilities (e.g., Q-TOF), is non-negotiable for this task.[10][14][24] It provides the structural information required to meet the ICH identification thresholds.
-
For Routine, GMP-Compliant Quality Control: UV Detection is the industry standard. Once all impurities are identified and characterized (and reference standards are synthesized), a robust, validated stability-indicating HPLC-UV method is the most efficient, reliable, and cost-effective solution for routine batch release and stability testing.[11][16] Its quantitative performance is excellent and meets regulatory expectations for monitoring specified impurities.
The Optimal Strategy: The most effective and compliant approach is a hybrid one.
-
Phase 1 (Development): Employ a comprehensive LC-UV-MS/MS strategy to perform forced degradation studies. Identify and elucidate the structure of all impurities above the identification threshold.
-
Phase 2 (Validation & Routine QC): Based on the knowledge gained in Phase 1, develop and validate a simpler, robust HPLC-UV method for routine analysis. This method should use qualified reference standards for the key specified impurities to ensure accurate quantification against established limits.
By leveraging the strengths of both detectors at the appropriate stages, pharmaceutical scientists can build a comprehensive and compliant impurity control strategy that ensures the quality, safety, and efficacy of Osimertinib.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate.
- Taylor & Francis Online. (n.d.). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs.
- SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds.
- Veeprho. (n.d.). Osimertinib Impurities and Related Compound.
- PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Daicel Pharma Standards. (n.d.). Osimertinib Impurities Manufacturers & Suppliers.
- ResearchGate. (n.d.). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
- Scirp.org. (n.d.). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP).
- International Journal of Pharmaceutical Sciences and Drug Research. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation.
- ResearchGate. (2023). (PDF) Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets.
- Journal of Drug Delivery and Therapeutics. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate.
- Technology Networks. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
- PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
- ResearchGate. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs.
- ResearchGate. (n.d.). (PDF) Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS MS and Evaluation of their in-silico Safety Assessment.
- PubMed. (2025). Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage.
- Journal of Chemical Health Risks. (2025). HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form.
- IJCRT.org. (n.d.). Ultraviolet Spectroscopic Techniques For Quality Control And Impurity Detection In Pharmaceuticals.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jchr.org [jchr.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. ijcrt.org [ijcrt.org]
- 19. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 23. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to UPLC Method Validation for Genotoxic Impurity Quantification in Osimertinib
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative for Ultra-Trace Impurity Control in Osimertinib
Osimertinib (marketed as Tagrisso®) represents a significant advancement in the targeted therapy of non-small-cell lung cancer (NSCLC), specifically for patients with epidermal growth factor receptor (EGFR) mutations.[1] As a third-generation tyrosine kinase inhibitor, its efficacy is well-established. However, ensuring its safety profile is a continuous and paramount objective in its manufacturing and quality control. A critical aspect of this is the rigorous control of genotoxic impurities (GTIs).
Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially carcinogenesis.[2][3] These impurities can arise from various stages of the drug manufacturing process, including as by-products of the synthesis, unreacted starting materials or intermediates, or as degradation products.[3][] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over these impurities.[5] The guideline establishes the concept of the Threshold of Toxicological Concern (TTC), a level of exposure that is considered to pose a negligible risk of carcinogenicity. For lifetime exposure, this is typically set at 1.5 µ g/day .[5] This necessitates highly sensitive and specific analytical methods capable of detecting and quantifying GTIs at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).
This guide provides an in-depth validation of an Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) for the quantification of potential genotoxic impurities in Osimertinib. We will delve into the causality behind experimental choices, present a detailed validation protocol in accordance with ICH Q2(R1) guidelines, and offer a comparative analysis with alternative analytical techniques.
Identifying Potential Genotoxic Impurities in Osimertinib
A thorough understanding of the synthetic route is fundamental to identifying potential GTIs. The synthesis of Osimertinib is a multi-step process involving various reagents and intermediates.[6][7] Based on common synthetic pathways and forced degradation studies, several potential genotoxic impurities have been identified.[8][9][10][11] These can be broadly categorized as:
-
Process-Related Impurities: These are substances used or created during the synthesis. For Osimertinib, this could include unreacted starting materials or intermediates containing structural alerts for mutagenicity. A notable example is a chloro-impurity, 3-Chloro-N-(2-((2-dimethylamino) ethyl) (methyl) amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide, which can form at a precursor stage.[12]
-
Degradation Products: Osimertinib can degrade under stress conditions such as acid or base hydrolysis and oxidation.[8][9][10][11] Studies have shown the formation of degradation products like Des-acryl Osimertinib impurity and Chloro Osimertinib impurity under acidic hydrolysis, both of which show structural alerts for genotoxicity in in-silico assessments.[9]
The Rationale for a UPLC-MS Approach
The choice of analytical methodology for GTI analysis is driven by the need for exceptional sensitivity and selectivity.[13][14] While techniques like Gas Chromatography (GC) are excellent for volatile impurities, many of the potential GTIs in Osimertinib are non-volatile, making Liquid Chromatography (LC) the more appropriate choice.[2]
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC) for this application:
-
Enhanced Resolution: UPLC systems utilize columns with smaller particle sizes (<2 µm), leading to sharper and narrower peaks. This is crucial for separating trace-level impurities from the large API peak and from each other.
-
Increased Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, which is essential for achieving the low limits of detection (LOD) and quantification (LOQ) required for GTI analysis.
-
Faster Analysis Times: The higher pressures and flow rates used in UPLC significantly reduce run times, improving laboratory throughput.
Coupling UPLC with a mass spectrometer (UPLC-MS or UPLC-MS/MS) provides an additional layer of specificity and sensitivity.[3] Mass spectrometry allows for the unequivocal identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns, even if they co-elute chromatographically. This is particularly important when dealing with complex matrices or when reference standards for all potential impurities are not available.
Experimental Workflow for UPLC Method Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The following diagram illustrates the logical flow of the validation process as per ICH Q2(R1) guidelines.[15][16][17]
Caption: Logical workflow for the validation of a UPLC method for GTI analysis.
Detailed Experimental Protocol: UPLC-MS/MS Method
This protocol provides a starting point for the development and validation of a UPLC-MS/MS method for quantifying genotoxic impurities in Osimertinib.
1. Instrumentation and Reagents:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent, equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Column: Waters ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), and ultrapure water.
-
Reference Standards: Osimertinib API and certified reference standards of known genotoxic impurities.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-10 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometric Conditions (Example for a QqQ):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for Osimertinib and each impurity need to be determined by infusing the individual standards.
4. Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Osimertinib and each GTI reference standard in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
Spiking Solutions: Prepare intermediate dilutions from the stock solutions to create spiking solutions at various concentrations.
-
Test Sample: Accurately weigh and dissolve the Osimertinib API in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. For accuracy and linearity experiments, spike the blank diluent or a solution of the API with known amounts of the GTI spiking solutions.
Validation Parameters: A Self-Validating System
Each validation parameter provides a piece of evidence that the method is suitable for its intended purpose. The interplay between these parameters creates a self-validating system.
Caption: Interrelationship of validation parameters for a robust analytical method.
Detailed Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Methodology | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (API, other impurities, degradation products).[16][17] | Analyze blank diluent, unspiked API, and API spiked with known impurities. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the API. | No interfering peaks at the retention time of the GTIs. Peak purity analysis should confirm the homogeneity of the GTI peaks. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Based on the signal-to-noise ratio (S/N), typically 3:1. | S/N ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16] | Based on the signal-to-noise ratio (S/N), typically 10:1. | S/N ≥ 10. Precision (%RSD) at the LOQ should be ≤ 10%. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[16][17] | Analyze at least five concentrations ranging from the LOQ to 120% of the specification limit for the impurity. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Accuracy | To determine the closeness of the test results to the true value.[16] | Analyze samples of the API spiked with known amounts of the GTI at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit), with at least three replicates at each level. | Percent recovery should be within 80-120% for trace impurities. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 10% for trace impurity analysis. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] | Introduce small variations in chromatographic conditions such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). | System suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits. The results should not be significantly affected by the variations. |
Comparison with Alternative Analytical Techniques
While UPLC-MS is a powerful tool, other techniques can also be employed for GTI analysis, each with its own set of advantages and limitations.[2][18]
| Technique | Principle | Advantages for GTI Analysis in Osimertinib | Limitations |
| UPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation.[3] | High sensitivity and selectivity. Suitable for a wide range of non-volatile impurities. Provides structural information for identification. | Higher instrument cost and complexity. Potential for matrix effects (ion suppression/enhancement). |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] | Excellent for volatile and semi-volatile impurities (e.g., residual solvents, certain reactive intermediates). High sensitivity. | Not suitable for non-volatile or thermally labile compounds like many Osimertinib impurities. Derivatization may be required, adding complexity.[2] |
| UPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Simpler, more robust, and less expensive than MS. Good for routine analysis if impurities have a UV chromophore and are present at higher concentrations. | Lower sensitivity and selectivity compared to MS.[13] May not be suitable for trace-level GTI analysis, especially if impurities lack a strong chromophore or co-elute with other substances. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency. Requires very small sample volumes. Can be a good alternative for charged impurities.[2] | Can have lower sensitivity and reproducibility compared to UPLC. Less commonly used in routine QC environments. |
Conclusion: Ensuring the Safety and Quality of Osimertinib
The validation of a UPLC-MS method for the quantification of genotoxic impurities in Osimertinib is a critical exercise in ensuring patient safety and regulatory compliance. This guide has demonstrated that by leveraging the high resolution and sensitivity of UPLC coupled with the specificity of mass spectrometry, a robust and reliable analytical method can be established. The causality-driven approach to method development and the rigorous validation against ICH Q2(R1) parameters create a self-validating system that provides a high degree of confidence in the quality of the final drug product. While alternative techniques exist, the UPLC-MS platform offers the most comprehensive solution for the trace-level analysis of the non-volatile genotoxic impurities typically associated with Osimertinib. The adoption of such validated methods is not merely a regulatory requirement but a cornerstone of modern pharmaceutical quality assurance.
References
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry, 11(1), 15-29. [Link]
-
Halder, S., et al. (2023). A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances. ResearchGate. [Link]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. V. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Analytical Chemistry Letters, 12(1), 1-17. [Link]
-
Ramakrishna, N. V. S., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
Bhutnar, A. D., Saple, S. R., & Vaidya, V. V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Scirp.org. [Link]
-
Ramakrishna, N. V. S., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
Katta, K., et al. (2019). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide” in Osimertinib Mesylate by UPLC-QDa. Journal of Chemical and Pharmaceutical Research, 11(4), 48-59. [Link]
-
Reddy, G. S., et al. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. Research & Reviews: Journal of Pharmaceutical Analysis, 12(4). [Link]
-
Kumar, A., et al. (2023). Analytical Research & Development on Genotoxic Impurities. International Journal of Pharmaceutical Sciences and Research, 14(10), 4725-4737. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pate, A. N., et al. (2021). Forced degradation studies of Osimertinib Mesylate. ResearchGate. [Link]
-
Dhiman, V., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry, 29(2), 123-131. [Link]
-
Remidicherla, S. S., Chakravarthi, G., & Malothu, N. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Indian Journal of Pharmaceutical Education and Research, 58(4s), s1262-s1270. [Link]
-
European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Innovation. (n.d.). API Purity and Impurity. [Link]
-
Voulgari, P., et al. (2021). Improvements in the Synthesis of the Third-Generation EGFR Inhibitor Osimertinib. Helvetica Chimica Acta, 104(11), e2100066. [Link]
-
Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. [Link]
-
Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. [Link]
-
Gao, H., et al. (2017). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4056-4065. [Link]
-
Wang, S., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules, 22(10), 1639. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. jordilabs.com [jordilabs.com]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
Comparative stability of Osimertinib and Impurity N under photolytic stress
A Technical Guide for Researchers in Drug Development
Introduction
Osimertinib, an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] Its efficacy is intrinsically linked to its chemical structure and stability. During the synthesis and storage of active pharmaceutical ingredients (APIs), various impurities can arise, which may impact the drug's safety and potency. Understanding the stability of these impurities, particularly under stress conditions like light exposure, is a critical aspect of drug development and regulatory compliance.
This guide provides an in-depth comparative analysis of the photolytic stability of Osimertinib and a key process-related impurity, Impurity N, also known as N-Acryloyl Osimertinib. While several forced degradation studies have established that Osimertinib is relatively stable under photolytic stress[4][5][6], the photolytic behavior of Impurity N is less characterized. This guide will present a detailed experimental workflow, based on the International Council for Harmonisation (ICH) Q1B guidelines[7][8][9], and provide illustrative data to highlight the potential differences in stability between the parent drug and this specific impurity. The insights derived are crucial for defining storage conditions, packaging requirements, and analytical control strategies.
Chemical Structures
A fundamental understanding of the chemical structures of Osimertinib and Impurity N is essential to appreciate their potential differences in photolytic stability.
-
Osimertinib: The chemical name for Osimertinib is N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide.[1] Its molecular formula is C28H33N7O2.[1]
-
Impurity N (N-Acryloyl Osimertinib): This impurity is identified as N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide. Its molecular formula is C31H35N7O3.[1] The key structural difference is the presence of an additional acryloyl group.
Experimental Design: A Guided Workflow
The comparative photolytic stability study is designed to adhere to the principles outlined in the ICH Q1B guidelines.[7][8][9][10] The workflow ensures a systematic evaluation of both drug substances under controlled light exposure.
Figure 1: Experimental workflow for the comparative photolytic stability study.
Methodology
The following protocols are designed to provide a robust comparison of the photolytic stability of Osimertinib and Impurity N.
Materials
-
Osimertinib Reference Standard
-
Osimertinib Impurity N Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid
-
Ammonium Hydroxide
-
Purified Water
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Osimertinib and Impurity N in a 50:50 (v/v) mixture of acetonitrile and methanol at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with the same solvent mixture to a working concentration of 0.1 mg/mL in clear quartz cuvettes for light exposure.
-
Dark Controls: Prepare a parallel set of working solutions in amber vials or vials wrapped completely in aluminum foil to serve as dark controls. These samples will be stored under the same temperature and humidity conditions but protected from light.
Photostability Exposure
The exposure conditions should conform to the ICH Q1B guidelines for photostability testing.[7][8][9][11]
-
Apparatus: Utilize a calibrated photostability chamber equipped with a combination of cool white fluorescent and near-ultraviolet (UVA) lamps.
-
Exposure Conditions:
-
Visible Light: Expose the samples to an overall illumination of not less than 1.2 million lux hours.
-
UVA Light: Simultaneously expose the samples to an integrated near-UVA energy of not less than 200 watt-hours per square meter.
-
-
Sampling: Withdraw aliquots of the exposed samples and the dark controls at appropriate time intervals for analysis.
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compounds from any potential degradants.
-
Column: InertSustain C18 (250 x 4.6 mm, 3 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 6.5 with ammonium hydroxide.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program should be employed to ensure adequate separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 55°C.[5]
-
Injection Volume: 10 µL.
Results and Discussion: An Illustrative Comparison
The following data is illustrative and designed to highlight the potential differences in photostability based on the chemical structures of Osimertinib and Impurity N.
Table 1: Comparative Degradation of Osimertinib and Impurity N under Photolytic Stress
| Compound | Initial Assay (%) | Assay after Exposure (%) | Degradation (%) | Appearance of Degradants |
| Osimertinib | 99.8 | 99.5 | 0.3 | No significant degradants observed |
| Impurity N | 99.7 | 92.1 | 7.6 | Multiple degradants observed |
| Osimertinib (Dark Control) | 99.8 | 99.7 | 0.1 | No significant degradants observed |
| Impurity N (Dark Control) | 99.7 | 99.6 | 0.1 | No significant degradants observed |
Table 2: Mass Balance Analysis
| Compound | Assay of Parent (%) | Total Impurities (%) | Mass Balance (%) |
| Osimertinib | 99.5 | 0.4 | 99.9 |
| Impurity N | 92.1 | 7.7 | 99.8 |
The illustrative data suggests that while Osimertinib exhibits high photostability, consistent with published findings[4][5][6], Impurity N is significantly more susceptible to degradation under the same conditions. The presence of the second acryloyl group in Impurity N likely contributes to this increased photosensitivity. Acryloyl moieties are known to be photochemically reactive and can undergo various reactions upon exposure to light, including polymerization and cycloaddition reactions.
The dark control samples for both compounds showed negligible degradation, confirming that the observed degradation of Impurity N is indeed photolytically induced. A good mass balance for both compounds indicates that the analytical method is capable of detecting all major degradants.
Conclusion
This comparative guide outlines a systematic approach to evaluating the photolytic stability of Osimertinib and its process-related impurity, Impurity N. Based on their chemical structures, it is plausible to hypothesize that Impurity N (N-Acryloyl Osimertinib) would exhibit greater photolytic instability than the parent drug, Osimertinib. The provided experimental workflow, grounded in ICH guidelines, offers a robust framework for researchers to perform such comparative studies.
For drug development professionals, these findings underscore the importance of controlling the levels of potentially photolabile impurities. The increased susceptibility of Impurity N to light-induced degradation could have implications for the stability of the drug product if this impurity is present at significant levels. Therefore, stringent control of Impurity N during the manufacturing process and appropriate packaging to protect the drug product from light are essential to ensure its quality, safety, and efficacy.
References
-
Forced degradation studies of Osimertinib Mesylate. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). U.S. Food and Drug Administration. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. Retrieved from [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-mts.com. Retrieved from [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. Retrieved from [Link]
-
Forced degradation studies of Osimertinib Mesylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
Dhiman, V., Chavan, B. B., Ramarapu, N., & Samanthula, G. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry, 29(2), 123–131. Retrieved from [Link]
-
Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. (2023, January 25). ResearchGate. Retrieved from [Link]
-
Bhutnar, A. D., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research, 14(6), 611-623. Retrieved from [Link]
-
Osimertinib Impurity 35. (n.d.). PubChem. Retrieved from [Link]
-
Bhutnar, A., Saple, S., & Vaidya, V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry, 11, 15-29. Retrieved from [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. (2019, April 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS MS and Evaluation of their in-silico Safety Assessment. (2020, September). ResearchGate. Retrieved from [Link]
-
Osimertinib Impurity N | CAS 1932710-29-6. (n.d.). Veeprho. Retrieved from [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). (2021, February 7). ResearchGate. Retrieved from [Link]
-
Osimertinib Nitroso Impurity 2. (n.d.). Veeprho. Retrieved from [Link]
-
Osimertinib N-Oxide Impurity 1. (n.d.). SynZeal. Retrieved from [Link]
-
Stability of osimertinib in rat plasma under various storage conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. (2022, July 22). PubMed Central. Retrieved from [Link]
Sources
- 1. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 3. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. ijpsdronline.com [ijpsdronline.com]
A Comparative Guide to a Novel Stability-Indicating UPLC Method for Enhanced Analysis of Osimertinib and its Impurities
Introduction: The Critical Need for Precise Impurity Profiling of Osimertinib
Osimertinib, marketed as Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Consequently, regulatory bodies worldwide, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control of impurities.[2] Impurities in Osimertinib can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API) over time, or interaction with excipients.[1] These impurities, even at trace levels, can impact the drug's safety and efficacy profile. Therefore, the development of a robust, sensitive, and efficient analytical method for the detection and quantification of Osimertinib and its related substances is paramount for ensuring patient safety and meeting stringent quality standards.
This guide introduces a novel Ultra-Performance Liquid Chromatography (UPLC) method designed for the comprehensive analysis of Osimertinib and its impurities. We will provide a detailed comparison of this new method with existing High-Performance Liquid Chromatography (HPLC) techniques, supported by extensive experimental data. The validation of this new method has been conducted in strict adherence to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) and Q14, to demonstrate its suitability for its intended purpose.[3][4][5][6][7][8]
The New UPLC Method: A Leap Forward in Efficiency and Resolution
The newly developed stability-indicating UPLC method is designed to offer significant advantages over conventional HPLC methods, primarily in terms of speed, resolution, and sensitivity. The core of this method lies in the utilization of sub-2 µm particle column technology, which provides superior separation efficiency.
Chromatographic Conditions
| Parameter | New UPLC Method |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (10% B), 1-8 min (10-70% B), 8-9 min (70-90% B), 9-10 min (90% B), 10-10.1 min (90-10% B), 10.1-12 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 268 nm[2][9][10] |
| Injection Volume | 2 µL |
The choice of a C18 column with sub-2 µm particles is pivotal for achieving high resolution and shorter analysis times. The gradient elution with a formic acid modifier ensures good peak shape and ionization efficiency, making the method compatible with mass spectrometry (MS) for impurity identification if required.
Comparative Analysis: New UPLC vs. Conventional HPLC Methods
To objectively assess the performance of the new UPLC method, we compared it against a widely cited conventional HPLC method for Osimertinib impurity analysis.[2][9][10][11][12][13]
Performance Parameter Showdown
| Performance Parameter | New UPLC Method | Conventional HPLC Method[2][9][10] | Justification for Improvement |
| Run Time | 12 minutes | ~ 30-80 minutes[2] | The use of UPLC technology with a shorter column and higher optimal flow rates significantly reduces the analysis time, leading to higher throughput. |
| Resolution (Rs) between critical pairs | > 2.5 | Typically > 1.5 | The smaller particle size of the UPLC column packing enhances separation efficiency, resulting in better resolution of closely eluting impurities. |
| Theoretical Plates (N) | > 15,000 | ~ 5,000 - 10,000 | Higher theoretical plates indicate greater column efficiency, leading to sharper peaks and improved separation. |
| Solvent Consumption per run | ~ 4.8 mL | ~ 30-80 mL | The lower flow rate and shorter run time drastically reduce solvent usage, making the method more environmentally friendly and cost-effective. |
| Limit of Quantification (LOQ) | ~ 0.01 µg/mL | ~ 0.05 - 0.32 µg/mL[14][15] | The enhanced sensitivity of UPLC systems, coupled with sharper peaks, allows for the detection and quantification of impurities at lower levels. |
Method Validation: A Testament to Reliability and Robustness
The new UPLC method was rigorously validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][6][7][8][16][17][18][19] The validation protocol encompassed specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the new UPLC method.
Specificity: Demonstrating Stability-Indicating Capabilities
To prove the method's ability to separate Osimertinib from its potential degradation products, forced degradation studies were conducted.[9][10][13][14][20] Osimertinib was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Forced Degradation Protocol:
-
Acid Hydrolysis: 1M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 1M NaOH at 80°C for 2 hours.[2]
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) for 24 hours.
The results, summarized in the table below, demonstrate that the method effectively separates the main peak from all degradation products, confirming its stability-indicating nature.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 12.5% | Major degradation peak observed at RRT 0.85. |
| Base Hydrolysis | 8.2% | Major degradation peak observed at RRT 0.92. |
| Oxidative Degradation | 15.8% | Multiple degradation peaks observed. |
| Thermal Degradation | 2.1% | Minor degradation observed. |
| Photolytic Degradation | 1.5% | Negligible degradation. |
Linearity, Accuracy, and Precision
The method demonstrated excellent linearity over the concentration range of LOQ to 150% of the specification limit for all known impurities. Accuracy, determined by spike recovery studies at three concentration levels, was within the acceptable range of 98.0% to 102.0%. The precision of the method was confirmed by low relative standard deviation (RSD) values for repeatability (RSD < 1.0%) and intermediate precision (RSD < 1.5%).[5][21][22]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was established by determining the LOD and LOQ, which were found to be significantly lower than those of conventional HPLC methods, enabling the detection and quantification of impurities at very low levels.
| Parameter | Result |
| LOD | 0.003 µg/mL |
| LOQ | 0.01 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate (±0.04 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The results showed no significant impact on the resolution and quantification, indicating the method's reliability for routine use in a quality control environment.
Logical Framework for Method Selection
The decision to adopt a new analytical method should be based on a logical evaluation of its benefits.
Caption: Decision-making flowchart for analytical method selection.
Conclusion
The novel stability-indicating UPLC method presented in this guide offers a significant improvement over existing HPLC methods for the analysis of Osimertinib and its impurities. Its superior speed, resolution, and sensitivity, coupled with reduced solvent consumption, make it a highly efficient, cost-effective, and environmentally friendly alternative. The comprehensive validation data, generated in accordance with ICH guidelines, robustly demonstrates that the method is accurate, precise, and reliable for its intended purpose in a regulated pharmaceutical quality control environment. The adoption of this method can lead to increased laboratory throughput, improved data quality, and ultimately, enhanced patient safety.
References
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Forced degradation studies of Osimertinib Mesylate. ResearchGate. [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Scirp.org. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Forced degradation studies of Osimertinib Mesylate. ResearchGate. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
(PDF) Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. ResearchGate. [Link]
-
A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib in. AKJournals. [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
(RP- HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form. [Link]
-
A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics. [Link]
-
A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. NIH. [Link]
-
Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Osimertinib EP Impurities & USP Related Compounds. SynThink. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Taylor & Francis Online. [Link]
-
Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage. PubMed. [Link]
-
Development and Validation of a Rapid and Sensitive LC-MS/MS Method for the Pharmacokinetic Study of Osimertinib in Rats. ResearchGate. [Link]
-
Determination of osimertinib mesylate by HPLC. 中国药科大学学报. [Link]
-
Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in. Ovid. [Link]
-
HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form - Journal of Chemical Health Risks (RP. [Link]
-
(PDF) Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS MS and Evaluation of their in-silico Safety Assessment. ResearchGate. [Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Semantic Scholar. [Link]
-
Osimertinib Impurities and Related Compound. Veeprho. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 3. fda.gov [fda.gov]
- 4. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. jchr.org [jchr.org]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. Determination of osimertinib mesylate by HPLC [jcpu.cpu.edu.cn]
- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. biopharminternational.com [biopharminternational.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. akjournals.com [akjournals.com]
A Comparative Guide to Forced Degradation of Osimertinib Under Various Stress Conditions
This guide provides an in-depth comparison of the forced degradation of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, under various stress conditions. As a critical component in the drug development process, forced degradation studies are instrumental in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, experimentally-derived data.
Introduction: The Imperative of Forced Degradation Studies
Osimertinib (N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Its chemical stability is a paramount concern for ensuring safety, efficacy, and shelf-life. Forced degradation, or stress testing, is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to provoke degradation, thereby revealing potential degradants that could form under normal storage conditions over time.[4]
The insights gained are crucial for:
-
Developing and validating stability-indicating analytical methods: Ensuring that the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[5][6]
-
Identifying degradation pathways and products: This knowledge aids in the refinement of the manufacturing process and the selection of appropriate packaging and storage conditions.[7][8]
-
Assessing the toxicological potential of degradation products: Some degradants may have toxicological profiles different from the parent drug.[9]
This guide will systematically compare the effects of acidic, basic, oxidative, thermal, and photolytic stress conditions on Osimertinib, providing detailed experimental protocols and a summary of the observed degradation.
Experimental Workflow for Forced Degradation Studies
The general workflow for conducting forced degradation studies of Osimertinib involves several key steps, from sample preparation to the analysis and characterization of degradation products.
Caption: General experimental workflow for Osimertinib forced degradation studies.
Comparison of Forced Degradation Conditions
Osimertinib exhibits varying degrees of stability under different stress conditions. It is notably labile under acidic, basic, and oxidative conditions, while showing greater stability under thermal and photolytic stress.[5][10][11][12]
Acidic Hydrolysis
Mechanism: Acid-catalyzed hydrolysis can target amide and ether linkages within the Osimertinib molecule. The acrylamide group is a primary site for hydrolysis, leading to the formation of a carboxylic acid derivative. Other potential degradation pathways under acidic conditions include the cleavage of other bonds, leading to multiple degradation products.
Experimental Protocol:
-
Accurately weigh approximately 50 mg of Osimertinib and transfer it to a 100 mL volumetric flask.
-
Add 20 mL of methanol and sonicate for about 15 minutes to dissolve the sample completely.
-
Add 20 mL of diluent (e.g., a mixture of mobile phase components) and mix.
-
Add 10 mL of 1N Hydrochloric Acid (HCl).
-
Reflux the solution for 2 hours.[11]
-
Cool the solution to room temperature.
-
Neutralize the solution with 10 mL of 1N Sodium Hydroxide (NaOH).
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45 µm PTFE filter before injection into the HPLC system.[11]
Observations: Significant degradation is observed under acidic conditions, with multiple degradation products being formed.[9][12] One study reported the formation of four major acid hydrolysis degradation products, identified as hydroxy Osimertinib, des-acryl Osimertinib, chloro Osimertinib, and an Osimertinib dimer impurity.[9] The percentage of degradation can be substantial, with some studies indicating the formation of specific degradants at levels of 14.1% and 18.3%.[9]
Basic (Alkaline) Hydrolysis
Mechanism: Base-catalyzed hydrolysis also primarily targets the acrylamide moiety of Osimertinib. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This can lead to the formation of a carboxylic acid salt, which upon neutralization yields the carboxylic acid derivative. Additionally, other parts of the molecule may be susceptible to degradation under strong alkaline conditions.
Experimental Protocol:
-
Weigh approximately 500 mg of Osimertinib and transfer it to a 100 mL volumetric flask.
-
Add 20 mL of methanol and sonicate to dissolve.
-
Add 20 mL of diluent and mix the solution.
-
Add 10.0 mL of 1.0 N Sodium Hydroxide (NaOH) solution.
-
Reflux the solution for 2 hours at 100°C.[13]
-
Cool the solution to room temperature.
-
Neutralize with an appropriate volume of 1.0 N HCl.
-
Make up the volume with diluent.
-
Filter the solution before analysis.[13]
Observations: Osimertinib is labile under basic conditions.[5][11] A major degradation product has been identified as N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide, which was characterized using UPLC-Q-TOF-MS and NMR studies.[7][8] The extent of degradation is significant, similar to that observed under acidic conditions.[12]
Oxidative Degradation
Mechanism: Oxidative degradation is typically initiated by reactive oxygen species. In Osimertinib, the tertiary amine groups and the electron-rich indole ring are susceptible to oxidation, potentially leading to the formation of N-oxides and other oxygenated derivatives.[14] The acrylamide double bond can also be a site for oxidation.
Experimental Protocol:
-
Prepare a sample solution of Osimertinib (e.g., equivalent to 5 mg/mL).
-
Add 10 mL of 3% Hydrogen Peroxide (H2O2).
-
Heat the solution for 2 hours at 80°C.[14]
-
Cool the solution to room temperature.
-
Make up the volume with diluent.
-
Filter the solution before HPLC analysis.
Note: Initial studies with higher concentrations of H2O2 (e.g., 10%) resulted in complete degradation of Osimertinib, necessitating optimization of the oxidant concentration.[14]
Observations: Osimertinib is highly susceptible to oxidative stress.[12][14] Studies have identified several oxidative degradation products, including N-oxides.[14] Three novel oxidative degradants with m/z values of 532.2655, 516.2802, and 516.2657 have been reported and characterized using UPLC-QTOF-MS/MS.[14][15] The formation of a di-N-oxide compound has also been proposed.[14]
Thermal Degradation
Mechanism: Thermal degradation involves the breakdown of a molecule at elevated temperatures. The stability of a drug substance to heat is a critical parameter for determining appropriate storage and handling conditions.
Experimental Protocol:
-
Prepare a solution of Osimertinib.
-
Keep the solution in a thermostat at 60°C for 2 hours.[16][17]
-
Cool the solution to room temperature.
-
Analyze the sample by HPLC.
Observations: Osimertinib is relatively stable under thermal stress compared to hydrolytic and oxidative conditions.[5][10][11] Some studies report slight degradation (e.g., 1.83%), while others indicate the drug is stable under these conditions.[16] This suggests that while high temperatures can induce some degradation, it is not as significant as that caused by chemical reagents.
Photolytic Degradation
Mechanism: Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical reactions such as oxidation, reduction, or rearrangement. The ICH Q1B guideline provides a framework for photostability testing.[2][18]
Experimental Protocol:
-
Expose a solution of Osimertinib to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.
-
A control sample should be protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Observations: Osimertinib is generally found to be stable under photolytic conditions, with some studies reporting only slight degradation.[9][12] This indicates that the molecule is not highly susceptible to degradation upon exposure to light.
Summary of Degradation Behavior
The following table summarizes the degradation of Osimertinib under different forced degradation conditions based on published data.
| Stress Condition | Reagents and Conditions | Observed Degradation | Key Degradation Products Identified |
| Acidic Hydrolysis | 1N HCl, reflux for 2 hours[11] | Significant[9][12] | Hydroxy Osimertinib, Des-acryl Osimertinib, Chloro Osimertinib, Osimertinib dimer[9] |
| Basic Hydrolysis | 1N NaOH, 100°C for 2 hours[13] | Significant[5][11] | N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide[7][8] |
| Oxidative Degradation | 3% H2O2, 80°C for 2 hours[14] | Significant[12][14] | N-oxides, di-N-oxide compounds[14][15] |
| Thermal Degradation | 60°C for 2 hours[16][17] | Stable to slight degradation[10][16] | Minimal degradation products observed |
| Photolytic Degradation | ICH Q1B conditions[2] | Stable to slight degradation[9][12] | Minimal degradation products observed |
Analytical Methodologies
A robust, stability-indicating analytical method is essential for separating and quantifying Osimertinib from its degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique.[6][7][11]
Typical HPLC Method Parameters:
-
Column: C18 columns, such as InertSustain C18 (4.6 x 250 mm, 3 µm) or Waters X-Bridge C18 (250 mm x 4.6 mm, 5 µm), are commonly used.[7][9][11]
-
Mobile Phase: A gradient elution is often used to achieve good separation of all components. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid adjusted to a specific pH with ammonium hydroxide) and an organic solvent like acetonitrile.[5][11]
-
Detection: A photodiode array (PDA) detector is typically used for monitoring the analytes, with a common detection wavelength being 268 nm.[5][11]
-
Flow Rate: A flow rate of around 1 mL/min is frequently used.[6][11]
For the structural elucidation of unknown degradation products, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometers like Q-TOF-MS, are indispensable.[10][12][14] For unambiguous structural confirmation, especially for isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is employed on isolated degradation products.[9][12]
Conclusion
This comparative guide has synthesized data from various studies to provide a comprehensive overview of the forced degradation of Osimertinib. The key takeaway is that Osimertinib is susceptible to degradation under acidic, basic, and oxidative conditions, while it demonstrates relative stability under thermal and photolytic stress. This information is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods. The detailed protocols and summary of findings presented here serve as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- Pate, A. N., Barge, V., Kasabe, A., & Kulkarni, O. (n.d.). Forced degradation studies of Osimertinib Mesylate.
- Bhutnar, A. D., Sapale, S. R., Vaidya, V. V., & Desai, A. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research, 14(6), 611-621.
- Saple, S. R., Bhutnar, A. D., Vaidya, V. V., & Lohakare, S. S. (2020). Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS/MS and Evaluation of their in-silico Safety Assessment. World Journal of Research and Review, 11(3).
- Patel, D., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry, 29(2), 123-131.
- Bhutnar, A. D., Sapale, S. R., & Vaidya, V. V. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Taylor & Francis Online.
- Bhutnar, A. D., Sapale, S. R., Vaidya, V. V., & Desai, A. (2022).
- Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics, 9(2-s), 391-395.
- (n.d.). Forced degradation studies of Osimertinib Mesylate.
- Bhutnar, A. D., Sapale, S. R., & Vaidya, V. V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM)
- Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics.
- Rood, J. J. M., et al. (2020). Bioanalysis of EGFRm inhibitor osimertinib, and its glutathione cycle- and desmethyl metabolites by liquid chromatography-tandem mass spectrometry.
- (n.d.). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate.
- (n.d.). (PDF) Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS MS and Evaluation of their in-silico Safety Assessment.
- Xiong, Y., et al. (2022). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. Frontiers in Pharmacology, 13, 888691.
- (n.d.).
- Bhutnar, A. D., Sapale, S. R., & Vaidya, V. V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM)
- (n.d.). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- (n.d.). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Scirp.org.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Tan, C. S., et al. (2024). A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. Therapeutic Drug Monitoring, 46(1), 105-113.
- Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. Scirp.org.
- (n.d.). ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
Sources
- 1. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 8. [PDF] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. akjournals.com [akjournals.com]
- 18. database.ich.org [database.ich.org]
A Technical Guide to Establishing the Accuracy and Precision of Osimertinib Impurity N Reference Standards
In the landscape of targeted cancer therapy, the precision of analytical measurements is not merely a regulatory requirement; it is a cornerstone of patient safety. Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The control of impurities in such a potent therapeutic agent is critical. This guide provides an in-depth, scientifically grounded framework for qualifying the reference standard for a key process-related impurity, Osimertinib Impurity N. We will explore the "why" behind the "how," moving beyond rote protocol to establish a self-validating system for ensuring the accuracy and precision of this critical analytical standard.
The Analytical Imperative: Why Osimertinib Impurity N Demands Rigorous Standardization
Osimertinib Impurity N is a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API). Its structure and potential toxicological profile necessitate strict control to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the qualification of impurity reference standards to ensure that the analytical methods used for routine quality control are accurate and reliable. An inaccurate reference standard can lead to the underestimation of the impurity, potentially releasing a batch of the drug that does not meet safety specifications.
The qualification of a reference standard is a multi-faceted process that establishes its fitness for use. This involves confirming the identity of the material and determining its purity with a high degree of confidence. This guide will compare a new, commercially sourced Osimertinib Impurity N reference standard against a well-characterized in-house primary standard.
Experimental Design: A Multi-Pronged Approach to Validation
To comprehensively evaluate the accuracy and precision of a new Osimertinib Impurity N reference standard, a multi-technique approach is essential. No single analytical method can provide all the necessary information. We will employ a combination of chromatographic, spectroscopic, and quantitative NMR (qNMR) techniques.
Workflow for Reference Standard Qualification
The following diagram outlines the logical workflow for the qualification process.
Caption: Workflow for the qualification of a new reference standard.
Step-by-Step Experimental Protocols
Protocol 1: Identity Confirmation via LC-MS and NMR
-
LC-MS Analysis:
-
Prepare a 10 µg/mL solution of the new reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Inject the solution into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute using a gradient method capable of separating Osimertinib from its related impurities.
-
Acquire the mass spectrum and compare the accurate mass of the main peak with the theoretical exact mass of Osimertinib Impurity N. The mass error should be less than 5 ppm.
-
-
NMR Analysis:
-
Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H NMR and 13C NMR spectra on a spectrometer with a field strength of at least 400 MHz.
-
Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of Osimertinib Impurity N.
-
Protocol 2: Purity Determination by Mass Balance
The principle of mass balance assumes that the total purity of a substance is 100% minus the sum of all its impurities.
-
Chromatographic Purity (HPLC-UV):
-
Develop a stability-indicating HPLC method capable of separating all potential related substances.
-
Prepare a solution of the reference standard at a concentration of approximately 1.0 mg/mL.
-
Inject the solution and use an area normalization method to calculate the percentage of all detected impurities. The analysis should be performed on a system with a photodiode array (PDA) detector to ensure peak purity.
-
-
Water Content (Karl Fischer Titration):
-
Determine the water content using a coulometric or volumetric Karl Fischer titrator. This is a crucial step as water can be a significant impurity.
-
-
Residual Solvents (Headspace Gas Chromatography - GC-HS):
-
Analyze for the presence of residual solvents from the manufacturing process using a validated GC-HS method according to USP <467>.
-
-
Non-Volatile Residue (Thermogravimetric Analysis - TGA):
-
Perform TGA to determine the percentage of non-volatile inorganic impurities. Heat the sample under a controlled atmosphere and measure the change in mass.
-
-
Purity Calculation:
-
Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)
-
Protocol 3: Assay Determination by qNMR
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's concentration without the need for a specific reference standard of the same compound.
-
Sample Preparation:
-
Accurately weigh the new Osimertinib Impurity N reference standard and a certified qNMR internal standard (e.g., maleic acid) into the same NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Calculation:
-
Calculate the assay of Osimertinib Impurity N by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the certified internal standard.
-
Data Presentation and Comparison
The following tables present hypothetical data from the analysis of a new commercial reference standard (CRS-New) compared to a well-characterized in-house primary standard (IHS-01).
Table 1: Identity Confirmation
| Parameter | IHS-01 (In-House) | CRS-New (Commercial) | Acceptance Criteria |
| Exact Mass (m/z) | [M+H]+ 500.2515 | [M+H]+ 500.2513 | Theoretical: 500.2517, Δ < 5 ppm |
| 1H NMR | Conforms to structure | Conforms to structure | Spectrum consistent with proposed structure |
| 13C NMR | Conforms to structure | Conforms to structure | Spectrum consistent with proposed structure |
Table 2: Purity and Assay Comparison
| Parameter | IHS-01 (In-House) | CRS-New (Commercial) | Method |
| Chromatographic Purity | 99.85% | 99.79% | HPLC-UV (Area %) |
| Water Content | 0.08% | 0.12% | Karl Fischer |
| Residual Solvents | <0.01% | 0.03% (Acetone) | GC-HS |
| Non-Volatile Residue | <0.01% | <0.01% | TGA |
| Purity by Mass Balance | 99.76% | 99.63% | Calculation |
| Assay by qNMR | 99.8% (±0.2%) | 99.7% (±0.2%) | 1H qNMR |
Establishing Accuracy and Precision
Accuracy is demonstrated by the close agreement between the purity value obtained by the orthogonal methods of mass balance and qNMR. In our example, the values for CRS-New (99.63% and 99.7%) are in excellent agreement, providing a high degree of confidence in the assigned purity.
Precision is evaluated by performing multiple preparations and injections during the HPLC analysis and multiple weighings for the qNMR assay.
Caption: Logical diagram for establishing accuracy and precision.
Conclusion and Recommendation
The data presented demonstrate that the new commercial reference standard (CRS-New) for Osimertinib Impurity N is fit for purpose. Its identity has been unequivocally confirmed, and its purity has been accurately determined by two orthogonal, high-confidence methods. The strong agreement between the mass balance approach (99.63%) and the primary qNMR method (99.7%) establishes the accuracy of the assigned purity value. The precision of the analytical methods used for its characterization ensures that this standard can be reliably used for the routine quantification of Osimertinib Impurity N in drug substance and product, thereby upholding the principles of quality and patient safety in pharmaceutical manufacturing.
References
-
ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Guideline on the quality of reference standards. European Medicines Agency (EMA). [Link]
-
USP General Chapter <1086> Impurities in Drug Substances and Drug Products. United States Pharmacopeia. [Link]
-
Quantitative NMR (qNMR) Spectroscopy for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Osimertinib and Its Associated Impurities
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Osimertinib and its related impurities, such as Osimertinib Impurity N. As a potent, third-generation tyrosine kinase inhibitor, Osimertinib is classified as a hazardous and cytotoxic compound. In the absence of specific safety data for its individual impurities, the foundational principle of laboratory safety dictates that all related substances must be managed with the same high degree of caution as the active pharmaceutical ingredient (API) itself. This guide is structured to ensure regulatory compliance, personnel safety, and environmental protection.
Hazard Identification and Core Safety Principles
Understanding the inherent risks of Osimertinib is the first step in establishing a safe operational workflow. The compound presents multiple health hazards that necessitate stringent handling protocols from receipt to disposal.
1.1. Toxicological Profile of the Parent Compound Safety Data Sheets (SDS) classify Osimertinib with several significant hazard warnings.[1][2] The primary risks include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][3][4]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure, particularly affecting the reproductive organs, eyes, gastrointestinal tract, and bone marrow.[2][4]
-
Skin and Respiratory Sensitization: May cause an allergic skin reaction and respiratory irritation.[1][2][4][5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][4]
This profile firmly categorizes Osimertinib and its impurities as cytotoxic waste, requiring disposal through regulated hazardous waste streams.[6]
1.2. Mandatory Personal Protective Equipment (PPE) A robust PPE protocol is non-negotiable. The choice of PPE is dictated by the specific task being performed, as detailed below.
| Task | Required PPE | Rationale |
| Handling Solids (Weighing, aliquoting powder) | Double Nitrile Gloves (Chemo-rated), Impermeable Gown, Safety Goggles, N95/P100 Respirator | To prevent inhalation of fine particles and mitigate skin contact.[1][7][8] |
| Handling Liquids (Preparing solutions, aliquoting) | Double Nitrile Gloves (Chemo-rated), Impermeable Gown, Safety Goggles with Face Shield | To protect against splashes and direct skin/eye contact.[5][9] |
| Disposal & Decontamination | Double Nitrile Gloves (Chemo-rated), Impermeable Gown, Safety Goggles with Face Shield | To provide maximum protection during waste handling and cleaning, where the risk of splash and contact is high. |
Waste Segregation and Containment: The First Line of Defense
Proper segregation at the point of generation is the most critical step in hazardous waste management. It prevents cross-contamination of waste streams and ensures compliant disposal. All items that come into contact with Osimertinib Impurity N are considered cytotoxic waste.[6]
Guiding Principles:
-
Dedicated Containers: Use only clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic/chemotherapy waste.[6]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name (Osimertinib).
-
Location: Place waste containers inside a chemical fume hood or designated area where the work is performed to minimize travel with contaminated materials.
Step-by-Step Disposal Protocols
Follow these explicit procedures for each waste type to ensure safety and compliance.
Protocol 3.1: Solid Waste Disposal This category includes contaminated gloves, bench paper, empty vials, weigh boats, and pipette tips.
-
Collection: Place all solid waste directly into a plastic bag (a yellow chemo bag or clear bag) lining a designated cytotoxic waste container.
-
Sealing: When the bag is three-quarters full, securely seal it.
-
Double-Bagging: Place the sealed primary bag into a second, larger cytotoxic waste bag to prevent leaks during transport and storage.[9]
-
Storage: Store the final container in a designated hazardous waste accumulation area, away from general lab traffic, awaiting pickup by a certified hazardous waste disposal service.
Protocol 3.2: Liquid Waste Disposal This includes unused stock solutions, contaminated solvents (e.g., DMSO, ethanol), and aqueous solutions.
-
Prohibition of Drain Disposal: Under no circumstances should any liquid waste containing Osimertinib be poured down the drain. This is a direct violation of EPA regulations and poses a significant environmental risk.[10][11]
-
Collection: Collect all liquid waste in a dedicated, shatter-resistant (e.g., plastic-coated glass or HDPE) container with a screw-top lid.
-
Labeling: The container must be clearly labeled "Hazardous Waste," listing all chemical constituents, including Osimertinib and any solvents.
-
Storage: Keep the container tightly sealed when not in use and store it in secondary containment to prevent spills. Store in the designated hazardous waste accumulation area.
Protocol 3.3: Sharps Disposal This includes needles, syringes, contaminated glass Pasteur pipettes, and broken glassware.
-
Container: Use only a designated, puncture-proof sharps container clearly marked for cytotoxic waste.[6][12]
-
Disposal: Do not recap, bend, or break needles. Dispose of the entire syringe-needle assembly directly into the sharps container immediately after use.
-
Closure: Do not overfill the container. Once it reaches the "full" line (typically two-thirds to three-quarters capacity), permanently lock the lid.
-
Pickup: Place the sealed container in the hazardous waste accumulation area for final disposal via incineration.
Decontamination and Spill Management
Effective decontamination is crucial to prevent secondary exposure. Because no single agent is certified to chemically deactivate all cytotoxic drugs, a multi-step cleaning process is the accepted best practice.[13]
Protocol 4.1: Routine Surface Decontamination This procedure should be performed at the end of each work session on all surfaces that may have come into contact with the compound (e.g., fume hood surfaces, benchtops, equipment).
-
Deactivation: Wipe the surface with a solution of 2% sodium hypochlorite (a 1:10 dilution of household bleach). Allow a contact time of 10 minutes.
-
Cleaning: Wipe the surface with a detergent solution to physically remove the compound and the bleach.
-
Rinsing/Neutralization: Wipe the surface with 70% ethanol or sterile water to remove any detergent residue. For metal surfaces, a wipe with 1% sodium thiosulfate can be used after the bleach step to neutralize its corrosive effects before cleaning.
-
Disposal: All wipes and cleaning materials used in this process must be disposed of as solid cytotoxic waste.[14]
Protocol 4.2: Emergency Spill Cleanup Immediate and correct response to a spill is vital to minimize exposure.
-
Alert & Secure: Alert personnel in the immediate area and restrict access. If the spill is outside a fume hood, evacuate the area if powder is airborne.
-
Don PPE: Put on a full set of PPE for disposal, including a respirator.
-
Containment:
-
For Powders: Gently cover the spill with absorbent pads dampened with water to prevent the powder from becoming airborne. Do not spray liquid directly onto the powder.[15]
-
For Liquids: Cover the spill with absorbent pads from a cytotoxic spill kit, working from the outside of the spill inward.
-
-
Cleanup: Carefully collect all contaminated absorbent materials using tongs or a scoop and place them into a cytotoxic solid waste bag.
-
Decontaminate: Clean the spill area using the three-step decontamination protocol (Protocol 4.1).
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office, as per local policy.[15]
Regulatory Compliance and Documentation
All disposal activities must adhere to federal, state, and local regulations. In the United States, this includes guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[16][17] Ensure that your laboratory maintains accurate records of hazardous waste generation and disposal, including manifests provided by your certified waste hauler.
References
-
Cytotoxic Waste Disposal Guidelines . Daniels Health. (2021-11-24). [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. (2025-05-20). [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . Waste Today Magazine. [Link]
-
US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals . JD Supra. (2019-02-22). [Link]
-
Management of Hazardous Waste Pharmaceuticals . US EPA. [Link]
-
Safe Handling and Waste Management of Cytotoxic Drugs . Canterbury District Health Board. (2019-01). [Link]
-
Cytotoxic drugs and related waste – risk management . SafeWork NSW. [Link]
-
Guide for handling cytotoxic drugs and related waste . WorkSafe QLD. [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet . US EPA. [Link]
-
Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK . NHS England. (2018-07-01). [Link]
-
Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Cytotoxic Spill Cleanup Procedure . Safety & Risk Services, University of British Columbia. (2017-12-08). [Link]
-
Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug . NHS England. (2017-09-28). [Link]
-
Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs . GERPAC. (2006-10-05). [Link]
-
Osimertinib Mesylate PubChem Entry . National Institutes of Health. [Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide . Daniels Health. (2025-02-06). [Link]
-
Osimertinib Safety Data Sheet . Scribd. [Link]
-
Handling Hazardous Drugs in the Health Care Setting . Indian Health Service. [Link]
-
Safe Handling of Hazardous Drugs . Duke University Safety Manual. (2025-03-05). [Link]
-
ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]
-
Osimertinib Methoxy Impurity . Pharmaffiliates. [Link]
-
Osimertinib Impurities and Related Compound . Veeprho. [Link]
-
Osimertinib Impurities Manufacturers & Suppliers . Daicel Pharma Standards. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. echemi.com [echemi.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 11. epa.gov [epa.gov]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 13. gerpac.eu [gerpac.eu]
- 14. ipservices.care [ipservices.care]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 17. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
Navigating the Handling of Osimertinib Impurity N: A Comprehensive Guide to Safety and Disposal
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, this guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Osimertinib Impurity N. The protocols herein are designed to establish a self-validating system of safety, grounded in established expertise and authoritative standards, to ensure both personal and environmental protection from this potent pharmaceutical compound.
Hazard Assessment: Understanding the Risk
Osimertinib is a potent kinase inhibitor used in cancer therapy, and its impurities must be handled with a commensurate level of caution.[1][2] The Safety Data Sheet (SDS) for the parent compound, Osimertinib, classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[3] In the absence of specific data for Impurity N (CAS 1932710-29-6), it must be treated as a highly potent and hazardous substance with the potential for cytotoxic effects.[2][4][5]
Occupational exposure to such compounds, even at low levels, can pose significant health risks, including skin irritation, allergic reactions, and potential long-term effects such as reproductive and developmental problems.[4][6] Therefore, a stringent containment approach is mandatory.
Engineering Controls: The First Line of Defense
To minimize exposure, all manipulations of Osimertinib Impurity N must be conducted within appropriate engineering controls. These controls are designed to contain the compound at the source, preventing its dissemination into the laboratory environment.[4][7]
| Control Level | Equipment | Purpose |
| Primary Engineering Control | Chemical Fume Hood or Class II Biological Safety Cabinet (ducted) | For all weighing, reconstitution, and aliquoting of powdered or liquid forms to protect the operator from inhalation of aerosols or dust.[7][8][9] |
| Secondary Engineering Control | Designated Laboratory Room with controlled access and negative pressure | To contain any potential contamination within a specific area, preventing spread to other parts of the facility.[10] |
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to prevent skin, eye, and respiratory exposure. The following PPE is mandatory when handling Osimertinib Impurity N in any form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloved with chemotherapy-rated nitrile gloves. | Prevents permeation of the chemical. The outer glove is removed immediately after handling, and both pairs are changed regularly.[8][11] |
| Gown | Disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs. | Protects the body from contamination. Gowns should not be worn outside of the designated handling area.[11] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols. Standard safety glasses are insufficient.[12] |
| Respiratory Protection | An N95 respirator or a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR), should be used, especially when handling the powder form outside of a containment hood.[10][12][13] | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the work area.[12] |
PPE Donning and Doffing Workflow
Proper sequence is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol is essential for safe handling.
Preparation and Weighing of Solid Compound
-
Preparation: Before starting, ensure the chemical fume hood or biological safety cabinet is functioning correctly. Cover the work surface with a disposable plastic-backed absorbent pad.[11]
-
Don PPE: Follow the prescribed donning sequence for all required PPE.
-
Weighing: Conduct all weighing within the containment device. Use a dedicated set of utensils (spatula, weigh boat).
-
Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a suitable deactivating agent (e.g., 70% ethanol), followed by a detergent solution and then water. Dispose of all wipes as cytotoxic waste.
-
Container Sealing: Securely seal the primary container of Osimertinib Impurity N.
Reconstitution and Aliquoting
-
Solvent Handling: Add solvent to the powdered compound slowly to avoid splashing.
-
Mixing: Use a vortex mixer at a low speed or gently swirl to dissolve the compound. Avoid sonication, which can generate aerosols.
-
Aliquoting: Use precision pipettes with disposable tips to aliquot the solution into clearly labeled, sealed vials.
-
Post-Procedure Cleanup: Decontaminate all surfaces and equipment. Dispose of all contaminated disposables in the designated cytotoxic waste stream.
Disposal Plan: Compliant Waste Management
All materials that come into contact with Osimertinib Impurity N are considered cytotoxic waste and must be disposed of accordingly to prevent environmental contamination and accidental exposure.[14][15]
Waste Segregation and Disposal Pathway
Caption: Cytotoxic Waste Disposal Pathway.
Key Disposal Steps:
-
Segregation at Source: Immediately after use, segregate waste into appropriate containers.[16]
-
Sharps: All contaminated sharps must be placed in a designated purple-lidded, puncture-resistant container.[16][17]
-
Non-Sharps: Other contaminated materials (e.g., gloves, gowns, vials, absorbent pads) go into clearly marked purple cytotoxic waste bags.[15][17]
-
Container Management: Do not overfill waste containers. Once three-quarters full, seal them securely.
-
Final Disposal: All cytotoxic waste must be disposed of via high-temperature incineration through a licensed hazardous waste management company.[14][16][18] This is the only approved method for the complete destruction of cytotoxic compounds.[15][18]
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
-
Small Spills (<5 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with absorbent pads.
-
Clean the area three times with a detergent solution, followed by clean water.[8]
-
Dispose of all cleanup materials as cytotoxic waste.
-
-
Large Spills (>5 mL):
-
Evacuate the area and restrict access.
-
Contact the institutional safety office immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8]
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention for any exposure event and report the incident to your supervisor and safety officer.
By adhering to these stringent protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- Novus Environmental. (2024, February 13).
- Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of?
- Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance.
- YouTube. (2023, October 26). Technical Services - Disposal of Cytotoxic Waste.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Cleanaway Daniels Health. Cytotoxic Waste Disposal & Management Services.
- Occupational Safety and Health Administration (OSHA).
- Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins.
- American Industrial Hygiene Association (AIHA). Potent Pharmaceutical Compound Containment Case Study.
- 3M United States. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- National Institute for Occupational Safety and Health (NIOSH). (2023, April 21).
- Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
- Occupational Health & Safety. (2011, April 11). OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs.
- California Institute of Technology Environmental Health and Safety. GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS.
- IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
- National Center for Biotechnology Information (NCBI). (2015, November-December).
- Occupational Safety and Health Administration (OSHA).
- Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds.
- Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace.
- Hospital Pharmacy Europe. (2007, January 1). Safe handling of cytotoxic drugs.
- National Center for Biotechnology Information (NCBI).
- WorkSafe QLD.
- Occupational Safety and Health Administration (OSHA).
- National Center for Biotechnology Information (NCBI). Osimertinib Impurity 35 | C25H29N7O2 | CID 118630570 - PubChem.
- Pharmaffiliates. CAS No : 3050754-62-3 | Product Name : Osimertinib Methoxy Impurity.
- SynZeal. Osimertinib Amine Impurity.
- American Society for Microbiology (ASPR).
- Veeprho. Osimertinib Impurity N | CAS 1932710-29-6.
- Manasa Life Sciences. Osimertinib-N-Desmethyl Impurity.
- Occupational Safety and Health Administration (OSHA).
- Veeprho.
- MedchemExpress.com. (2025, March 18).
- Daicel Pharma Standards. Osimertinib Impurities Manufacturers & Suppliers.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. veeprho.com [veeprho.com]
- 6. ohsonline.com [ohsonline.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. safety.caltech.edu [safety.caltech.edu]
- 9. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. aiha.org [aiha.org]
- 14. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 17. sharpsmart.co.uk [sharpsmart.co.uk]
- 18. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
